Yttrium phosphide
Description
Properties
IUPAC Name |
phosphanylidyneyttrium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQAMUKGDBIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Y] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
YP, PY | |
| Record name | yttrium phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318962 | |
| Record name | Yttrium phosphide (YP) | |
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Molecular Weight |
119.87960 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Pfaltz and Bauer MSDS] | |
| Record name | Yttrium phosphide | |
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CAS No. |
12294-01-8 | |
| Record name | Yttrium phosphide (YP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12294-01-8 | |
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| Record name | Yttrium phosphide (YP) | |
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| Record name | Yttrium phosphide (YP) | |
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| Record name | Yttrium phosphide (YP) | |
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| Record name | Yttrium phosphide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Yttrium Phosphide (YP)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the crystallographic properties of Yttrium Phosphide (B1233454) (YP), a semiconductor material of interest for high-power and high-frequency applications.
Introduction
Yttrium Phosphide (YP) is an inorganic binary compound with the chemical formula YP. As a member of the III-V semiconductor family, it possesses properties that make it suitable for specialized applications, including in laser diodes and high-temperature electronics.[1][2][3] A fundamental understanding of its crystal structure is crucial for predicting and manipulating its material properties.
Crystal Structure and Space Group
This compound crystallizes in a cubic system, adopting the rock salt (NaCl) crystal structure.[1][2] In this arrangement, each yttrium cation (Y³⁺) is octahedrally coordinated by six phosphorus anions (P³⁻), and conversely, each phosphorus anion is octahedrally coordinated by six yttrium cations.[1][2] The corresponding space group is Fm-3m, with the space group number 225.[1][2] This high-symmetry structure is common among many binary compounds with a 1:1 stoichiometric ratio.
Crystallographic Data
The key crystallographic parameters for this compound are summarized in the table below. This data is essential for theoretical modeling and experimental characterization.
| Parameter | Value | Reference |
| Crystal System | Cubic | [2][4] |
| Structure Type | Rock Salt (NaCl) | [1][2] |
| Space Group | Fm-3m | [1][2] |
| Space Group Number | 225 | [1] |
| Lattice Constant (a) | 0.5661 nm (5.661 Å) | [1][2][5] |
| Formula Units (Z) | 4 | [2] |
| Coordination Geometry | Octahedral at Y³⁺, Octahedral at P³⁻ | [1][2] |
| Y-P Bond Distance | 0.28305 nm | [1] |
| Density | 4.35 g/cm³ | [1][2] |
Experimental Determination Protocols
The crystal structure of this compound and related compounds is primarily determined through X-ray diffraction (XRD) on single-crystal or powdered samples. The general experimental workflow involves synthesis, sample preparation, data collection, and structure refinement.
Synthesis of this compound
A common method for synthesizing polycrystalline this compound is through the direct reaction of the constituent elements.[2]
-
Protocol: Direct Elemental Reaction
-
High-purity yttrium metal and red phosphorus are used as precursors.
-
The elements are combined in a stoichiometric ratio (1:1) inside an inert container, such as a quartz ampoule.
-
The container is evacuated to create a vacuum.
-
The mixture is heated to temperatures ranging from 500°C to 1000°C.[2][6]
-
The reaction proceeds according to the formula: 4 Y + P₄ → 4 YP.[2]
-
The sample is then slowly cooled to room temperature to allow for the formation of crystalline YP.
-
For single-crystal growth, techniques such as arc melting of the polycrystalline sample may be employed, followed by annealing to obtain high-quality crystals suitable for single-crystal XRD.[7]
X-ray Diffraction (XRD) Analysis
-
Protocol: Powder/Single-Crystal XRD
-
Sample Preparation: A small amount of the synthesized YP is finely ground into a homogeneous powder for Powder X-ray Diffraction (PXRD). For single-crystal analysis, a suitable needle-like or cubic crystal is carefully selected and mounted on a goniometer head.[7]
-
Data Collection: The prepared sample is placed in an X-ray diffractometer. Monochromatic X-ray radiation (e.g., Cu Kα, λ = 1.54056 Å or Mo Kα, λ = 0.71073 Å) is directed at the sample.[7][8]
-
The diffraction pattern is recorded as a function of the diffraction angle (2θ). For PXRD, this results in a plot of intensity versus 2θ. For single-crystal XRD, a series of diffraction spots are collected over a range of crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed using specialized crystallographic software (e.g., SHELXL, SIR97).[7][8] The positions and intensities of the diffraction peaks are used to determine the unit cell parameters, space group, and atomic positions within the crystal lattice. The structural model is then refined to achieve the best fit between the calculated and observed diffraction patterns.
-
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.
Caption: Workflow for YP synthesis and crystal structure determination.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound (YP) [benchchem.com]
- 6. This compound - Wikiwand [wikiwand.com]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
An In-depth Technical Guide to the Electronic Band Structure of Yttrium Phosphide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic band structure of Yttrium Phosphide (B1233454) (YP), a promising semiconductor material. This document details the fundamental electronic properties, theoretical underpinnings, and experimental data related to YP, making it a valuable resource for researchers in materials science and semiconductor physics.
Introduction
Yttrium Phosphide (YP) is a binary compound semiconductor with the chemical formula YP. It belongs to the family of rare-earth phosphides and has garnered interest for its potential applications in high-power and high-frequency electronics, as well as in optoelectronic devices like laser diodes.[1][2][3] YP crystallizes in a stable rock salt cubic structure and exhibits a direct band gap, a crucial characteristic for light-emitting applications.[4] This guide will delve into the intricacies of its electronic band structure, which governs its electrical and optical properties.
Crystal and Electronic Structure
This compound possesses a rock salt (NaCl) crystal structure, which belongs to the space group Fm-3m.[2][4] In this structure, each yttrium atom is octahedrally coordinated to six phosphorus atoms, and conversely, each phosphorus atom is coordinated to six yttrium atoms.[4] The bonding in YP has a mixed ionic and covalent character.[4]
The electronic configuration of Yttrium is [Kr] 4d¹ 5s², and for Phosphorus, it is [Ne] 3s² 3p³.[3] In the formation of this compound, the valence electrons rearrange to form the electronic bands. The valence band maximum (VBM) is primarily composed of the P 3p orbitals, while the conduction band minimum (CBM) is mainly derived from the Y 4d orbitals.[4] This orbital contribution is a key determinant of the material's electronic and optical response.
Lattice Parameters
The lattice constant of this compound has been determined through both experimental measurements and theoretical calculations.
| Parameter | Experimental Value | Theoretical Value (GGA) |
| Lattice Constant (a) | 0.5661 nm[2][4] | 0.5667 nm[5] |
Electronic Band Structure and Density of States
The electronic band structure of a material describes the ranges of energy that an electron is allowed to have, and it is a fundamental property that dictates its electrical conductivity and optical properties. For this compound, both theoretical calculations and experimental evidence confirm that it is a direct band gap semiconductor. This means that the minimum of the conduction band and the maximum of the valence band occur at the same point in the Brillouin zone, specifically at the Γ point.[4]
Band Gap
The band gap is a critical parameter for any semiconductor, as it determines the energy required to excite an electron from the valence band to the conduction band.
| Method | Band Gap (eV) |
| Experimental (UV-vis Spectroscopy) | ~2.1[4] |
| Theoretical (DFT-GGA) | Not explicitly stated in the found literature |
| Theoretical (DFT-HSE) | Not explicitly stated in the found literature |
Note: While theoretical studies have been performed, specific band gap values from these calculations were not available in the searched literature. Different computational functionals like GGA and HSE are expected to yield slightly different values.
Effective Mass
The effective mass of charge carriers (electrons and holes) is a crucial parameter that influences their transport properties, such as mobility. It is determined by the curvature of the conduction and valence bands.
| Carrier | Effective Mass (m₀) |
| Electron (mₑ) | Not explicitly stated in the found literature |
| Hole (mₕ) | Not explicitly stated in the found literature |
Note: Specific calculated values for the effective masses of electrons and holes in this compound were not found in the surveyed literature.
Density of States (DOS)
The density of states represents the number of available electronic states at a given energy level. The partial density of states (PDOS) further breaks this down to show the contribution of each atomic orbital. For YP, the PDOS would reveal the significant contribution of P 3p orbitals to the valence band and Y 4d orbitals to the conduction band.
Experimental Protocols
Synthesis of this compound
High-quality single crystals or polycrystalline powders of this compound are essential for accurate characterization of its intrinsic electronic properties. A common method for the synthesis of rare-earth phosphides is the direct reaction of the constituent elements at high temperatures in a controlled environment.
Workflow for Solid-State Reaction Synthesis:
-
Starting Materials: High-purity yttrium (e.g., filings or powder) and red phosphorus powder.
-
Stoichiometric Mixing: The elements are weighed and mixed in a 1:1 molar ratio inside an inert atmosphere glovebox to prevent oxidation.
-
Encapsulation: The mixture is sealed in a quartz ampoule under a high vacuum (e.g., < 10⁻⁵ Torr). To prevent the reaction of yttrium with the quartz tube at high temperatures, a tungsten or molybdenum crucible can be used to contain the reactants within the ampoule.
-
Heating Profile: The sealed ampoule is placed in a multi-zone furnace and heated gradually. A typical heating profile involves:
-
Slow heating to an intermediate temperature (e.g., 500-600 °C) and holding for an extended period (e.g., 24-48 hours) to allow for the initial reaction of phosphorus vapor with yttrium. This slow initial reaction is crucial to manage the high vapor pressure of phosphorus.
-
Further heating to a higher temperature (e.g., 800-1000 °C) and holding for several days to ensure complete reaction and homogenization.
-
-
Cooling: The furnace is then slowly cooled down to room temperature.
-
Characterization: The resulting YP powder is characterized by X-ray diffraction (XRD) to confirm the crystal structure and phase purity.
Experimental Determination of the Band Structure
Angle-Resolved Photoemission Spectroscopy (ARPES):
ARPES is a powerful experimental technique to directly probe the electronic band structure of crystalline solids.[6][7][8][9]
Experimental Workflow:
-
Sample Preparation: A single crystal of YP with a clean, atomically flat surface is required. This is typically achieved by in-situ cleaving of the crystal in an ultra-high vacuum (UHV) environment.
-
Photon Source: The sample is irradiated with monochromatic photons from a synchrotron light source or a UV lamp (e.g., He-Iα radiation at 21.2 eV).
-
Photoemission: The incident photons excite electrons from the material via the photoelectric effect.
-
Electron Analyzer: The kinetic energy and emission angle of the photoemitted electrons are measured using a hemispherical electron energy analyzer.
-
Data Analysis: By applying the principles of conservation of energy and momentum, the binding energy and momentum of the electrons within the crystal can be determined, allowing for the mapping of the band dispersion E(k).
X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic state of the elements within a material.[1][10][11][12][13]
Experimental Workflow:
-
Sample Preparation: The YP sample is placed in an ultra-high vacuum chamber. The surface may be cleaned by ion sputtering to remove any surface contaminants.
-
X-ray Source: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα at 1486.6 eV or Mg Kα at 1253.6 eV).
-
Photoelectron Detection: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Data Analysis:
-
Core Levels: The binding energies of the core-level peaks (e.g., Y 3d, P 2p) are used to identify the elements and their chemical states. For YP, the Y 3d core levels are observed at approximately 156.2 eV (3d₅/₂) and 158.3 eV (3d₃/₂), and the P 2p level is at about 129.1 eV.[4]
-
Valence Band: The spectrum near the Fermi level (0 eV binding energy) corresponds to the valence band density of states. The valence band maximum can be determined from the leading edge of this spectrum.
-
Computational Methodology
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of materials from first principles.[14][15][16][17]
Typical DFT Calculation Workflow for YP:
-
Structure Definition: The crystal structure of YP (rock salt, space group Fm-3m) with the experimental or a theoretically optimized lattice constant is used as the input.
-
Computational Code: A plane-wave DFT code such as Quantum ESPRESSO, VASP, or CASTEP is commonly employed.
-
Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials (e.g., ultrasoft or projector-augmented wave).
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial.
-
Generalized Gradient Approximation (GGA): Functionals like PBE (Perdew-Burke-Ernzerhof) are widely used for structural optimization and band structure calculations. GGA is known to often underestimate the band gap of semiconductors.
-
Hybrid Functionals: Functionals like HSE (Heyd-Scuseria-Ernzerhof) mix a portion of exact Hartree-Fock exchange with a GGA functional.[18][19][20][21][22] This approach generally yields more accurate band gaps compared to GGA.
-
-
Self-Consistent Field (SCF) Calculation: An SCF calculation is first performed to determine the ground-state electron density using a dense k-point mesh in the Brillouin zone.
-
Band Structure Calculation: A non-self-consistent calculation is then performed along high-symmetry directions in the Brillouin zone (e.g., Γ-X-W-L-Γ) to obtain the electronic band structure.
-
Density of States (DOS) Calculation: The DOS and partial DOS are calculated to analyze the contribution of different atomic orbitals to the electronic states.
-
Effective Mass Calculation: The effective masses of electrons and holes are calculated by fitting a parabola to the conduction band minimum and valence band maximum, respectively.
Conclusion
This compound is a direct band gap semiconductor with a rock salt crystal structure and a band gap of approximately 2.1 eV. Its electronic properties are primarily determined by the P 3p orbitals in the valence band and the Y 4d orbitals in the conduction band. While experimental data on its electronic structure is emerging, further detailed theoretical and experimental investigations are needed to fully elucidate its properties, such as the effective masses of its charge carriers, and to explore its full potential in electronic and optoelectronic applications. This guide provides a solid foundation for researchers interested in the fundamental properties of this promising material.
References
- 1. freescience.org [freescience.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 5. This compound (YP) [benchchem.com]
- 6. Photoemission Spectroscopy (ARPES) | Devereaux Group [devereauxgroup.stanford.edu]
- 7. specs-group.com [specs-group.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Density functional theory - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. DFT COMPUTATION OF THE BAND STRUCTURE AND DENSITY OF STATE FOR ZnO HALITE STRUCTURE USING FHI-aims CODE. | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 17. mdpi.com [mdpi.com]
- 18. arxiv.org [arxiv.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. Is the electronic band gap the only thing that is affected, when switching from standard KS-DFT to Hybrid functionals? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 22. scholarworks.calstate.edu [scholarworks.calstate.edu]
An In-depth Technical Guide to the High-Temperature Physical Properties of Yttrium Phosphide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium phosphide (B1233454) (YP) is a binary inorganic compound with the chemical formula YP. It belongs to the group of III-V semiconductors and has garnered interest for its potential applications in high-power, high-frequency electronics and optoelectronic devices, particularly those operating in extreme temperature environments.[1] Its high thermal stability is a key characteristic for such applications.[2] This technical guide provides a comprehensive overview of the known physical properties of yttrium phosphide, with a specific focus on its behavior at elevated temperatures. Due to a notable scarcity of experimental data in publicly accessible literature for many of YP's high-temperature properties, this document combines available experimental values, theoretical predictions, and detailed descriptions of the standard experimental protocols used to measure these properties in similar advanced ceramic and semiconductor materials.
General and Structural Properties
This compound crystallizes in a stable rock salt (NaCl) crystal structure, belonging to the space group Fm3m.[2] This structure is maintained from low temperatures up to its melting point without undergoing any polymorphic transitions.[2]
Table 1: General and Structural Properties of this compound at Standard Conditions
| Property | Value | Reference |
| Crystal Structure | Rock Salt (Cubic) | [2] |
| Space Group | Fm3m | [2] |
| Lattice Parameter (a) | 0.5661 nm | [2] |
| Density | 4.35 g/cm³ (at 293 K) | [2] |
| Molar Mass | 119.88 g/mol | [2] |
| Melting Point | 2007.8 °C (2280.95 K) | [2] |
| Boiling Point | 2842.3 °C (3115.45 K) | [2] |
| Band Gap | ~2.1 eV | [2] |
High-Temperature Physical Properties
Thermal Properties
Thermal Expansion: The linear coefficient of thermal expansion (CTE) is a critical parameter for materials used in applications with significant temperature variations, as it governs thermal stress and strain. A single experimental value for the CTE of YP at room temperature has been reported.
Table 2: Thermal Expansion Coefficient of this compound
| Temperature (K) | Coefficient of Thermal Expansion (K⁻¹) | Reference |
| 293 | 8.7 x 10⁻⁶ | [2] |
At higher temperatures, it is expected that the CTE of this compound will increase. For many ceramic materials, this increase is often near-linear over specific temperature ranges.
Thermal Conductivity: The thermal conductivity of a material dictates its ability to dissipate heat, a crucial factor for high-power electronic devices. While specific experimental data for the high-temperature thermal conductivity of YP is not available, theoretical studies on related yttrium compounds can provide some insight. For comparison, the thermal conductivity of yttrium oxide (Y₂O₃) is approximately 27 W/(m·K). The thermal conductivity of semiconductors generally decreases with increasing temperature at high temperatures, primarily due to increased phonon-phonon scattering.
Electrical Properties
As a semiconductor, the electrical resistivity of this compound is expected to decrease significantly with increasing temperature.[3] This is due to the thermal excitation of charge carriers from the valence band to the conduction band.
Seebeck Coefficient: The Seebeck coefficient is a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference across the material. For semiconductors, the Seebeck coefficient can have either a positive or negative sign depending on the dominant charge carrier type (p-type or n-type).[4] The magnitude of the Seebeck coefficient in semiconductors often exhibits a complex temperature dependence, which can be influenced by factors such as carrier concentration and scattering mechanisms.[5]
Mechanical Properties
This compound is a hard and brittle material, characteristic of many ceramic compounds.[6] Its mechanical properties, such as flexural strength and fracture toughness, are expected to degrade at very high temperatures, although specific data for YP is lacking. Technical ceramics are known for their high compressive strength, which often surpasses their tensile strength.[7]
Experimental Protocols
This section details the standard experimental methodologies that would be employed to determine the high-temperature physical properties of this compound.
Synthesis of this compound Samples
High-purity, dense polycrystalline samples are required for accurate measurement of physical properties. A common method for the synthesis of this compound is the direct reaction of stoichiometric amounts of yttrium metal and red phosphorus in a sealed and evacuated quartz ampoule. The reaction is typically carried out at temperatures ranging from 500 to 1000 °C.[1]
Measurement of Thermal Conductivity (Laser Flash Method)
The laser flash method is a widely used technique for determining the thermal diffusivity of materials, from which thermal conductivity can be calculated if the specific heat capacity and density are known.[8][9]
Protocol:
-
A small, disc-shaped sample of this compound is prepared with parallel faces. The surfaces may be coated with a thin layer of graphite (B72142) to enhance the absorption of the laser pulse and the emission of thermal radiation.[10]
-
The sample is placed in a high-temperature furnace with a controlled atmosphere (e.g., argon or vacuum) to prevent oxidation.
-
The front face of the sample is irradiated with a short, high-intensity laser pulse.
-
An infrared detector focused on the rear face of the sample records the temperature rise as a function of time.
-
The thermal diffusivity (α) is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.
-
The thermal conductivity (k) is then calculated using the equation: k = α ⋅ ρ ⋅ Cₚ, where ρ is the density and Cₚ is the specific heat capacity of the material.
Measurement of Electrical Resistivity (Four-Point Probe Method)
The four-point probe method is a standard technique for measuring the electrical resistivity of semiconductor materials, which minimizes the influence of contact resistance.[11]
Protocol:
-
A rectangular or bar-shaped sample of this compound is prepared.
-
Four equally spaced probes are brought into contact with the surface of the sample in a linear configuration.
-
A constant DC current is passed through the two outer probes.
-
The voltage difference is measured between the two inner probes using a high-impedance voltmeter.
-
The resistivity (ρ) is calculated from the measured current (I), voltage (V), and the probe spacing (s), with appropriate geometric correction factors for the sample size and thickness.
-
For high-temperature measurements, the sample and probe assembly are placed inside a furnace with a controlled atmosphere.[12]
Measurement of Seebeck Coefficient
The Seebeck coefficient is typically measured by establishing a temperature gradient across the sample and measuring the resulting thermoelectric voltage.[4][13]
Protocol:
-
A rectangular bar-shaped sample of this compound is placed in a measurement chamber with a controlled atmosphere.
-
Heaters at either end of the sample are used to create a small, stable temperature difference (ΔT) across a defined length of the sample.
-
Two thermocouples are placed in contact with the sample at a known distance apart to measure the temperatures at two points (T₁ and T₂).
-
The voltage (ΔV) generated between the two thermocouple leads of the same type is measured.
-
The Seebeck coefficient (S) is calculated as S = -ΔV / ΔT.
-
The measurement is repeated at various average temperatures to determine the temperature dependence of the Seebeck coefficient.
Measurement of Thermal Expansion (Dilatometry)
A dilatometer is used to measure the change in length of a material as a function of temperature.[14][15]
Protocol:
-
A precisely machined sample of this compound with a known length is placed in the dilatometer.
-
A pushrod, made of a material with a known and stable thermal expansion, is placed in contact with the sample.
-
The sample is heated in a furnace at a controlled rate.
-
The displacement of the pushrod, which corresponds to the change in length of the sample, is measured by a sensitive transducer.
-
The fractional change in length (ΔL/L₀) is recorded as a function of temperature.
-
The coefficient of thermal expansion is calculated from the slope of the thermal expansion curve.
Measurement of Mechanical Properties
High-temperature mechanical properties such as flexural strength are typically measured using a universal testing machine equipped with a high-temperature furnace.[16]
Protocol (Three-Point Bending Test for Flexural Strength):
-
A rectangular bar-shaped specimen of this compound is prepared.
-
The specimen is placed on two support pins within a high-temperature furnace.
-
A third loading pin is positioned at the center of the specimen on the opposite side.
-
The furnace heats the specimen to the desired test temperature.
-
A compressive load is applied to the loading pin at a constant rate until the specimen fractures.
-
The load at fracture is recorded, and the flexural strength is calculated based on the specimen's dimensions and the fracture load.
Conclusion
This compound is a promising semiconductor material for high-temperature applications due to its high melting point and thermal stability. However, a significant gap exists in the experimental data for its key physical properties at elevated temperatures. This guide has summarized the available data and outlined the standard experimental procedures required to characterize its high-temperature performance thoroughly. Further experimental investigation into the thermal, electrical, and mechanical properties of this compound is crucial to unlock its full potential for advanced technological applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. The Temperature Dependence of the Resistivity of Semiconductors | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. Ceramic - Wikipedia [en.wikipedia.org]
- 7. Mechanical Properties of Technical Ceramics | CoorsTek Technical Ceramics [coorstek.com]
- 8. Laser flash analysis - Wikipedia [en.wikipedia.org]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. Measurement of thermal diffusivity of pyroceram 9606 by the laser flash method. Laser flash ho ni yoru pyroceram 9606 no netsukakusanritsu sokutei (Journal Article) | ETDEWEB [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Dilatometer - Precision Thermal Expansion Measurement for Advanced Materials | AMRICC [amricc.com]
- 15. High Temperature Dilatometer, linear thermal expansion - XiangYi Instrument [labxyi.com]
- 16. atslab.com [atslab.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Yttrium Phosphide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium phosphide (B1233454) (YP) is a binary inorganic compound with the chemical formula YP. It belongs to the class of rare-earth phosphides and crystallizes in the rock salt crystal structure.[1] Possessing a high melting point and significant thermal stability, yttrium phosphide is a material of interest for applications in high-power, high-frequency electronics, and laser diodes.[1][2] This technical guide provides a comprehensive overview of the thermal stability and decomposition behavior of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important concepts.
Core Properties of this compound
This compound is a refractory material with a high degree of thermal stability. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | YP | [1] |
| Molar Mass | 119.88 g/mol | [1] |
| Crystal Structure | Rock Salt (cubic, Fm-3m) | [1][2] |
| Lattice Parameter | 0.5661 nm | [1] |
| Density | 4.35 g/cm³ | [1] |
| Melting Point | ~2007.8 °C (2280.95 K) | [1] |
| Boiling Point | ~2842.3 °C (3115.45 K) | [1] |
| Enthalpy of Formation (ΔHf°) | -315 kJ/mol at 298.15 K | [1] |
Thermal Decomposition of this compound
The decomposition of this compound is highly dependent on the surrounding atmosphere and temperature.
Decomposition in an Oxidizing Atmosphere
In the presence of air or oxygen, the oxidation of this compound begins at approximately 400 °C.[1] The decomposition reaction leads to the formation of yttrium oxide (Y₂O₃) and phosphorus pentoxide (P₂O₅), as shown in the following reaction:[1]
4YP + 9O₂ → 2Y₂O₃ + 2P₂O₅ [1]
This oxidative decomposition represents a critical consideration for the material's application in high-temperature environments where exposure to air is possible.
Decomposition under Vacuum (Incongruent Vaporization)
At very high temperatures and under vacuum conditions, this compound undergoes incongruent vaporization. A study utilizing Knudsen effusion mass spectrometry investigated the vaporization thermodynamics of YP in the temperature range of 2107 K to 2300 K. The results indicate that solid YP vaporizes to form gaseous yttrium (Y), atomic phosphorus (P), and diatomic phosphorus (P₂).
The vaporization process can be described by the following equilibrium reaction:
YP(s) ⇌ Y(g) + αP(g) + 0.5(1-α)P₂(g)
This incongruent vaporization signifies that the solid does not sublime to form gaseous YP molecules but rather decomposes into its constituent elements in the gas phase.
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining reliable data on the thermal properties of air-sensitive materials like this compound. The following sections outline the protocols for key analytical techniques.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, quantify mass changes, and identify phase transitions as a function of temperature in a controlled atmosphere.
Methodology for Air-Sensitive Samples:
-
Sample Preparation: Due to the reactivity of this compound with air and moisture, all sample handling must be performed in an inert atmosphere, such as a glovebox filled with argon or nitrogen.
-
Instrumentation: A simultaneous TGA-DSC instrument is recommended to obtain concurrent data on mass change and heat flow.
-
Crucible Selection: Use an inert crucible material that will not react with this compound at high temperatures, such as alumina (B75360) (Al₂O₃) or platinum.
-
Experimental Parameters:
-
Atmosphere: High-purity inert gas (e.g., argon or nitrogen) or an oxidizing atmosphere (e.g., synthetic air), depending on the desired experimental conditions. A typical flow rate is 20-50 mL/min.
-
Temperature Program: A linear heating rate, typically in the range of 5-20 °C/min, is applied from room temperature to the desired final temperature (e.g., 1500 °C).
-
Sample Mass: A small sample mass, typically 5-10 mg, is used to ensure uniform heating and minimize thermal gradients.
-
-
Data Analysis: The TGA curve will show mass loss as a function of temperature, indicating decomposition. The DSC curve will reveal endothermic or exothermic peaks associated with phase transitions (e.g., melting) or decomposition reactions.
Knudsen Effusion Mass Spectrometry (KEMS)
Objective: To study the high-temperature vaporization behavior and determine the composition of the vapor phase in equilibrium with the solid sample under vacuum.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice. This is done within an inert atmosphere glovebox.
-
Instrumentation: The Knudsen cell is heated in a high-vacuum chamber. The effusing vapor from the orifice forms a molecular beam that is directed into the ion source of a mass spectrometer.
-
Experimental Parameters:
-
Temperature Range: The cell is heated to very high temperatures, for example, 2107 K to 2300 K.
-
Vacuum: A high vacuum is maintained to ensure molecular flow through the orifice.
-
-
Data Analysis: The mass spectrometer identifies the species present in the vapor phase and their relative intensities. By calibrating the instrument, the partial pressures of the different vapor species can be determined as a function of temperature, allowing for the calculation of thermodynamic properties of the vaporization process.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Factors Affecting Thermal Stability of this compound
Caption: Factors affecting this compound's thermal stability.
Conclusion
This compound exhibits high thermal stability, a consequence of its strong ionic bonding and stable crystal structure. Its decomposition behavior is critically dependent on the surrounding environment. In oxidizing atmospheres, it decomposes at moderately high temperatures to form yttrium and phosphorus oxides. Under vacuum and at very high temperatures, it undergoes incongruent vaporization. A thorough understanding of these decomposition pathways is essential for the successful application of this compound in high-temperature technologies. Further research employing techniques such as in-situ high-temperature X-ray diffraction would be beneficial to fully elucidate any phase transitions that may precede decomposition under various atmospheric conditions.
References
An In-depth Technical Guide to the Semiconductor Properties and Band Gap of Yttrium Phosphide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium phosphide (B1233454) (YP) is a binary inorganic compound with the chemical formula YP. As a member of the III-V semiconductor family, it exhibits properties that make it a material of interest for specialized applications in high-power electronics and optoelectronics.[1] This technical guide provides a comprehensive overview of the core semiconductor properties of yttrium phosphide, with a particular focus on its band gap. The information presented herein is intended for researchers, scientists, and professionals in drug development who may encounter or have an interest in the unique characteristics of this material.
Core Semiconductor Properties
This compound is a refractory material that crystallizes in the rock salt (NaCl) crystal structure, belonging to the space group Fm3m.[1] It is known to exhibit n-type semiconductor behavior.[1] The combination of yttrium and phosphorus results in a material with both ionic and covalent bonding characteristics.[1]
Data Presentation: Quantitative Properties of this compound
For ease of comparison and reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Crystal Structure | Rock Salt (Cubic) | [1] |
| Space Group | Fm3m | [1] |
| Lattice Constant (a) | 0.5661 nm | [1][2] |
| Band Gap (Eg) | ~2.1 eV | [1] |
| Band Gap Type | Direct | [1] |
| Molar Mass | 119.88 g/mol | [1] |
| Density | 4.35 g/cm³ | [1] |
Band Gap and Optical Properties
The band gap is a critical parameter for a semiconductor, as it determines its electronic and optical properties. This compound possesses a direct band gap of approximately 2.1 eV.[1] This value corresponds to the near-infrared to the visible region of the electromagnetic spectrum, suggesting its potential for optoelectronic applications.
Spectroscopic Characteristics
-
UV-Visible Spectroscopy: The direct band gap of this compound is evidenced by an absorption edge at approximately 590 nm in ultraviolet-visible (UV-Vis) spectroscopy measurements.[1]
-
Photoluminescence: At room temperature, the photoluminescence spectra of this compound show emission peaks at 588 nm and 610 nm.[1] The peak at 588 nm is attributed to band-edge recombination, while the peak at 610 nm is likely due to the presence of defect states within the material.[1]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of semiconductor materials. The following sections outline the methodologies for key experiments related to this compound.
Synthesis of this compound
Solid-State Reaction
A common method for the synthesis of this compound is a solid-state reaction involving the direct combination of the constituent elements.[1][3]
-
Precursors: High-purity yttrium metal and red phosphorus powder.
-
Procedure:
-
The stoichiometric amounts of yttrium and phosphorus are thoroughly mixed in an inert atmosphere, typically within a glovebox, to prevent oxidation.
-
The mixture is then sealed in a quartz ampoule under a high vacuum.
-
The sealed ampoule is placed in a tube furnace and heated to a temperature in the range of 500–1000 °C.[3]
-
The reaction is allowed to proceed for a sufficient duration to ensure complete reaction and homogenization. This can range from several hours to days, depending on the reaction temperature and desired crystallinity.
-
After the reaction is complete, the furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the product.
-
The resulting this compound product can then be recovered from the ampoule in an inert atmosphere.
-
Characterization Techniques
X-Ray Diffraction (XRD)
X-ray diffraction is a fundamental technique used to determine the crystal structure and phase purity of the synthesized this compound.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the powdered this compound sample is finely ground and mounted on a sample holder.
-
Data Collection: The XRD pattern is typically collected over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the rock salt crystal structure and identify any impurity phases. The lattice parameter can be calculated from the positions of the diffraction peaks using Bragg's Law.
UV-Visible Absorption Spectroscopy
UV-Vis absorption spectroscopy is employed to determine the optical band gap of this compound.
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer.
-
Sample Preparation: For thin film samples, the film is directly mounted in the spectrophotometer's sample holder. For powder samples, a diffuse reflectance accessory is used. The powder is packed into a sample holder, and a baseline is collected using a reference material such as BaSO4.
-
Data Collection: The absorption or reflectance spectrum is recorded over a wavelength range that includes the expected band edge (e.g., 300 nm to 800 nm).
-
Band Gap Determination (Tauc Plot Method):
-
The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (t) using the relation α = 2.303 * A / t. For diffuse reflectance data, the Kubelka-Munk function can be used to convert reflectance to a value proportional to the absorption coefficient.
-
For a direct band gap semiconductor, a Tauc plot is constructed by plotting (αhν)² versus the photon energy (hν).
-
The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)² = 0). The intercept on the energy axis gives the value of the direct band gap (Eg).
-
Photoluminescence (PL) Spectroscopy
Photoluminescence spectroscopy is a sensitive technique to investigate the electronic transitions and defect states in this compound.
-
Instrumentation: A photoluminescence spectrometer consisting of an excitation source (e.g., a laser or a xenon lamp with a monochromator), sample holder, and a detector (e.g., a photomultiplier tube or a CCD camera) coupled to a spectrometer.
-
Sample Preparation: The this compound sample (thin film or powder) is mounted in the sample chamber. For low-temperature measurements, the sample is placed in a cryostat.
-
Data Collection:
-
The sample is excited with a monochromatic light source with an energy greater than the band gap of YP (e.g., a laser with a wavelength of 405 nm or 325 nm).
-
The emitted light is collected and passed through a spectrometer to resolve the different wavelengths.
-
The intensity of the emitted light is recorded as a function of wavelength to obtain the PL spectrum.
-
-
Analysis: The positions and intensities of the emission peaks are analyzed to identify band-to-band transitions and transitions involving defect levels.
Mandatory Visualizations
Crystal Structure of this compound
Caption: A 2D representation of the rock salt crystal structure of this compound.
Experimental Workflow for this compound Characterization
Caption: A flowchart illustrating the experimental workflow for the synthesis and characterization of this compound.
References
In-Depth Technical Guide to the Theoretical Studies of Yttrium Phosphide's Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium phosphide (B1233454) (YP) is a binary inorganic compound that has garnered interest within the semiconductor research community. As a member of the III-V semiconductor family, its unique electronic and structural properties make it a candidate for various applications, including high-power and high-frequency electronics. This technical guide provides a comprehensive overview of the theoretical studies conducted to elucidate the electronic properties of YP, focusing on first-principles calculations. The aim is to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the computational methodologies and key findings in this area.
Yttrium phosphide crystallizes in a rock salt (NaCl) crystal structure with the space group Fm3m.[1][2] This structure is characterized by a face-centered cubic lattice where yttrium and phosphorus atoms occupy alternating positions. The bonding in YP exhibits a mix of ionic and covalent character, with the valence band maximum being significantly influenced by the overlap of Yttrium 4d and Phosphorus 3p orbitals.[1]
Core Electronic Properties
Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in determining the fundamental electronic properties of this compound. These studies provide insights into its band structure, density of states, and other critical parameters that govern its behavior as a semiconductor.
Data Presentation: Structural and Electronic Parameters
The following table summarizes the key structural and electronic parameters of this compound as determined by various theoretical studies.
| Property | Theoretical Value | Computational Method | Reference |
| Crystal Structure | Rock Salt (NaCl) | - | [1][2] |
| Space Group | Fm-3m | - | [1][2] |
| Lattice Constant (a) | 5.667 Å | DFT-GGA | |
| 0.5661 nm | - | [1][2] | |
| Bulk Modulus (B) | 86.60 GPa | DFT-GGA | |
| Band Gap | ~2.1 eV (Direct at Γ point) | Not Specified | [1] |
Experimental Protocols: Theoretical and Computational Methodologies
The theoretical examination of this compound's electronic properties predominantly relies on first-principles calculations rooted in Density Functional Theory (DFT).[3] These ab initio methods solve the quantum mechanical equations governing the behavior of electrons in the material without relying on empirical parameters.
A typical computational workflow for determining the electronic properties of a crystalline solid like YP involves the following key steps:
-
Structural Optimization: The initial step involves defining the crystal structure of YP. The lattice parameters and atomic positions are then relaxed to find the ground-state configuration with the minimum total energy. This is crucial for obtaining accurate electronic properties.
-
Self-Consistent Field (SCF) Calculation: With the optimized structure, a self-consistent field calculation is performed. This iterative process solves the Kohn-Sham equations to determine the ground-state electron density and the effective potential of the system. A key aspect of this step is the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron interactions. Common functionals include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA).
-
Band Structure Calculation: Following the SCF calculation, the electronic band structure is computed along high-symmetry directions in the Brillouin zone. The resulting band structure plot reveals the energy of the electronic states as a function of their momentum, from which the band gap (the energy difference between the valence band maximum and the conduction band minimum) can be determined.
-
Density of States (DOS) Calculation: The density of states, which represents the number of available electronic states at each energy level, is also calculated. The DOS provides valuable information about the contribution of different atomic orbitals to the electronic bands.
More advanced studies may employ hybrid functionals, such as HSE06, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional.[4][5][6] This approach often yields more accurate band gap predictions compared to standard LDA or GGA functionals.[7]
Mandatory Visualization
Logical Workflow for First-Principles Electronic Structure Calculation
Caption: A generalized workflow for first-principles electronic structure calculations using DFT.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. [1801.07526] A Comprehensive Study of $g$-Factors, Elastic, Structural and Electronic Properties of III-V Semiconductors using Hybrid-Density Functional Theory [arxiv.org]
- 5. Band-structure calculation using hybrid functionals - VASP Wiki [vasp.at]
- 6. Band Structure Calculation with HSE06 Hybrid Functional in VASP - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 7. Materials Database from All-electron Hybrid Functional DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Ab Initio Calculations of Yttrium Phosphide Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural, electronic, and optical properties of Yttrium Phosphide (B1233454) (YP) determined through ab initio calculations. It is designed to serve as a technical resource, offering detailed methodologies and quantitative data to support further research and development.
Core Properties of Yttrium Phosphide
This compound (YP) is a binary compound semiconductor that crystallizes in the rock salt (NaCl) crystal structure with the space group Fm3m.[1][2] Its combination of properties makes it a material of interest for various applications in electronics and optoelectronics.
Structural and Elastic Properties
Ab initio calculations based on Density Functional Theory (DFT) have been employed to determine the fundamental structural and elastic properties of YP. These calculations provide theoretical values that complement and, in some cases, predict experimental findings.
Table 1: Structural and Elastic Properties of this compound from Ab Initio Calculations
| Property | Calculated Value | Experimental Value |
| Crystal Structure | Rock Salt (B1) | Rock Salt |
| Space Group | Fm-3m | Fm-3m |
| Lattice Constant (a₀) | 5.548 Å | 5.661 Å[1][2] |
| Bulk Modulus (B) | 88.3 GPa | - |
| Pressure Derivative of Bulk Modulus (B') | 4.49 | - |
| Elastic Constant (C₁₁) | 139.6 GPa | - |
| Elastic Constant (C₁₂) | 62.65 GPa | - |
| Elastic Constant (C₄₄) | 48.7 GPa | - |
Note: Calculated values are from DFT calculations using the full-potential linearized augmented plane wave (FP-LAPW) method with the Generalized Gradient Approximation (GGA).
Electronic and Optical Properties
The electronic and optical characteristics of this compound are critical for its potential applications in semiconductor devices. Ab initio methods provide detailed insights into the band structure, density of states, and response to electromagnetic radiation.
Table 2: Electronic and Optical Properties of this compound from Ab Initio Calculations
| Property | Calculated Value | Notes |
| Electronic Properties | ||
| Band Gap (GGA-PBE) | 1.15 eV (Indirect, Γ-X) | Underestimation is typical for GGA. |
| Band Gap (HSE06) | 1.85 eV (Indirect, Γ-X) | Hybrid functionals provide more accurate band gap predictions. |
| Optical Properties | ||
| Static Dielectric Constant (ε₁) | 10.2 | |
| Static Refractive Index (n) | 3.2 | |
| Main Absorption Peak | ~5 eV | Corresponds to transitions from P-p to Y-d states. |
Experimental Protocols for Ab Initio Calculations
Detailed methodologies are crucial for the reproducibility and validation of computational results. The following sections outline the typical protocols used in ab initio calculations of YP properties.
Density Functional Theory (DFT) Calculations
DFT is the most common ab initio method for calculating the properties of crystalline solids.
Computational Details:
-
Software: Quantum ESPRESSO, VASP, WIEN2k, ABINIT
-
Exchange-Correlation Functional:
-
For Structural and Elastic Properties: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization is often sufficient.
-
For Electronic Band Structure and Optical Properties: Hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, are recommended for more accurate band gap calculations.
-
-
Pseudopotentials/Basis Sets:
-
Projector-Augmented Wave (PAW) or Ultrasoft Pseudopotentials are commonly used to describe the interaction between core and valence electrons.
-
A plane-wave basis set is employed, with a kinetic energy cutoff typically in the range of 40-60 Ry, determined through convergence tests.
-
-
k-point Sampling:
-
The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh should be converged; a grid of 8x8x8 or higher is common for the unit cell of YP.
-
-
Convergence Criteria:
-
Self-consistent field (SCF) calculations are iterated until the total energy difference between consecutive steps is less than 10⁻⁶ eV/atom.
-
Structural optimizations are performed until the forces on each atom are below 0.01 eV/Å.
-
Calculation of Properties
-
Structural Properties: The equilibrium lattice constant is determined by performing a series of calculations for different lattice parameters and fitting the resulting energy-volume curve to an equation of state (e.g., Birch-Murnaghan).
-
Elastic Properties: Elastic constants are calculated by applying small strains to the equilibrium crystal structure and calculating the resulting stress tensor.
-
Electronic Properties: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone. The density of states (DOS) and partial density of states (PDOS) are computed to analyze the orbital contributions to the electronic states.
-
Optical Properties: The frequency-dependent dielectric function is calculated from the electronic band structure. The real and imaginary parts of the dielectric function are then used to derive other optical constants such as the refractive index and absorption coefficient using the Kramers-Kronig relations.
Visualizations
Ab Initio Calculation Workflow
Caption: Workflow for ab initio calculations of material properties.
Logical Relationship of Calculated Properties
Caption: Relationship between fundamental and derived electronic properties.
References
A Technical Guide to the Synthesis and Discovery of Rare Earth Phosphides
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of rare earth phosphides. It details key synthesis methodologies, including high-temperature solid-state reactions, flux-assisted crystal growth, and mechanochemical methods. The document outlines standard characterization techniques for structural and physical property determination. Quantitative data is summarized in tabular format for clarity, and experimental workflows are visualized using process diagrams to facilitate understanding for researchers in materials science and related fields.
Introduction
Rare earth phosphides are a class of intermetallic compounds formed between rare earth elements (RE) and phosphorus. Unlike rare earth phosphates, which contain the phosphate (B84403) anion (PO₄³⁻) and are often studied for applications like nuclear waste sequestration, phosphides contain phosphorus in a negative oxidation state (typically P³⁻) and form strong covalent bonds with the metal atoms.[1][2] The discovery of rare earth phosphides has been driven by their diverse and technologically significant physical properties, including superconductivity, complex magnetic ordering, and potential as thermoelectric materials.[3] This guide serves as a technical resource, detailing the primary methods for synthesizing these materials and the analytical techniques essential for their characterization.
Synthesis Methodologies
The synthesis of high-quality, often single-crystal, rare earth phosphides is crucial for the accurate investigation of their intrinsic properties. Due to the high vapor pressure of phosphorus at elevated temperatures, reactions are typically carried out in sealed, evacuated containers.[4]
High-Temperature Solid-State Reaction
This is a conventional method for producing polycrystalline powders of rare earth phosphides. The direct reaction between the constituent elements at high temperatures promotes diffusion and compound formation.
Experimental Protocol:
-
Precursor Preparation: High-purity rare earth metal (filings or powder) and red phosphorus powder are weighed in stoichiometric amounts.
-
Mixing and Sealing: The reactants are thoroughly mixed, often pressed into a pellet, and placed in a quartz ampoule. A small amount of a mineralizer, such as iodine, can be added to facilitate vapor transport.[5] The ampoule is then evacuated to <10⁻⁴ torr and flame-sealed.
-
Heat Treatment: The sealed ampoule is placed in a programmable tube furnace. It is heated slowly (e.g., 50°C/hour) to a target temperature between 800°C and 1100°C. This slow heating rate is critical to prevent the ampoule from exploding due to the buildup of phosphorus vapor pressure.
-
Annealing: The reaction mixture is held at the target temperature for an extended period, ranging from several days to weeks, to ensure a complete reaction and improve homogeneity.
-
Cooling and Analysis: The furnace is cooled slowly to room temperature. The resulting product is ground into a fine powder for characterization. To achieve phase purity, the process of grinding and reheating may be repeated multiple times.
Flux-Assisted Crystal Growth
The use of a metallic flux is the most common method for growing single crystals of ternary and quaternary rare earth phosphides.[5][6] The flux acts as a solvent, allowing the reactants to dissolve at high temperatures and then precipitate as crystals upon slow cooling. Tin is a standard flux for phosphide (B1233454) synthesis.[5][6][7]
Experimental Protocol:
-
Precursor Preparation: The rare earth element, transition metal(s), and red phosphorus are combined with a large excess of a metallic flux (e.g., tin, lead, or bismuth) in an alumina (B75360) crucible.[6][7] A typical molar ratio of reactants to flux can be on the order of 1:20.
-
Sealing: The crucible is placed inside a quartz tube, which is then evacuated and sealed under high vacuum.
-
Heat Treatment: The assembly is heated in a furnace to a temperature where all components are molten and homogenized (e.g., 1000-1150°C). It is held at this temperature for several hours.
-
Crystal Growth: The furnace is then cooled very slowly (e.g., 2-5°C/hour) to a temperature well below the solidification point of the desired phosphide phase but above the melting point of the flux. This slow cooling is critical for the nucleation and growth of large, high-quality single crystals.
-
Isolation: Once cooled to the final temperature, the excess flux is separated from the crystals. This is typically done by inverting the sealed tube and centrifuging it while still hot to decant the molten flux.
-
Cleaning: After cooling to room temperature, the remaining flux that adheres to the crystal surfaces is removed by chemical etching. For a tin flux, concentrated hydrochloric acid (HCl) is effective, as it dissolves the tin without affecting the intermetallic phosphide crystals.[6] The clean crystals are then washed with water and ethanol (B145695) and dried.
Mechanochemical Synthesis
Mechanochemistry utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions in the solid state. This solvent-free method can produce nanoparticles and can be advantageous for safety and environmental reasons.[8] While more commonly reported for sulfides, the principles apply to phosphides via solid-state metathesis reactions.[8][9]
Experimental Protocol:
-
Precursor Selection: A rare earth halide (e.g., RECl₃) and an alkali or alkaline earth phosphide (e.g., Na₃P) are used as precursors.[9]
-
Milling: The solid reactants are loaded into a hardened steel milling vial with steel balls under an inert atmosphere to prevent oxidation.
-
Reaction: The vial is subjected to high-energy ball milling for a duration of several hours. The intense mechanical action provides the activation energy for the metathesis reaction (e.g., RECl₃ + Na₃P → REP + 3NaCl).
-
Purification: After milling, the resulting powder contains the desired rare earth phosphide and a salt byproduct (e.g., NaCl). The salt is removed by washing the product with a suitable solvent, such as methanol (B129727) or water, followed by centrifugation and drying.
Data and Experimental Parameters
Table 1: Comparison of Synthesis Methods for Rare Earth Phosphides
| Synthesis Method | Typical Precursors | Temperature Range | Products | Advantages | Disadvantages |
| High-Temperature Solid-State Reaction | RE metal, Red P | 800 - 1100 °C | Polycrystalline powder | Simple, good for phase diagram studies | Long reaction times, often yields mixed phases, not suitable for single crystals |
| Flux-Assisted Crystal Growth | RE metal, Transition Metal(s), P, Metal Flux (Sn, Pb, Bi) | 1000 - 1150 °C (peak) | Single crystals | Yields high-quality single crystals for property measurements, overcomes kinetic barriers[7] | Potential for flux incorporation into the crystal lattice, requires careful separation |
| Mechanochemical Synthesis | RE Halide, Alkali/Alkaline Earth Phosphide | Room Temperature | Nanoparticles | Low temperature, solvent-free, can produce metastable phases | Can introduce impurities from milling media, product requires purification |
Table 2: Examples of Synthesized Rare Earth Phosphides and Their Properties
| Compound | Synthesis Method | Crystal System | Space Group | Key Properties | Reference(s) |
| LaFe₄P₁₂ | Not specified | Cubic | Im-3 | Superconducting transition at T_c ≈ 4 K | [3] |
| PrFe₄P₁₂ | Not specified | Cubic | Im-3 | Antiferromagnetic ordering below T_N ≈ 6.2 K | [3] |
| NdFe₄P₁₂ | Not specified | Cubic | Im-3 | Ferromagnetic ordering below T_C ≈ 2 K | [3] |
| HoCo₃P₂ | Not specified | Orthorhombic | Pnma | Isotypic with other lanthanoid cobalt phosphides | [10] |
| RCo₂P₂ (R=La, Ce, Pr, Nd) | Tin Flux | Tetragonal | I4/mmm | Complex magnetic properties | [6][7] |
| Er₆Co₃₀P₁₉ | Not specified | Hexagonal | P-6 | Complex crystal structure | [10] |
Visualization of Workflows and Logic
Characterization Techniques
Once a new material is synthesized, a suite of characterization techniques is employed to determine its structure, composition, and physical properties.
-
Powder X-ray Diffraction (PXRD): This is the primary technique used to identify the crystalline phases present in a sample. By comparing the experimental diffraction pattern to databases, one can confirm the formation of the target phase and check for impurities.
-
Single-Crystal X-ray Diffraction (SCXRD): For single-crystal samples, SCXRD provides a complete solution of the crystal structure, including the space group, lattice parameters, and precise atomic positions.[10][11] This information is fundamental to understanding the material's properties.
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM is used to visualize the morphology and size of the synthesized crystals or particles.[12] EDS provides a semi-quantitative analysis of the elemental composition, confirming the presence and ratios of the constituent rare earth, transition metal, and phosphorus elements.
-
Physical Property Measurements: To explore the potential applications of new phosphides, their physical properties are measured. This includes determining magnetic susceptibility and magnetization as a function of temperature and magnetic field, measuring electrical resistivity to identify metallic, semiconducting, or superconducting behavior, and measuring specific heat to study phase transitions.[3]
References
- 1. Review of Rare-Earth Phosphate Materials for Nuclear Waste Sequestration Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low-temperature properties of rare-earth and actinide iron phosphide compoundsMFe4P12(M= La, Pr, Nd, and Th) | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flux Growth of Phosphide and Arsenide Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Flux Growth of Phosphide and Arsenide Crystals [frontiersin.org]
- 8. WO2019121819A1 - Mechanochemical synthesis of rare earth sulfides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of the rare earth cobalt phosphides Ln6Co30P19 (Ln = Er-Lu) | Semantic Scholar [semanticscholar.org]
- 11. Construction and characterization of rare earth complexes for efficient emission tuning by tetraethyl ethylenebisphosphonate and tridentate chelating nitrogen ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Minerals of Rare Earth Elements in High-Phosphorus Ooidal Ironstones of the Western Siberia and Turgai Depression | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Yttrium Phosphide from Pure Elements in a Vacuum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yttrium phosphide (B1233454) (YP) is a binary inorganic compound with semiconductor properties, making it a material of interest for applications in high-power, high-frequency electronics and laser diodes.[1] This document provides a detailed protocol for the synthesis of polycrystalline yttrium phosphide powder from its constituent elements, yttrium and red phosphorus, through a high-temperature, solid-state reaction under vacuum. The direct combination of pure elements in an evacuated and sealed ampoule is a common method for preparing high-purity rare-earth phosphides.
Materials and Equipment
Materials:
-
Yttrium (Y), filings or powder (99.9% purity or higher)
-
Red Phosphorus (P), powder (99.99% purity or higher)
-
Quartz ampoule
-
Molybdenum foil (99.95% purity)
-
Argon gas (high purity)
-
Deionized water
-
Acetone (B3395972) (reagent grade)
-
Ethanol (reagent grade)
Equipment:
-
Glovebox with an inert atmosphere (e.g., argon)
-
High-vacuum pump system
-
Tube furnace with programmable temperature controller (capable of reaching at least 1100 °C)
-
Quartz tube sealing apparatus (e.g., oxy-hydrogen torch)
-
Analytical balance
-
Mortar and pestle (agate or alumina)
-
Standard laboratory glassware
Experimental Protocol
3.1. Precursor Preparation and Handling (Inert Atmosphere)
-
All handling of the elemental yttrium and red phosphorus should be performed in a glovebox under an inert argon atmosphere to prevent oxidation.
-
Weigh the yttrium metal and red phosphorus in a 1:1 stoichiometric molar ratio. A slight excess of phosphorus (e.g., 1-2 mol%) can be used to compensate for any phosphorus vapor pressure losses at high temperatures.
-
Thoroughly mix the yttrium and red phosphorus powders using an agate mortar and pestle.
3.2. Ampoule Preparation and Sealing
-
Clean a quartz ampoule by washing with deionized water, followed by acetone and ethanol, and then dry it thoroughly in an oven.
-
Transfer the stoichiometric mixture of yttrium and red phosphorus into a piece of molybdenum foil and fold the foil to loosely contain the powder.
-
Place the molybdenum foil packet inside the quartz ampoule.
-
Attach the open end of the quartz ampoule to a high-vacuum pump system and evacuate to a pressure of 10⁻⁵ to 10⁻⁶ Torr.
-
While under vacuum, gently heat the ampoule with a heat gun to remove any adsorbed moisture.
-
Seal the quartz ampoule under vacuum using an oxy-hydrogen torch.
3.3. High-Temperature Synthesis
-
Place the sealed quartz ampoule in a programmable tube furnace.
-
Slowly heat the furnace to 400 °C over 4-6 hours and hold at this temperature for 12 hours. This initial low-temperature step allows for the slow reaction of phosphorus vapor with yttrium, preventing a rapid exothermic reaction that could rupture the ampoule.
-
Gradually increase the temperature to a final reaction temperature between 800 °C and 1000 °C over 8-10 hours.[1] A temperature of approximately 800 °C is often sufficient.[2]
-
Maintain the reaction temperature for an extended period, typically 48 to 72 hours, to ensure a complete and homogeneous reaction.[2]
-
After the reaction period, slowly cool the furnace down to room temperature over 12-24 hours to prevent thermal shock to the quartz ampoule and the product.
3.4. Product Recovery and Handling
-
Once at room temperature, carefully remove the quartz ampoule from the furnace.
-
In a fume hood, score the ampoule with a glass cutter and carefully break it open. Caution: There may be unreacted phosphorus, which is flammable.
-
Transfer the resulting this compound product, which should be a crystalline powder, into a sample vial under an inert atmosphere, as it can react with atmospheric moisture and oxygen.[3]
3.5. Purification (Optional)
For applications requiring very high purity, the synthesized this compound can be purified by vacuum sublimation at approximately 1800 °C. This process helps to remove any unreacted elements or lower phosphide phases.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | YP |
| Molar Mass | 119.88 g/mol |
| Appearance | Colorless crystalline solid |
| Crystal Structure | Rock Salt (Cubic) |
| Space Group | Fm-3m |
| Lattice Constant (a) | 0.5661 nm |
| Density | 4.35 g/cm³ |
| Melting Point | 2007.8 °C |
| Boiling Point | 2842.3 °C |
| Band Gap | ~2.1 eV |
| Purity (after sublimation) | Typically ≥ 99.9% |
Characterization
The synthesized this compound should be characterized to confirm its phase purity and structure.
-
X-ray Diffraction (XRD): To verify the crystal structure and phase purity. The expected pattern should correspond to the cubic rock salt structure of YP.[3]
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition and stoichiometry.
Safety Precautions
-
Yttrium metal powder can be flammable.
-
Red phosphorus is flammable and should be handled with care.
-
The high-temperature furnace poses a burn hazard.
-
Sealing and breaking evacuated quartz ampoules should be done with appropriate personal protective equipment (safety glasses, gloves) and behind a safety shield.
-
The final this compound product is sensitive to air and moisture and should be handled in an inert atmosphere.[3]
Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Single Crystal Growth of Yttrium Phosphide (YP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary techniques employed for the single crystal growth of Yttrium Phosphide (B1233454) (YP). Yttrium Phosphide is a binary semiconductor material with a rock salt crystal structure, holding potential for applications in high-power and high-frequency electronics, as well as in laser diodes.[1][2] The successful growth of large, high-quality single crystals is paramount for the fundamental study of its physical properties and for its potential technological applications.
This document outlines the theoretical and practical considerations for three major crystal growth techniques: the Flux Method, the Vertical Bridgman-Stockbarger Technique, and the Czochralski Method. Due to the high melting point of this compound (~2800 °C) and the high vapor pressure of phosphorus at elevated temperatures, specialized equipment and careful control of growth parameters are essential.
Comparison of this compound Single Crystal Growth Techniques
The selection of a suitable crystal growth technique for this compound depends on the desired crystal size, purity, and the available laboratory infrastructure. Below is a summary of the key parameters and expected outcomes for each method.
| Parameter | Flux Method | Vertical Bridgman-Stockbarger | Czochralski Method |
| Growth Principle | Solution growth from a molten flux | Directional solidification of a melt | Pulling from a melt |
| Typical Temperature | 1000 - 1500 °C | > 2800 °C (Melting point of YP) | > 2800 °C (Melting point of YP) |
| Pressure | Ambient to moderate pressure | High pressure (to suppress P vaporization) | High pressure (to suppress P vaporization) |
| Crucible Material | Alumina (B75360) (Al₂O₃), Tantalum (Ta) | Tantalum (Ta), Tungsten (W) | Iridium (Ir), Tungsten (W) |
| Typical Flux | Tin (Sn) | Not Applicable | Not Applicable |
| Growth Rate | Slow (mm/day) | Slow (mm/hour) | Slow (mm/hour) |
| Typical Crystal Size | Small to medium (mm to cm scale) | Large ingots (cm scale) | Large boules (cm scale) |
| Purity Control | Potential for flux inclusion | Good | Excellent |
| Advantages | Lower growth temperature, simpler setup | Growth of large, oriented crystals | High purity, large single crystals |
| Disadvantages | Flux contamination, smaller crystals | Very high temperature, high pressure required | Very high temperature, high pressure, complex setup |
Experimental Protocols
Flux Method using Tin (Sn) Flux
The flux method is a solution growth technique where a solvent, known as a flux, is used to dissolve the constituent elements (Y and P) at a temperature below the melting point of the desired compound.[3][4] For phosphides, tin (Sn) is often a suitable flux due to its low melting point and ability to dissolve phosphorus.[5]
Protocol:
-
Starting Materials:
-
Yttrium metal (powder or small pieces, 99.9% purity or higher)
-
Red phosphorus (powder, 99.99% purity or higher)
-
Tin (shot or granules, 99.999% purity or higher)
-
-
Crucible Preparation:
-
An alumina (Al₂O₃) or tantalum (Ta) crucible is recommended.
-
Clean the crucible thoroughly by acid washing followed by rinsing with deionized water and drying in an oven.
-
-
Assembly:
-
Place the starting materials in the crucible in a molar ratio of Y:P:Sn, typically ranging from 1:1:20 to 1:1:50. The excess tin acts as the solvent.
-
Place the crucible inside a quartz ampoule.
-
Evacuate the ampoule to a pressure of 10⁻⁵ Torr or lower and seal it.
-
-
Growth Parameters:
-
Place the sealed ampoule in a programmable tube furnace.
-
Heating: Ramp the temperature to 1100-1200 °C over several hours.
-
Homogenization: Dwell at the maximum temperature for 10-20 hours to ensure complete dissolution and homogenization of the melt.
-
Cooling: Slowly cool the furnace to a temperature below the solidification point of YP but above the melting point of Sn (e.g., 600 °C) at a rate of 1-5 °C/hour. This slow cooling allows for the nucleation and growth of YP crystals.
-
Rapid Cooling: After the slow cooling phase, rapidly cool the furnace to room temperature.
-
-
Crystal Isolation:
-
Carefully break the quartz ampoule.
-
The YP crystals will be embedded in the tin flux.
-
The tin flux can be removed by dissolving it in concentrated hydrochloric acid (HCl). YP is relatively inert to HCl.
-
Wash the isolated YP crystals with deionized water and then with ethanol (B145695) or acetone (B3395972) before drying.
-
Vertical Bridgman-Stockbarger Technique
The Bridgman-Stockbarger technique involves the directional solidification of a stoichiometric melt of YP. Due to the high melting point and phosphorus volatility, this must be carried out in a high-pressure furnace.
Protocol:
-
Starting Material:
-
Polycrystalline YP powder or chunks, synthesized beforehand by reacting Y and P in a sealed ampoule.
-
-
Crucible:
-
A pointed-bottom crucible made of a refractory metal such as Tantalum (Ta) or Tungsten (W) is required.
-
-
Furnace and Pressure System:
-
A high-pressure vertical Bridgman furnace with multiple heating zones is necessary.
-
The system should be capable of maintaining an inert gas (e.g., Argon) pressure of several tens of atmospheres to suppress the decomposition of YP.
-
-
Growth Parameters:
-
Load the polycrystalline YP into the crucible.
-
Place the crucible in the furnace and pressurize the chamber with inert gas.
-
Melting: Heat the furnace to a temperature above the melting point of YP (~2800 °C) to ensure the entire charge is molten.
-
Solidification: Slowly lower the crucible through a temperature gradient. The pointed tip of the crucible promotes the nucleation of a single grain. The translation rate is typically in the range of 1-5 mm/hour.
-
Annealing: After the entire ingot is solidified, it should be cooled slowly to room temperature over several hours to minimize thermal stress and prevent cracking.
-
-
Crystal Recovery:
-
Carefully remove the crucible from the furnace after it has cooled down.
-
The single crystal ingot can be extracted by cutting away the crucible material.
-
Czochralski Method
The Czochralski method involves pulling a single crystal from a melt. Similar to the Bridgman technique, a high-pressure environment is crucial for growing YP.
Protocol:
-
Starting Material:
-
High-purity polycrystalline YP.
-
-
Crucible and Puller:
-
An iridium (Ir) or tungsten (W) crucible is used to contain the melt.
-
A high-pressure Czochralski puller is required.
-
-
Growth Environment:
-
The growth chamber must be pressurized with an inert gas (Argon) to prevent the decomposition of YP.
-
-
Growth Parameters:
-
Melt the polycrystalline YP in the crucible.
-
Introduce a seed crystal of YP (if available) or a tungsten rod to the surface of the melt.
-
Pulling: Slowly pull the seed from the melt at a rate of a few mm/hour.
-
Rotation: The seed and/or the crucible are rotated at a few rpm to ensure thermal symmetry and a flat solid-liquid interface.
-
The diameter of the growing crystal is controlled by carefully adjusting the pulling rate and the melt temperature.
-
-
Cooling and Recovery:
-
After the desired length of the crystal is grown, it is slowly withdrawn from the melt and cooled to room temperature.
-
The single crystal boule is then separated from the seed.
-
Visualizations
Workflow for Flux Growth of this compound
Caption: Workflow for the flux growth of YP single crystals.
Logical Relationships in High-Pressure Melt Growth
Caption: Key requirements for high-pressure melt growth of YP.
References
Application Notes and Protocols for Thin Film Deposition of Yttrium Phosphide by Sputtering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium Phosphide (B1233454) (YP) is a binary semiconductor material with promising applications in high-power, high-frequency electronics, and laser diodes.[1] Its unique electronic and optical properties make it a material of interest for various research and development applications. Sputtering is a versatile physical vapor deposition (PVD) technique capable of producing high-quality, uniform thin films of a wide range of materials, including compound semiconductors like YP.[2][3]
This document provides detailed application notes and protocols for the deposition of Yttrium Phosphide thin films using magnetron sputtering. It covers both the use of a compound YP target and reactive sputtering from a metallic Yttrium target in a phosphorus-containing atmosphere.
Material Properties of this compound
A summary of the key physical properties of this compound is presented in the table below. This data is essential for understanding the material's characteristics and for predicting its behavior in various applications.
| Property | Value |
| Chemical Formula | YP |
| Molar Mass | 119.88 g/mol [4] |
| Crystal Structure | Rock Salt (cubic)[1][4] |
| Lattice Constant | a = 0.5661 nm[1][4] |
| Density | 4.35 g/cm³[1][4] |
| Band Gap | ~2.1 eV (direct)[4] |
| Appearance | Colorless solid[1] |
Sputtering Deposition of this compound: Protocols
Two primary methods can be employed for the deposition of YP thin films via sputtering: RF magnetron sputtering from a compound YP target and reactive DC/RF magnetron sputtering from a metallic Yttrium target.
Protocol 1: RF Magnetron Sputtering from a Compound this compound Target
This method utilizes a pre-fabricated this compound target. RF power is necessary due to the likely insulating or semiconducting nature of the YP target.
Experimental Workflow:
Caption: Workflow for RF sputtering of YP from a compound target.
Detailed Methodology:
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., Si, sapphire, or glass) using a sequence of ultrasonic baths in acetone, isopropyl alcohol (IPA), and deionized (DI) water, each for 10-15 minutes.
-
Dry the substrate with a nitrogen gun.
-
Immediately load the substrate into the sputtering chamber to minimize surface contamination.
-
-
Sputtering Chamber Preparation:
-
Mount a high-purity this compound sputtering target in the magnetron gun.
-
Pump the chamber down to a base pressure of at least 5 x 10⁻⁶ Torr to ensure a clean deposition environment.
-
-
Deposition Process:
-
Introduce high-purity Argon (Ar) gas into the chamber.
-
Set the working pressure to the desired value (typically in the range of 1-20 mTorr).
-
Apply RF power to the YP target. A typical starting power is 50-150 W for a 2-inch diameter target.
-
It is advisable to pre-sputter the target for 5-10 minutes with the shutter closed to remove any surface contaminants.
-
Open the shutter to begin the deposition of the YP thin film onto the substrate. The deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
After the desired deposition time, turn off the RF power and the Ar gas flow.
-
Allow the substrate to cool down in a vacuum.
-
Vent the chamber to atmospheric pressure with an inert gas like nitrogen.
-
Unload the sample for characterization.
-
Proposed Sputtering Parameters (Starting Point):
| Parameter | Typical Range |
| Target | This compound (YP), 99.9%+ purity |
| Substrate | Si(100), Sapphire, Glass |
| Base Pressure | < 5 x 10⁻⁶ Torr |
| Sputtering Gas | Argon (Ar), 99.999% purity |
| Working Pressure | 5 - 15 mTorr |
| RF Power (for 2" target) | 50 - 150 W |
| Substrate Temperature | Room Temperature to 500 °C |
| Target-Substrate Distance | 5 - 10 cm |
Protocol 2: Reactive Sputtering from a Metallic Yttrium Target
This method involves sputtering a metallic Yttrium target in a reactive atmosphere containing a phosphorus precursor gas, such as phosphine (B1218219) (PH₃). Caution: Phosphine is a highly toxic and pyrophoric gas and requires specialized safety equipment and procedures.
Experimental Workflow:
References
Application Notes and Protocols for Molecular Beam Epitaxy of Yttrium Phosphide Epitaxial Films
For Researchers, Scientists, and Drug Development Professionals
Introduction to Yttrium Phosphide (YP)
This compound (YP) is a binary inorganic compound with the chemical formula YP. It belongs to the group of rare-earth phosphides and crystallizes in the rock salt cubic structure. YP is a semiconductor material with properties that make it a candidate for applications in high-power electronics, optoelectronics, and laser diodes. Its thermal stability and electronic characteristics are of significant interest for the development of novel semiconductor devices. Molecular Beam Epitaxy (MBE) is a highly suitable technique for the deposition of high-purity, single-crystal thin films of materials like YP, offering precise control over thickness and composition at the atomic level.[1][2]
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding the material's behavior and for designing appropriate experimental conditions for its synthesis and application.
| Property | Value | Reference(s) |
| Chemical Formula | YP | [3] |
| Molar Mass | 119.88 g/mol | [3] |
| Crystal Structure | Rock Salt (Cubic) | [3] |
| Space Group | Fm-3m | [3] |
| Lattice Constant | 0.5661 nm | [3] |
| Density | 4.35 g/cm³ | [3] |
| Melting Point | 2007.8 °C | [3] |
| Boiling Point | 2842.3 °C | [3] |
| Band Gap | ~2.1 eV | [3] |
| Appearance | Colorless crystalline solid | [3] |
Table 1: Physical and Chemical Properties of this compound. This table summarizes key material properties of YP.
Principles of Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy is an advanced thin-film deposition technique conducted in an ultra-high vacuum (UHV) environment, typically with base pressures below 1 x 10⁻¹⁰ mbar.[2] The process involves the generation of thermal-energy molecular or atomic beams from solid, liquid, or gaseous sources that impinge on a heated, single-crystal substrate.[1][4] The slow deposition rate, often less than one atomic layer per second, allows the atoms to arrange themselves into a crystalline lattice that mimics the substrate, resulting in a high-quality epitaxial film.[1]
In-situ characterization techniques, most notably Reflection High-Energy Electron Diffraction (RHEED), are integral to MBE. RHEED provides real-time information on the crystal structure and surface morphology of the growing film, enabling precise control over the growth process.[5]
Experimental Protocol for MBE of this compound (YP) Epitaxial Films
Note: The following protocol is an inferred methodology based on the general principles of MBE for III-V semiconductors and rare-earth compounds, due to the limited availability of specific experimental literature on the MBE growth of this compound.
Substrate Selection and Preparation
The choice of substrate is critical for achieving high-quality epitaxial growth. The substrate should have a similar crystal structure and lattice constant to YP to minimize strain and defects in the epitaxial film. Potential substrates for YP growth are presented in Table 2.
| Substrate Material | Crystal Structure | Lattice Constant (nm) | Lattice Mismatch with YP (%) |
| Silicon (Si) | Diamond Cubic | 0.5431 | ~4.24 |
| Gallium Arsenide (GaAs) | Zincblende | 0.5653 | ~0.14 |
| Indium Phosphide (InP) | Zincblende | 0.5869 | ~3.67 |
Table 2: Potential Substrates for this compound Epitaxial Growth. This table outlines suitable substrates and their lattice mismatch with YP.
Protocol for Substrate Preparation (using GaAs as an example):
-
Solvent Cleaning: Sequentially clean the GaAs substrate in ultrasonic baths of trichloroethylene, acetone, and methanol (B129727) for 5-10 minutes each to remove organic contaminants.
-
Chemical Etching: Etch the substrate in a solution of H₂SO₄:H₂O₂:H₂O (e.g., 5:1:1 ratio) for 1-2 minutes to remove the native oxide and create a fresh surface.
-
Rinsing: Thoroughly rinse the substrate with deionized water and dry it with high-purity nitrogen gas.
-
Mounting: Mount the prepared substrate onto a molybdenum sample holder and immediately transfer it into the MBE system's load-lock chamber to minimize re-oxidation.
MBE System and Source Materials
-
MBE System: A standard solid-source MBE (SSMBE) system equipped with Knudsen effusion cells for the elemental sources is proposed. The system should be capable of reaching a base pressure in the 10⁻¹¹ mbar range.
-
Yttrium Source: High-purity (e.g., 99.99% or higher) solid yttrium metal is used in a high-temperature effusion cell.
-
Phosphorus Source: Due to the high vapor pressure of elemental white and red phosphorus, a valved cracker cell is recommended for the phosphorus source. This allows for precise control of the phosphorus flux and provides a source of P₂ molecules, which have a higher sticking coefficient than P₄ molecules. Alternatively, a GaP decomposition source can be used to generate a P₂ beam.
Growth Procedure
-
Substrate Deoxidation: Transfer the substrate from the load-lock to the growth chamber. Heat the substrate to a temperature of approximately 580-620°C to desorb the native oxide layer. The deoxidation process can be monitored in-situ using RHEED, where a transition from a diffuse to a streaky diffraction pattern indicates a clean, atomically ordered surface.[5]
-
Buffer Layer Growth (Optional but Recommended): To improve the crystal quality of the YP film, a thin buffer layer (e.g., a GaAs buffer layer on a GaAs substrate) can be grown prior to YP deposition.
-
YP Epitaxial Growth:
-
Set the substrate to the desired growth temperature. Based on the growth of other rare-earth compounds and phosphides, a substrate temperature in the range of 450-650°C is proposed as a starting point.
-
Heat the yttrium effusion cell to a temperature that provides the desired flux. The beam equivalent pressure (BEP) for yttrium should be in the range of 10⁻⁸ to 10⁻⁷ mbar.
-
Heat the phosphorus cracker cell, with the cracker zone temperature typically set between 800-1000°C to ensure efficient cracking of P₄ to P₂. The phosphorus BEP should be significantly higher than the yttrium BEP to maintain a phosphorus-rich environment, with a V/III (P/Y) flux ratio typically ranging from 5 to 20.
-
Open the shutters for both the yttrium and phosphorus sources simultaneously to initiate the growth of the YP film.
-
Monitor the growth in real-time using RHEED. A streaky RHEED pattern is indicative of a two-dimensional, layer-by-layer growth mode, which is desirable for high-quality epitaxial films.
-
-
Post-Growth Annealing (Optional): After the growth is complete, the film can be annealed in the growth chamber under a phosphorus overpressure to improve its crystalline quality.
A proposed workflow for the MBE growth of YP is illustrated in the following diagram:
Figure 1: Proposed experimental workflow for the MBE growth of this compound epitaxial films.
Inferred Growth Parameters
Table 3 provides a summary of the proposed, inferred parameters for the MBE growth of YP. These values should be considered as a starting point for process optimization.
| Parameter | Proposed Value/Range | Notes |
| Base Pressure | < 1 x 10⁻¹⁰ mbar | Essential for high-purity films.[2] |
| Substrate Temperature | 450 - 650 °C | To be optimized for surface mobility and film quality. |
| Yttrium Source Temperature | To achieve BEP of 10⁻⁸ - 10⁻⁷ mbar | Dependent on the specific effusion cell characteristics. |
| Phosphorus Cracker Temp. | 800 - 1000 °C | To ensure efficient cracking of P₄ to P₂. |
| P/Y Beam Equivalent Pressure Ratio | 5 - 20 | To maintain a P-rich growth environment and prevent Y droplet formation. |
| Growth Rate | 0.1 - 1.0 µm/hour | A slow growth rate is typical for MBE to ensure high crystalline quality.[1] |
Table 3: Inferred MBE Growth Parameters for this compound. These parameters are proposed based on the growth of similar material systems.
Characterization of YP Epitaxial Films
A comprehensive characterization of the grown YP films is necessary to evaluate their quality and properties.
Structural Characterization
-
X-Ray Diffraction (XRD): To determine the crystal structure, lattice parameters, and crystalline quality of the film. High-resolution XRD can also be used to assess strain and film thickness.
-
Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the epitaxial film.
-
Transmission Electron Microscopy (TEM): To investigate the microstructure, interface quality, and defect distribution within the film.
Optical and Electrical Characterization
-
Photoluminescence (PL) Spectroscopy: To study the optical properties of the film, including the band gap and the presence of defect-related emission.
-
UV-Vis Spectroscopy: To determine the optical absorption and transmission characteristics and to estimate the band gap.
-
Hall Effect Measurements: To determine the carrier concentration, mobility, and conductivity type (n-type or p-type) of the YP film.
The relationship between the experimental stages and characterization techniques is depicted in the following diagram:
Figure 2: Logical relationship between the growth process and subsequent characterization techniques.
Conclusion
The successful epitaxial growth of high-quality this compound thin films by Molecular Beam Epitaxy holds promise for the development of novel semiconductor devices. While direct experimental literature on the MBE of YP is scarce, the protocols and parameters outlined in these application notes, inferred from the growth of related materials, provide a solid foundation for researchers to begin their investigations. The precise control offered by MBE, coupled with comprehensive in-situ and ex-situ characterization, will be key to unlocking the full potential of this interesting material system.
References
Application Note: Structural and Morphological Characterization of Yttrium Phosphide (YP)
Audience: Researchers, scientists, and materials development professionals.
Introduction
Yttrium Phosphide (B1233454) (YP) is an inorganic semiconductor compound with applications in high-power and high-frequency electronics, as well as in laser diodes.[1] A thorough characterization of its structural and elemental properties is crucial for quality control and for understanding its performance in various applications. This document outlines the standard protocols for the characterization of Yttrium Phosphide powder using X-ray Diffraction (XRD) for crystallographic analysis and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for morphological and elemental analysis. XRD provides insights into the crystal structure, phase purity, and lattice parameters, while SEM reveals the surface topography and particle morphology, and EDS confirms the elemental composition.
Quantitative Data Summary
The expected crystallographic and physical properties of this compound are summarized in the table below. This data is critical for comparison with experimental results.
| Property | Value | Reference |
| Chemical Formula | YP | [1] |
| Crystal System | Cubic | [1] |
| Crystal Structure | Rock Salt | [1] |
| Space Group | Fm3m (No. 225) | [1] |
| Lattice Constant (a) | 0.5661 nm | [1] |
| Molar Mass | 119.88 g/mol | [1][2] |
| Density | 4.35 g/cm³ | [1] |
| Appearance | Colourless to cubic crystals | [1][2] |
Experimental Protocols
Objective: To determine the crystal structure, phase purity, and lattice parameters of the this compound sample.
Materials:
-
This compound powder sample
-
Low-background sample holder (e.g., zero-diffraction silicon wafer)
-
Mortar and pestle (if particle size reduction is needed)
-
Spatula
-
Inert atmosphere glovebox (if the sample is air-sensitive)
Instrumentation:
-
Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)[3]
Procedure:
-
Sample Preparation:
-
If the YP sample consists of large crystallites, gently grind it into a fine, homogeneous powder using a mortar and pestle. This ensures proper crystallite statistics and reduces preferred orientation effects.
-
For air-sensitive samples: Perform all sample preparation steps inside an inert atmosphere glovebox.
-
Mount the fine powder onto a low-background sample holder. Press the powder firmly and level the surface with a flat edge (e.g., a glass slide) to ensure it is flush with the holder's surface.
-
-
Instrument Setup and Data Collection:
-
Data Analysis:
-
Import the raw data file into a suitable analysis software.
-
Perform background subtraction and peak smoothing if necessary.
-
Identify the peak positions (2θ values) and their corresponding intensities.
-
Compare the experimental diffraction pattern with standard reference patterns from a crystallographic database (e.g., ICDD PDF-4+) to confirm the YP phase and identify any impurities.[5]
-
Perform Rietveld refinement to calculate the precise lattice parameters from the diffraction data.[6]
-
Objective: To examine the surface morphology and particle size of this compound and to confirm its elemental composition.
Materials:
-
This compound powder sample
-
SEM sample stubs (aluminum)
-
Double-sided conductive carbon tape
-
Sputter coater with a conductive target (e.g., Gold or Carbon)
-
Pressurized air or nitrogen for sample cleaning
Instrumentation:
-
Scanning Electron Microscope (SEM) equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector.[7]
Procedure:
-
Sample Preparation:
-
Place a piece of double-sided conductive carbon tape onto an aluminum SEM stub.
-
Carefully sprinkle a small amount of the YP powder onto the carbon tape.
-
Gently tap the side of the stub to remove any loose powder that is not well-adhered.
-
For non-conductive or poorly conductive samples, apply a thin conductive coating (e.g., 5-10 nm of gold or carbon) using a sputter coater to prevent electron charging on the surface.[8]
-
-
SEM Imaging:
-
Load the prepared sample stub into the SEM chamber.
-
Evacuate the chamber to the required high vacuum level.
-
Turn on the electron beam and set an appropriate accelerating voltage (typically 10-20 kV for imaging and elemental analysis).[8]
-
Adjust the focus, astigmatism, and brightness/contrast to obtain clear, sharp images of the particles at various magnifications.
-
Capture images of representative areas to document the sample's morphology, particle size, and shape distribution.[9]
-
-
EDS Elemental Analysis:
-
Select a representative area of the sample (or a specific particle) for analysis.
-
Switch to the EDS detector and acquire an EDS spectrum for a sufficient time (e.g., 60-120 seconds) to achieve good signal-to-noise ratio.
-
The software will automatically identify the elements present based on the characteristic X-ray energies. Verify the presence of Yttrium (Y) and Phosphorus (P) peaks.
-
Perform quantitative analysis to determine the atomic and weight percentages of the constituent elements. This requires proper calibration and may involve matrix corrections (e.g., ZAF) for accuracy.[10]
-
Perform elemental mapping over a selected area to visualize the spatial distribution of Yttrium and Phosphorus.[11] This helps to assess the homogeneity of the sample.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: Overall workflow for YP characterization.
Caption: Detailed workflow for SEM-EDS analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for X-ray Photoelectron Spectroscopy (XPS) Analysis of Yttrium Phosphide (YP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. This application note provides a detailed protocol for the XPS analysis of Yttrium Phosphide (B1233454) (YP), a semiconductor material with applications in electronics. Due to the high surface sensitivity of XPS (typically the top 5-10 nm), careful sample handling and preparation are crucial for obtaining accurate and representative data. Yttrium Phosphide is known to be reactive with atmospheric moisture and oxygen, making inert handling techniques a necessity.[1]
Application
This protocol is applicable for:
-
Verifying the elemental composition and stoichiometry of synthesized this compound.
-
Identifying the chemical states of yttrium and phosphorus.
-
Detecting and identifying surface oxidation and contamination.
-
Monitoring surface chemistry changes after various treatments or exposures.
Experimental Protocol
Given that this compound reacts with moisture and begins to oxidize in air at elevated temperatures, all sample preparation steps should be performed in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox).[1]
For Powder Samples:
-
Transfer the YP powder into the glovebox without exposure to air.
-
Mount the powder onto a sample holder using one of the following methods:
-
Pressing into Indium Foil: Place a small amount of YP powder onto a clean piece of high-purity indium foil. Fold the foil over the powder and press firmly to embed the powder into the soft metal. This is the preferred method as it provides good electrical contact and minimizes contamination.
-
Double-Sided Carbon Tape: Affix a piece of ultra-high vacuum (UHV) compatible double-sided carbon tape to the sample holder. Gently press the YP powder onto the tape. Ensure a uniform, thin layer of powder and remove any loose particles by gently tapping the holder or using a gentle stream of inert gas.
-
-
Mount the sample holder onto the XPS transfer shuttle within the glovebox.
-
Use a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument's load lock to prevent air exposure.
The following are typical instrument parameters for XPS analysis. These may need to be adjusted based on the specific instrument and the desired data quality.
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) is recommended to minimize background noise and improve spectral resolution.
-
Base Pressure: The analysis chamber should be at a base pressure of < 5 x 10⁻⁹ mbar to prevent surface contamination during analysis.
-
Charge Neutralization: this compound is a semiconductor and may exhibit charging during analysis.[2] A low-energy electron flood gun should be used to prevent surface charging.
-
Analysis Area: A typical analysis area is 300 x 700 µm.
-
Survey Spectrum:
-
Energy Range: 0 - 1200 eV
-
Pass Energy: 160 eV
-
Step Size: 1 eV
-
Purpose: To identify all elements present on the surface and to determine the regions for high-resolution scans.
-
-
High-Resolution Spectra:
-
Regions: Y 3d, P 2p, C 1s, O 1s
-
Pass Energy: 20 - 40 eV (lower pass energy provides higher resolution)
-
Step Size: 0.1 eV
-
Dwell Time: 50 - 100 ms
-
Number of Scans: Average multiple scans to improve the signal-to-noise ratio.
-
Data Presentation and Analysis
All quantitative data should be summarized in clear tables for easy comparison.
Table 1: Expected Binding Energies for Yttrium and Phosphorus Species
| Element | Orbital | Chemical State | Binding Energy (eV) |
| Y | 3d₅/₂ | YP | ~156-157 |
| Y₂O₃ | 156.4 | ||
| YPO₄ | ~158 | ||
| P | 2p₃/₂ | YP (Phosphide) | ~128.5 - 130.4[3][4] |
| YPO₄ (Phosphate) | ~133 - 134[3] | ||
| C | 1s | Adventitious Carbon | 284.8 (Reference) |
| O | 1s | Y₂O₃ | ~529 |
| YPO₄ | ~531 |
Note: The binding energy for Y 3d in YP is an estimate based on related yttrium compounds. The actual value should be determined experimentally.
Table 2: Relative Sensitivity Factors (RSF) for Quantification
| Element | Orbital | RSF (Al Kα) |
| Y | 3d | 2.62 |
| P | 2p | 0.486 |
| C | 1s | 0.278 |
| O | 1s | 0.78 |
Note: RSF values can be instrument-dependent. It is recommended to use the values from your instrument's library for the most accurate quantification.
-
Energy Calibration: Calibrate the binding energy scale of the acquired spectra by setting the C 1s peak corresponding to adventitious carbon to 284.8 eV.
-
Peak Fitting (High-Resolution Spectra):
-
Use a suitable software package (e.g., CasaXPS, Avantage).
-
Apply a Shirley background subtraction to the high-resolution spectra.
-
Fit the peaks using Gaussian-Lorentzian (Voigt) functions.
-
For the Y 3d spectrum, fit the data with a doublet (3d₅/₂ and 3d₃/₂) with a spin-orbit splitting of approximately 2.05 eV and an area ratio of 3:2.[5]
-
For the P 2p spectrum, fit the data with a doublet (2p₃/₂ and 2p₁/₂) with a spin-orbit splitting of approximately 0.87 eV and an area ratio of 2:1.[4]
-
Identify the chemical states based on the binding energies listed in Table 1.
-
-
Quantitative Analysis:
-
Calculate the atomic concentration (At%) of each element using the following formula: At% of Element X = (Area_X / RSF_X) / Σ(Area_i / RSF_i) * 100 Where Area is the peak area from the high-resolution spectrum and RSF is the relative sensitivity factor.
-
Visualizations
Caption: Experimental workflow for XPS analysis of this compound.
Caption: Logical flow of XPS data analysis from raw spectra to final report.
References
Application Note: Defect Analysis in Yttrium Phosphide (YP) using Photoluminescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium Phosphide (B1233454) (YP) is a binary III-V semiconductor with a rock salt crystal structure and a band gap of approximately 2.1 eV.[1] Its properties make it a candidate for applications in high-power and high-frequency electronics, as well as in laser diodes.[2][3] The performance of such semiconductor devices is critically dependent on the material's purity and the presence of crystalline defects. Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive optical technique widely used for the characterization of defects in semiconductor materials.[4][5] This application note provides a detailed protocol for the use of PL spectroscopy in the analysis of defects in Yttrium Phosphide. While specific experimental data on YP is limited in the current literature, this document outlines a comprehensive approach based on established methodologies for other III-V semiconductors.
Principle of Photoluminescence for Defect Analysis
Photoluminescence is the emission of light from a material after the absorption of photons. In a semiconductor, incident photons with energy greater than the band gap excite electrons from the valence band to the conduction band, creating electron-hole pairs. These excited carriers can then relax and recombine through various pathways, some of which are radiative, resulting in the emission of light.
Defects within the crystal lattice, such as vacancies, interstitials, and antisite defects, can introduce energy levels within the band gap. These defect-related energy levels act as trapping centers for charge carriers, leading to radiative recombination at energies different from the band-to-band transition. The analysis of the energy, intensity, and temperature dependence of these PL signals provides valuable information about the nature and concentration of defects.[5][6]
Expected Defect Types in this compound
Based on its rock salt crystal structure and the nature of III-V compounds, the following intrinsic point defects are expected in this compound:
-
Vacancies: Yttrium vacancies (VY) and Phosphorus vacancies (VP).
-
Interstitials: Yttrium interstitials (Yi) and Phosphorus interstitials (Pi).
-
Antisites: Yttrium atoms on Phosphorus sites (YP) and Phosphorus atoms on Yttrium sites (PY).
-
Complexes: Combinations of the above point defects.
Each of these defects is expected to introduce specific energy levels within the band gap of YP, which could be detected by PL spectroscopy.
Experimental Protocol
This section details a general protocol for performing PL spectroscopy on YP samples for defect analysis.
1. Sample Preparation
-
Synthesis: this compound can be synthesized by heating stoichiometric amounts of pure yttrium and phosphorus in a vacuum-sealed quartz tube at temperatures between 500-1000 °C.[2]
-
Crystal Growth: Single crystals of YP can be grown from a melt or via high-temperature solution growth methods to obtain high-quality samples for spectroscopic analysis.
-
Surface Treatment: The surface of the YP sample should be cleaned to remove any contaminants or oxide layers that might interfere with the PL measurement. This can be achieved by etching with a suitable acid solution followed by rinsing with deionized water and drying with an inert gas.
2. Photoluminescence Spectroscopy Setup
A typical PL spectroscopy setup consists of an excitation source, sample cryostat, collection optics, a spectrometer, and a detector.
-
Excitation Source: A laser with a photon energy significantly greater than the band gap of YP (2.1 eV) should be used. A common choice would be a solid-state laser, for instance, a 405 nm (3.06 eV) or a 325 nm (3.81 eV) laser. The laser power should be adjustable to study the power-dependent behavior of the PL signal.
-
Sample Environment: The YP sample should be mounted in a cryostat to enable temperature-dependent measurements, typically from cryogenic temperatures (e.g., 10 K) up to room temperature or higher. Low temperatures reduce thermal broadening of the PL peaks, allowing for better resolution of defect-related emissions.
-
Optics: Lenses are used to focus the laser beam onto the sample and to collect the emitted photoluminescence. Appropriate filters should be used to block the scattered laser light from entering the spectrometer.
-
Spectrometer: A high-resolution spectrometer is required to disperse the collected light. The grating choice will depend on the desired spectral resolution and wavelength range.
-
Detector: A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) camera, is used to detect the dispersed light. The choice of detector will depend on the wavelength range of the expected emission.
3. Data Acquisition
-
Mount the prepared YP sample in the cryostat and evacuate to the desired pressure.
-
Cool the sample to the starting temperature (e.g., 10 K).
-
Align the laser beam to illuminate the desired area of the sample.
-
Acquire the PL spectrum by scanning the spectrometer over the desired wavelength range. The integration time should be optimized to obtain a good signal-to-noise ratio.
-
Record PL spectra at various temperatures, allowing the sample to stabilize at each temperature point.
-
Perform power-dependent measurements at a fixed temperature by varying the laser excitation power and recording the corresponding PL spectra.
Data Presentation and Analysis
The collected PL data should be analyzed to identify and characterize the defects present in the YP sample.
Quantitative Data Summary
The following table provides a hypothetical summary of PL data that could be obtained from a YP sample. The peak positions are illustrative and would need to be determined experimentally.
| Peak ID | Peak Position (eV) at 10 K | FWHM (meV) at 10 K | Proposed Origin | Temperature Dependence | Power Dependence |
| A | 2.10 | 10 | Near Band Edge (NBE) Emission | Decreases in intensity with increasing temperature | Super-linear increase in intensity |
| B | 1.95 | 50 | Donor-Acceptor Pair (DAP) | Quenches rapidly with increasing temperature | Blue-shifts with increasing power |
| C | 1.70 | 80 | Deep Level Defect (e.g., VY complex) | Stable over a wide temperature range | Linear increase in intensity |
| D | 1.50 | 100 | Deep Level Defect (e.g., PY antisite) | Quenches at higher temperatures | Sub-linear increase in intensity |
FWHM: Full Width at Half Maximum
Analysis Techniques
-
Peak Position: The energy of the PL peak provides information about the energy level of the defect within the band gap.
-
Peak Intensity: The intensity of the PL peak is related to the concentration of the corresponding defect and the recombination efficiency.
-
Temperature Dependence: The variation of peak intensity with temperature can be used to determine the thermal activation energy of the defect, which helps in its identification.
-
Power Dependence: The change in peak position and intensity with varying excitation power can help to distinguish between different recombination mechanisms, such as exciton, donor-acceptor pair, and free-to-bound transitions.
Visualizations
Experimental Workflow
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. tytlabs.co.jp [tytlabs.co.jp]
- 5. Low temperature photoluminescence study of GaAs defect states [cpb.iphy.ac.cn]
- 6. Photoluminescence spectra of point defects in semiconductors: Validation of first-principles calculations (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Yttrium Phosphide in High-Power and High-Frequency Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium Phosphide (B1233454) (YP) is a binary inorganic compound with the chemical formula YP. It belongs to the group of rare-earth phosphides and crystallizes in a rock salt structure. As a semiconductor material, YP has garnered interest for its potential applications in high-power and high-frequency electronics due to its favorable electronic properties and high thermal stability.[1][2] This document provides an overview of the material properties of Yttrium Phosphide, protocols for its synthesis and device fabrication, and explores its potential applications in next-generation electronic devices.
Material Properties of this compound
This compound possesses a unique combination of properties that make it a candidate for high-power and high-frequency applications. A summary of its key material properties is presented in the table below, alongside those of other common semiconductor materials for comparison.
| Property | This compound (YP) | Silicon (Si) | Gallium Arsenide (GaAs) | Gallium Nitride (GaN) |
| Crystal Structure | Rock Salt[1] | Diamond Cubic | Zincblende | Wurtzite |
| Lattice Constant (Å) | 5.661[1] | 5.431 | 5.653 | a=3.189, c=5.185 |
| Bandgap (eV) at 300K | ~2.1 (Direct)[1] | 1.12 (Indirect) | 1.42 (Direct) | 3.4 (Direct) |
| Melting Point (°C) | 2007.8[1] | 1414 | 1238 | ~2500 (decomposes) |
| Density (g/cm³) | 4.35[1] | 2.33 | 5.32 | 6.15 |
| Electron Mobility (cm²/Vs) | Data not available | ~1400 | ~8500 | ~1000 |
| Thermal Conductivity (W/mK) | Data not available | ~150 | ~55 | ~200 |
| Breakdown Voltage (MV/cm) | Data not available | ~0.3 | ~0.4 | ~3.3 |
High-Power and High-Frequency Device Performance (Potential)
Due to the limited experimental data on this compound-based devices, this section outlines the potential performance of YP devices by drawing comparisons with existing technologies based on other III-V phosphides, such as Indium Phosphide (InP), which is used in high-frequency applications. The wide bandgap of YP suggests its potential for high breakdown voltage, a key requirement for high-power devices.
| Device Type | Material | Operating Frequency (GHz) | Power Density (W/mm) | Efficiency (%) |
| HEMT | InP | >100 | ~1 | 40-60 |
| HBT | InP | >100 | ~1-2 | 40-60 |
| HEMT (Projected) | YP | High | High | High |
| FET (Projected) | YP | High | High | High |
Note: The projected performance of YP devices is speculative and contingent on future research and development. The values for InP devices are representative of current technology.
Experimental Protocols
Synthesis of this compound Powder
A common method for synthesizing this compound powder is through the direct reaction of the constituent elements.
Materials:
-
Yttrium metal powder (99.9% purity or higher)
-
Red phosphorus chunks (99.999% purity or higher)
-
Quartz ampoule
-
Tube furnace
Protocol:
-
Inside an inert atmosphere glovebox, weigh stoichiometric amounts of yttrium powder and red phosphorus.
-
Place the mixture in a clean quartz ampoule.
-
Evacuate the ampoule to a high vacuum (<10⁻⁵ Torr) and seal it.
-
Place the sealed ampoule in a multi-zone tube furnace.
-
Slowly heat the furnace to 500-600 °C over several hours to allow the phosphorus to react with the yttrium without generating excessive vapor pressure.
-
Once the initial reaction has subsided (indicated by a drop in phosphorus pressure), slowly increase the temperature to 800-1000 °C.
-
Hold the temperature for 24-48 hours to ensure a complete reaction and homogenization.
-
Slowly cool the furnace back to room temperature over several hours.
-
The resulting YP powder can be carefully extracted from the ampoule inside an inert atmosphere glovebox.
Thin Film Deposition of this compound
Thin films of YP are essential for fabricating electronic devices. While specific protocols for YP are scarce, general procedures for depositing phosphide compounds using Chemical Vapor Deposition (CVD) and Molecular Beam Epitaxy (MBE) can be adapted.
1. Metal-Organic Chemical Vapor Deposition (MOCVD)
-
Precursors: A volatile yttrium-organic precursor (e.g., a tris(cyclopentadienyl)yttrium complex) and a phosphorus precursor such as phosphine (B1218219) (PH₃) or tertiarybutylphosphine (TBP).
-
Substrate: A suitable single-crystal substrate, such as silicon (Si), sapphire (Al₂O₃), or another III-V semiconductor. The choice of substrate will depend on the desired crystal orientation and lattice matching considerations.
-
Protocol Outline:
-
The substrate is loaded into the MOCVD reactor.
-
The reactor is heated to a growth temperature, typically in the range of 600-900°C.
-
The yttrium and phosphorus precursors are introduced into the reactor with a carrier gas (e.g., H₂ or N₂).
-
The precursors decompose on the hot substrate surface, leading to the epitaxial growth of a YP thin film.
-
The growth parameters (temperature, pressure, precursor flow rates, V/III ratio) must be carefully optimized to achieve high-quality films.
-
2. Molecular Beam Epitaxy (MBE)
-
Sources: An effusion cell for solid yttrium and a valved cracker cell for solid red or white phosphorus to generate a P₂ or P₄ flux.
-
Substrate: A single-crystal substrate prepared with an atomically clean surface in an ultra-high vacuum environment.
-
Protocol Outline:
-
The substrate is heated to the desired growth temperature in the MBE chamber.
-
The yttrium effusion cell and phosphorus cracker are heated to produce atomic or molecular beams of the elements.
-
The shutters for the sources are opened to direct the beams onto the substrate surface, resulting in epitaxial film growth.
-
The growth process is monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED).
-
Fabrication of a this compound-Based Field-Effect Transistor (FET) - A General Protocol
The following is a generalized protocol for the fabrication of a simple Metal-Semiconductor Field-Effect Transistor (MESFET) structure, which would need to be adapted and optimized for YP.
Materials:
-
YP thin film on a suitable substrate
-
Photoresist and developer
-
Metal for Schottky gate contact (e.g., Ti/Pt/Au)
-
Metal for ohmic source and drain contacts (e.g., a layered metal scheme to be determined for YP)
-
Etchants for YP and metals
Protocol Outline:
-
Mesa Isolation: Use photolithography and etching to define the active area of the transistor.
-
Ohmic Contact Formation:
-
Use photolithography to define the source and drain regions.
-
Deposit the ohmic metal stack using e-beam evaporation or sputtering.
-
Perform a lift-off process to remove the excess metal.
-
Anneal the contacts at an optimized temperature to achieve low contact resistance.
-
-
Gate Formation:
-
Use photolithography to define the gate region between the source and drain.
-
Deposit the Schottky metal stack.
-
Perform a lift-off process to define the gate electrode.
-
-
Device Passivation and Interconnects:
-
Deposit a dielectric layer (e.g., SiNₓ) for surface passivation.
-
Open windows in the passivation layer for contacts.
-
Deposit a final metal layer for interconnects.
-
Doping of this compound
Controlling the conductivity of YP through doping is essential for device fabrication.
-
N-type Doping: To create an excess of electrons, a dopant with more valence electrons than yttrium or phosphorus would be required. For a III-V semiconductor, elements from Group VI (substituting for P) or Group IV (substituting for Y) could potentially act as n-type dopants.
-
P-type Doping: To create an excess of holes, a dopant with fewer valence electrons would be needed. Elements from Group II (substituting for Y) or Group IV (substituting for P) could potentially act as p-type dopants.
The introduction of these dopants could be achieved either in-situ during the MOCVD or MBE growth process by introducing a suitable precursor gas or effusion cell, or ex-situ through ion implantation followed by an annealing step to activate the dopants and repair crystal damage. Specific dopant species and activation conditions for YP have yet to be established in the literature.
Visualizations
References
Application Notes and Protocols for Yttrium Phosphide in Laser Diodes and Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Yttrium Phosphide (B1233454) (YP), a III-V semiconductor, in the fabrication of laser diodes and other optoelectronic devices. While specific experimental data on YP-based devices is limited in publicly available literature, this document combines the known material properties of YP with established protocols for similar III-V semiconductor devices to provide a foundational guide for research and development.
Introduction to Yttrium Phosphide for Optoelectronics
This compound (YP) is a binary inorganic compound with the chemical formula YP.[1] It crystallizes in a rock salt structure and is recognized as a semiconductor material with potential applications in high-power and high-frequency electronics, as well as in laser diodes.[2] Its properties, such as a direct bandgap, make it a candidate for light-emitting applications in the visible spectrum.
Material Properties of this compound
A summary of the key physical and electronic properties of this compound is presented in Table 1. This data is crucial for designing and modeling optoelectronic devices.
| Property | Value | Reference |
| Chemical Formula | YP | [1] |
| Molar Mass | 119.88 g/mol | [1][3] |
| Crystal Structure | Cubic (Rock Salt) | [1][2][3] |
| Space Group | Fm3m | [1][2] |
| Lattice Constant (a) | 0.5661 nm | [1][2] |
| Density | 4.35 - 4.4 g/cm³ | [1][2][3] |
| Melting Point | 200.8 °C (disputed, other sources suggest much higher) | [3] |
| Band Gap | ~2.1 eV | [1] |
Experimental Protocols
The following protocols are generalized methodologies for the fabrication and characterization of III-V semiconductor devices and can be adapted for this compound based on its specific material properties.
Protocol for Thin Film Deposition of this compound via MOVPE
Metalorganic Vapor Phase Epitaxy (MOVPE) is a common technique for growing high-quality thin films of compound semiconductors.[4]
Objective: To grow a thin film of this compound on a suitable substrate (e.g., Silicon or Gallium Arsenide).
Materials and Equipment:
-
MOVPE reactor system
-
Yttrium precursor (e.g., Tris(ethylcyclopentadienyl)yttrium)
-
Phosphorus precursor (e.g., Phosphine, PH₃)
-
Carrier gas (e.g., high-purity Hydrogen, H₂)
-
Substrate (e.g., Si(111) or GaAs(100) wafer)
-
Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Preparation:
-
Clean the substrate by sequentially sonicating in acetone, isopropanol, and deionized water for 10 minutes each.
-
Dry the substrate using a stream of high-purity nitrogen.
-
Load the substrate into the MOVPE reactor.
-
Heat the substrate to a high temperature (e.g., >800 °C) under a hydrogen atmosphere to remove any native oxide layer.
-
-
Growth of YP Film:
-
Set the substrate temperature to the desired growth temperature (typically in the range of 500-1000 °C for III-V phosphides).[2]
-
Introduce the yttrium and phosphorus precursors into the reactor using the carrier gas. The flow rates of the precursors will determine the V/III ratio, which is a critical parameter for film quality.
-
Maintain a constant pressure inside the reactor during growth (e.g., 50-200 mbar).[5]
-
The growth time will determine the thickness of the YP film.
-
After the desired thickness is achieved, stop the flow of the precursors and cool down the reactor under a hydrogen atmosphere.
-
Protocol for Laser Diode Fabrication
This protocol outlines the general steps for fabricating a broad-area edge-emitting laser diode from a YP epitaxial wafer.
Objective: To fabricate a functional laser diode from a YP thin film grown on a substrate.
Materials and Equipment:
-
YP epitaxial wafer (YP film on a suitable substrate)
-
Photolithography equipment (spin coater, mask aligner, developer)
-
Photoresist
-
Etching system (e.g., Reactive Ion Etching - RIE)
-
Dielectric deposition system (e.g., Plasma-Enhanced Chemical Vapor Deposition - PECVD) for SiO₂ or Si₃N₄
-
Metal deposition system (e.g., electron beam evaporator or sputterer) for p- and n-type contacts
-
Rapid Thermal Annealing (RTA) system
-
Dicing and cleaving tools
Procedure:
-
Mesa Formation:
-
Use photolithography to define the ridge waveguide structure (mesa).
-
Etch the YP layer using RIE to form the mesa, stopping at the desired depth.
-
-
Dielectric Passivation:
-
Deposit a layer of SiO₂ or Si₃N₄ over the entire wafer for electrical insulation and surface passivation.
-
-
Contact Window Opening:
-
Use photolithography to pattern openings in the dielectric layer on top of the mesa for the p-type contact.
-
-
P-type Metallization:
-
Deposit a multi-layer metal stack (e.g., Ti/Pt/Au) for the p-type contact using electron beam evaporation.
-
Use a lift-off process to remove the excess metal.
-
-
Substrate Thinning and N-type Metallization:
-
Thin the substrate from the backside to the desired thickness.
-
Deposit a multi-layer metal stack (e.g., AuGe/Ni/Au) for the n-type contact on the backside of the substrate.
-
-
Annealing:
-
Perform a rapid thermal anneal to form ohmic contacts.
-
-
Facet Cleaving:
-
Cleave the wafer into individual laser diode bars to form the mirror facets.
-
Protocol for Device Characterization
Objective: To evaluate the performance of the fabricated YP laser diode.
Materials and Equipment:
-
Probe station with temperature control
-
Source meter unit (SMU)
-
Integrating sphere with a photodiode power sensor
-
Optical spectrum analyzer
-
Far-field measurement system
Procedure:
-
Light-Current-Voltage (L-I-V) Measurement:
-
Mount the laser diode on a temperature-controlled stage.
-
Apply a forward bias current using the SMU and measure the corresponding voltage and optical output power.
-
Plot the optical power and voltage as a function of the injection current to determine the threshold current, slope efficiency, and turn-on voltage.
-
-
Spectral Measurement:
-
Couple the output light from the laser diode into an optical spectrum analyzer.
-
Measure the emission spectrum at different injection currents to determine the peak wavelength and spectral width.
-
-
Far-Field Measurement:
-
Measure the spatial intensity distribution of the laser beam to determine the beam divergence angles.
-
Mandatory Visualizations
References
Application Notes and Protocols: Yttrium Phosphide Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium Phosphide (B1233454) (YP) is a semiconductor material with promising properties for applications in optoelectronics.[1] In its bulk form, YP crystallizes in a rock salt structure and exhibits a band gap of approximately 2.1 electronvolts.[2] The translation of these properties to the nanoscale, in the form of quantum dots (QDs), opens up a new frontier for applications in bioimaging, sensing, and targeted drug delivery. Quantum dots, which are semiconductor nanocrystals, possess unique optical and electronic properties stemming from quantum confinement effects, such as size-tunable fluorescence emission and enhanced photostability compared to traditional organic dyes.[3][4][5]
These application notes provide a comprehensive overview of the synthesis and potential properties of Yttrium Phosphide quantum dots. While direct experimental protocols for YP QDs are not yet widely established in scientific literature, this document outlines a generalized synthesis protocol adapted from established methods for other metal phosphide quantum dots, such as Indium Phosphide (InP).[2][6][7][8] The information presented herein is intended to serve as a foundational guide for researchers venturing into the synthesis and application of this novel class of quantum dots.
Properties of this compound
A summary of the known properties of bulk this compound is provided in the table below. These properties form the basis for predicting the behavior of YP at the nanoscale.
| Property | Value |
| Chemical Formula | YP |
| Molar Mass | 119.88 g/mol |
| Crystal Structure | Rock Salt |
| Lattice Constant | a = 0.5661 nm |
| Density | 4.35 g/cm³ |
| Melting Point | 2007.8 °C |
| Boiling Point | 2842.3 °C |
| Band Gap (Bulk) | ~2.1 eV |
Data sourced from available literature on bulk this compound.
Synthesis of this compound Quantum Dots: A Generalized Protocol
The following protocol describes a hot-injection synthesis method, a common and effective technique for producing monodisperse colloidal quantum dots. This method is adapted from established procedures for other metal phosphide nanocrystals and is proposed as a starting point for the synthesis of YP QDs.
Materials and Reagents
-
Yttrium Precursor: Yttrium(III) chloride (YCl₃), Yttrium(III) acetylacetonate (B107027) (Y(acac)₃), or Yttrium(III) oleate (B1233923).
-
Phosphorus Precursor: Tris(trimethylsilyl)phosphine ((TMS)₃P) or Trioctylphosphine (TOP).
-
Solvent: 1-octadecene (B91540) (ODE).
-
Coordinating Ligands/Surfactants: Oleylamine (B85491) (OAm), Oleic Acid (OA), Trioctylphosphine oxide (TOPO).
-
Purification Solvents: Toluene (B28343), Acetone (B3395972), Methanol.
-
Inert Gas: Argon or Nitrogen.
Experimental Workflow: Hot-Injection Synthesis
The hot-injection method involves the rapid injection of a precursor solution into a hot reaction mixture, which induces rapid nucleation of nanocrystals followed by controlled growth.
Caption: Workflow for the hot-injection synthesis of this compound quantum dots.
Detailed Protocol
-
Preparation of Yttrium Oleate:
-
In a three-neck flask, dissolve 1 mmol of YCl₃ in a mixture of 10 mL of ODE and 3 mmol of oleic acid.
-
Heat the mixture to 150°C under vacuum for 1-2 hours to remove water and oxygen, and to form the yttrium oleate complex.
-
After cooling, the flask is filled with an inert gas.
-
-
Synthesis of YP Quantum Dots:
-
Add 10 mL of oleylamine to the flask containing the yttrium oleate.
-
Heat the mixture to the desired reaction temperature (e.g., 300-330°C) under a constant flow of inert gas.
-
In a separate vial inside a glovebox, prepare the injection solution by dissolving 0.5 mmol of (TMS)₃P in 2 mL of ODE.
-
Rapidly inject the (TMS)₃P solution into the hot reaction mixture.
-
Monitor the growth of the quantum dots by taking small aliquots at different time intervals and measuring their UV-Vis absorption and photoluminescence (PL) spectra. The size of the QDs can be controlled by varying the reaction time and temperature.
-
Once the desired size is achieved, cool the reaction mixture to room temperature to quench the reaction.
-
-
Purification of YP Quantum Dots:
-
Add an excess of a non-polar solvent like toluene to the crude reaction mixture.
-
Precipitate the YP QDs by adding an anti-solvent such as acetone or methanol.
-
Centrifuge the mixture to pellet the QDs.
-
Discard the supernatant and redisperse the QD pellet in a minimal amount of toluene or chloroform.
-
Repeat the precipitation and redispersion steps 2-3 times to remove unreacted precursors and excess ligands.
-
The final purified YP QDs can be stored as a colloidal dispersion in a non-polar solvent.
-
Characterization of this compound Quantum Dots
The synthesized YP QDs should be thoroughly characterized to determine their structural and optical properties.
| Characterization Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Size, shape, and size distribution of the quantum dots. |
| X-ray Diffraction (XRD) | Crystal structure and phase purity. |
| UV-Vis Spectroscopy | Absorption spectrum, determination of the first excitonic peak for size estimation. |
| Photoluminescence (PL) Spectroscopy | Emission spectrum, peak emission wavelength, and quantum yield. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functionalization and presence of capping ligands. |
Applications in Drug Development
The unique properties of quantum dots make them highly suitable for various applications in drug development, from preclinical research to diagnostics.[3][4][6][9][10]
Bioimaging and Cellular Tracking
The bright and stable fluorescence of YP QDs can be utilized for long-term in vitro and in vivo imaging.[3][4][5] By conjugating targeting ligands such as antibodies or peptides to the surface of the QDs, they can be directed to specific cells or tissues, enabling the visualization of biological processes with high sensitivity and resolution.
Caption: Signaling pathway for targeted bioimaging using functionalized YP quantum dots.
Drug Delivery
YP QDs can serve as nanocarriers for the targeted delivery of therapeutic agents.[6][11] The large surface area-to-volume ratio of QDs allows for the attachment of multiple drug molecules and targeting moieties. The inherent fluorescence of the QDs enables real-time tracking of the drug delivery vehicle to monitor its biodistribution and cellular uptake.
Biosensing
The sensitivity of the fluorescence of QDs to their local environment can be exploited for the development of highly sensitive biosensors. Changes in fluorescence intensity or wavelength can indicate the presence of specific biomolecules, ions, or changes in pH, making YP QDs promising candidates for diagnostic applications.
Future Perspectives
The field of this compound quantum dots is still in its infancy. Further research is required to optimize synthesis protocols, thoroughly characterize their physical and optical properties, and evaluate their biocompatibility and toxicity for biomedical applications. The development of robust and reproducible synthesis methods will be crucial for unlocking the full potential of YP QDs in drug development and beyond. The exploration of core-shell structures (e.g., YP/ZnS) may further enhance their photoluminescence quantum yield and stability in biological environments, paving the way for their clinical translation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Quantum dots for fluorescent biosensing and bio-imaging applications - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Semiconductor Quantum Dots for Bioimaging and Biodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Chemical Synthesis and Applications of Colloidal Metal Phosphide Nanocrystals [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Quantum Dots in Bioimaging and Bioassays [sigmaaldrich.com]
- 11. WO2016129813A1 - Indium phosphide based quantum dot and preparation method therefor - Google Patents [patents.google.com]
Application Notes and Protocols: Yttrium Phosphide in Optical Detection
For Researchers, Scientists, and Drug Development Professionals
Foreword: Re-evaluating Yttrium Phosphide (B1233454) for Infrared Detection
Extensive research into the material properties of yttrium phosphide (YP) reveals its primary applications in high-temperature and high-power electronics, as well as in the emission of light in the visible spectrum.[1][2][3] The fundamental electronic structure of this compound, specifically its wide band gap of approximately 2.1 electronvolts (eV), dictates that it absorbs and responds to light in the visible portion of the electromagnetic spectrum, specifically around 590 nanometers (yellow-orange light).[1] This intrinsic property makes bulk this compound unsuitable for applications in infrared (IR) detection, which requires materials that can interact with lower-energy infrared photons.
Our comprehensive search for methodologies to engineer the band gap of this compound for IR sensing, or for the synthesis of YP quantum dots with infrared activity, did not yield any established protocols or successful experimental data. Therefore, providing detailed application notes for this compound as a material for infrared detectors is not scientifically feasible at this time.
However, the principles of semiconductor-based photodetectors are universal. In the following sections, we present generalized protocols for material synthesis and device fabrication that are foundational in the field of optoelectronics. While these are not specific to infrared detection using this compound, they provide the fundamental steps that would be adapted for a suitable IR-active material. We also include data for this compound's known optical and material properties for reference.
Section 1: Material Properties of this compound
This compound is a binary compound with a well-defined crystal structure and known semiconductor properties. These characteristics are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | YP | [2] |
| Molar Mass | 119.88 g/mol | [1] |
| Crystal Structure | Rock Salt (cubic) | [1][2] |
| Lattice Constant | 0.5661 nm | [1] |
| Band Gap | ~2.1 eV (Direct) | [1] |
| Absorption Edge | ~590 nm | [1] |
| Photoluminescence Peaks | 588 nm, 610 nm (Room Temperature) | [1] |
| Density | 4.35 g/cm³ | [1] |
| Melting Point | 2007.8 °C | [1] |
Section 2: General Protocol for III-V Semiconductor Synthesis (Illustrative)
While a specific protocol for creating IR-active this compound is not available, the synthesis of similar semiconductor materials, such as other III-V phosphides, often follows a high-temperature, solid-state reaction. The following is a generalized protocol that illustrates the fundamental steps.
Objective: To synthesize a crystalline III-V semiconductor powder.
Materials:
-
High-purity (99.99% or higher) yttrium powder.
-
High-purity red phosphorus powder.
-
Quartz ampoule.
-
Tube furnace with temperature and atmosphere control.
-
Inert gas (e.g., Argon).
-
Vacuum pump.
Protocol:
-
Stoichiometric Measurement: In an inert atmosphere (e.g., a glovebox), carefully weigh stoichiometric amounts of yttrium and red phosphorus.
-
Ampoule Sealing: Place the mixed powders into a clean, dry quartz ampoule. Evacuate the ampoule to a high vacuum (<10⁻⁵ Torr) and seal it using a hydrogen-oxygen torch.
-
Heating Profile: Place the sealed ampoule in a tube furnace.
-
Slowly ramp the temperature to 500-600 °C over several hours to allow for a controlled reaction between the precursors.
-
Hold at this temperature for 24-48 hours.
-
Increase the temperature to 800-1000 °C and hold for another 48-72 hours to improve crystallinity.[2]
-
-
Cooling: Slowly cool the furnace back to room temperature over 12-24 hours.
-
Sample Retrieval: Carefully break the ampoule in a controlled environment to retrieve the synthesized semiconductor powder.
-
Characterization: Analyze the resulting powder using X-ray diffraction (XRD) to confirm the crystal structure and phase purity.
Section 3: General Protocol for Photodetector Fabrication (Illustrative)
The fabrication of a simple photodetector involves depositing the semiconductor material as a thin film and then creating electrodes to measure the change in electrical conductivity upon illumination. This is a generalized workflow.
Objective: To fabricate a thin-film photoconductive detector.
Materials:
-
Synthesized semiconductor powder.
-
Substrate (e.g., silicon with a silicon dioxide layer, or sapphire).
-
Sputtering or thermal evaporation system for thin film deposition.
-
Photolithography equipment (photoresist, spinner, mask aligner, developer).
-
Metal deposition system (e.g., e-beam evaporator) for contacts.
-
Etching system (wet or dry).
Protocol:
-
Substrate Cleaning: Thoroughly clean the substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water).
-
Thin Film Deposition: Deposit a thin film of the semiconductor material onto the substrate using a physical vapor deposition technique like sputtering or thermal evaporation.
-
Photolithography for Contact Patterning:
-
Spin-coat a layer of photoresist onto the semiconductor film.
-
Use a photomask with the desired electrode pattern to expose the photoresist to UV light.
-
Develop the photoresist to create openings for the metal contacts.
-
-
Metal Contact Deposition: Deposit a metal stack (e.g., Ti/Au) for the electrical contacts using an e-beam evaporator.
-
Lift-off: Remove the remaining photoresist, lifting off the excess metal and leaving the patterned electrodes.
-
Annealing: Anneal the device to improve the contact between the metal electrodes and the semiconductor film.
-
Device Characterization:
-
Measure the current-voltage (I-V) characteristics in the dark and under illumination at relevant wavelengths.
-
Determine key performance metrics such as responsivity, detectivity, and response time.
-
Section 4: Foundational Concepts and Visualizations
To aid in the understanding of the principles behind semiconductor-based optical detection, the following diagrams illustrate key concepts.
References
Troubleshooting & Optimization
hydrolysis and oxidation of Yttrium phosphide in ambient conditions
Technical Support Center: Yttrium Phosphide (B1233454) (YP)
This guide provides essential information for researchers, scientists, and drug development professionals working with Yttrium Phosphide (YP), focusing on its reactivity under ambient conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is degrading upon exposure to the lab atmosphere. What is happening?
A: this compound (YP) is a reactive compound that is sensitive to moisture and oxygen in the ambient air.[1] When exposed, it undergoes two primary degradation reactions:
-
Hydrolysis: YP reacts with water or atmospheric moisture to produce Yttrium Hydroxide (B78521) (Y(OH)₃) and phosphine (B1218219) gas (PH₃).[1]
-
Oxidation: At elevated temperatures (starting around 400 °C), YP reacts with oxygen to form Yttrium Oxide (Y₂O₃) and Phosphorus Pentoxide (P₂O₅).[1]
These reactions lead to the chemical breakdown of your sample and the formation of new compounds.
Q2: I've noticed a strong garlic-like or fishy odor near my YP sample. What is it, and is it dangerous?
A: EXTREME CAUTION ADVISED. The garlic-like or fishy odor is characteristic of phosphine gas (PH₃).[2][3][4] Phosphine is generated when YP reacts with moisture.[1][5] It is a colorless, flammable, and highly toxic gas that can ignite spontaneously in air.[2] Inhalation is the primary route of exposure and can cause severe irritation to the respiratory tract, as well as damage to the cardiovascular system.[2][3] The odor threshold does not provide sufficient warning for hazardous concentrations.[2][4] If you detect this smell, it indicates sample degradation and a potential exposure risk. Immediately ensure proper ventilation and review your handling procedures.
Q3: What are the visible signs of YP degradation?
A: The primary visible sign of degradation is the change in the physical appearance of the material. Pure this compound is a crystalline solid.[1][6] Upon reaction with air and moisture, it will be converted into white or off-white powders of yttrium hydroxide and yttrium oxide.[1][7] You may also observe a change in the sample's texture as the original crystalline structure is lost.
Q4: How must I store this compound to prevent hydrolysis and oxidation?
A: To ensure the stability of YP, it must be stored under anhydrous and anaerobic conditions. The recommended storage method is in a tightly-sealed container within a controlled, inert atmosphere, such as a glovebox filled with argon or nitrogen.[8][9] Storing under mineral oil is another potential method for excluding air and moisture.[8] Always keep containers in a cool, dry, and well-ventilated place away from sources of ignition and incompatible materials like strong acids or oxidizing agents.[10][11]
Q5: What are the safe handling procedures for working with YP?
A: All handling of this compound should be performed in a controlled, inert atmosphere (e.g., an argon-filled glovebox) to prevent contact with air and moisture.[8][9] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid creating dust.[9] If there is any risk of generating phosphine gas, ensure adequate ventilation or work within a fume hood.[10] Use non-sparking tools for handling.[9]
Q6: What are the precise chemical reactions and products of YP degradation?
A: The two main degradation reactions are:
-
Hydrolysis: Reaction with water (H₂O).
-
YP + 3H₂O → Y(OH)₃ + PH₃[1]
-
Products: Yttrium (III) Hydroxide and Phosphine gas.
-
-
Oxidation: Reaction with oxygen (O₂) at high temperatures.
-
4YP + 9O₂ → 2Y₂O₃ + 2P₂O₅ (begins at 400 °C)[1]
-
Products: Yttrium (III) Oxide and Phosphorus Pentoxide.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the hydrolysis of this compound.
| Parameter | Value / Equation | Conditions |
| Hydrolysis Reaction | YP + 3H₂O → Y(OH)₃ + PH₃ | Reaction with moisture[1] |
| Rate Constant (k) | 2.3 × 10⁻⁴ s⁻¹ | At 298 K (25 °C) in moist air[1] |
| Activation Energy (Ea) | 75 kJ/mol | For hydrolysis[1] |
| Oxidation Reaction | 4YP + 9O₂ → 2Y₂O₃ + 2P₂O₅ | Begins at 400 °C in air[1] |
Experimental Protocols
Protocol: Gravimetric Analysis of YP Hydrolysis Rate
This protocol outlines a method to determine the rate of YP degradation by monitoring mass change due to the reaction with ambient moisture.
Objective: To quantify the rate of hydrolysis of a YP sample under controlled ambient conditions.
Materials:
-
This compound (YP) powder
-
Inert atmosphere glovebox (Argon or Nitrogen)
-
Analytical balance (readable to 0.0001 g)
-
Controlled humidity and temperature chamber
-
Sample holder (e.g., ceramic boat)
-
Phosphine gas detector
-
Stopwatch
Methodology:
-
Preparation (Inert Atmosphere):
-
Transfer all necessary equipment into an inert atmosphere glovebox.
-
Weigh an empty sample holder on the analytical balance and record the mass (m_holder).
-
Carefully place a small amount of YP powder (e.g., 100 mg) into the sample holder.
-
Record the initial mass of the sample and holder (m_initial). Calculate the initial mass of YP (m_YP = m_initial - m_holder).
-
-
Exposure:
-
Quickly transfer the loaded sample holder from the glovebox to the controlled humidity chamber, which has been pre-set to the desired temperature (e.g., 298 K) and relative humidity.
-
Simultaneously, start the stopwatch and place a phosphine gas detector probe near the sample.
-
-
Data Collection:
-
Record the mass of the sample holder at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
-
Continuously monitor and record the concentration of phosphine gas detected.
-
Note any visible changes to the sample (color, texture).
-
-
Analysis:
-
The mass of the sample will increase over time as each mole of YP (molar mass ≈ 119.88 g/mol ) is converted to one mole of Y(OH)₃ (molar mass ≈ 139.93 g/mol ).
-
Calculate the mass gain at each time point.
-
Plot the mass gain (or percentage of conversion) as a function of time to determine the reaction rate.
-
-
Safety Shutdown:
-
Once the experiment is complete, purge the chamber with an inert gas to remove any residual phosphine before opening.
-
Handle the resulting yttrium hydroxide powder according to standard laboratory safety procedures.
-
Visualizations
Degradation Pathways of this compound
Caption: Reaction pathways for the hydrolysis and oxidation of YP.
Experimental Workflow for Gravimetric Analysis
Caption: Workflow for studying YP hydrolysis via gravimetric analysis.
Troubleshooting Guide for YP Experiments
Caption: Troubleshooting flowchart for issues with this compound.
References
- 1. webqc.org [webqc.org]
- 2. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. Phosphine and selected metal phosphides (EHC 73, 1988) [inchem.org]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. METAL PHOSPHIDES - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Yttrium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 8. ameslab.gov [ameslab.gov]
- 9. Yttrium Powder - ESPI Metals [espimetals.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
Technical Support Center: Point Defects in Yttrium Phosphide (YP) Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yttrium Phosphide (YP) crystals. The information provided is based on general principles of point defect behavior in III-V semiconductors, as specific experimental and theoretical data for YP is limited.
Frequently Asked Questions (FAQs)
Q1: What are the common native point defects expected in this compound (YP) crystals?
A1: Based on the crystal structure and chemistry of III-V semiconductors, the primary native point defects expected in YP are:
-
Vacancies: Missing Yttrium (VY) or Phosphorus (VP) atoms from their lattice sites.
-
Interstitials: Yttrium (Yi) or Phosphorus (Pi) atoms located in positions that are not part of the regular crystal lattice.
-
Antisites: A Yttrium atom occupying a Phosphorus site (YP) or a Phosphorus atom occupying a Yttrium site (PY).
-
Frenkel Defects: A pair of a vacancy and an interstitial of the same element (e.g., a Y atom displaced from its lattice site to an interstitial position, creating a VY and a Yi).
-
Schottky Defects: A pair of vacancies of the constituent elements (VY and VP).[1]
Q2: What are the likely sources of extrinsic point defects (impurities) in YP crystals?
A2: Impurities can be introduced during crystal growth or processing. Common impurity sources include:
-
Starting Materials: Purity of the initial yttrium and phosphorus sources is critical. Common impurities in yttrium include other rare-earth elements, while phosphorus can contain elements like silicon or sulfur.
-
Growth Environment: Contaminants from the crucible (e.g., carbon, oxygen from quartz) or the furnace atmosphere can be incorporated into the crystal lattice.
-
Doping: Intentional introduction of specific elements to modify the electronic properties of the YP crystal.
Q3: How do point defects affect the electronic and optical properties of YP crystals?
A3: Point defects can introduce localized electronic states within the band gap of the semiconductor. These defect states can act as:
-
Traps: Temporarily capturing free charge carriers (electrons or holes), which can reduce carrier mobility and affect device performance.
-
Recombination Centers: Facilitating the recombination of electron-hole pairs, which can decrease the efficiency of optoelectronic devices.
-
Donors or Acceptors: Donating or accepting electrons, thereby altering the carrier concentration and conductivity of the material. The specific behavior depends on the energy level of the defect within the band gap.
Optically, these defect states can lead to absorption or emission of light at energies different from the band-to-band transition, which can be observed in photoluminescence spectra.
Troubleshooting Guides
Issue 1: Unexpected Electrical Conductivity or Carrier Concentration
Symptoms:
-
Hall effect measurements show higher or lower carrier concentration than expected.
-
The material exhibits n-type conductivity when p-type is expected, or vice-versa.
-
Resistivity measurements are inconsistent across different samples.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Identification Method | Mitigation Strategy |
| Unintentional Doping | Secondary Ion Mass Spectrometry (SIMS) or Glow Discharge Mass Spectrometry (GDMS) to identify and quantify impurity elements. | Use higher purity source materials. Clean the growth chamber and crucible thoroughly. |
| Native Donor/Acceptor Defects | Deep-Level Transient Spectroscopy (DLTS) to identify the energy levels and concentrations of deep defect states.[2] | Optimize crystal growth conditions (temperature, pressure, stoichiometry) to minimize the formation of specific native defects. |
| Complex Formation | Temperature-dependent Hall effect measurements to analyze carrier freeze-out and identify activation energies of dominant donors or acceptors. | Post-growth annealing under controlled atmosphere to dissociate unwanted defect complexes or encourage the formation of benign ones. |
Issue 2: Poor Photoluminescence (PL) Quantum Yield or Unexpected Emission Peaks
Symptoms:
-
Low overall PL intensity.
-
Presence of broad emission bands at energies below the expected band-edge emission.
-
Shift in the peak position of the band-edge emission.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Identification Method | Mitigation Strategy |
| Non-radiative Recombination Centers | Time-Resolved Photoluminescence (TRPL) to measure the carrier lifetime. A short lifetime suggests the presence of efficient non-radiative recombination pathways. | Annealing under appropriate conditions to passivate or remove non-radiative defect centers. Improve surface passivation techniques. |
| Deep-Level Defects | Photoluminescence Spectroscopy (PL) at different temperatures and excitation powers to characterize the nature of the emission peaks. Deep-level defects often have a distinct temperature dependence. | Optimize growth stoichiometry and temperature to reduce the concentration of deep-level native defects. |
| Impurity-Related Emission | Correlate PL spectra with impurity analysis from SIMS or GDMS. | Use higher purity source materials. |
Quantitative Data (Illustrative)
Table 1: Predicted Formation Energies of Neutral Native Point Defects in YP
| Defect Type | Formation Energy (eV) - Y-rich conditions | Formation Energy (eV) - P-rich conditions |
| VY | 3.5 | 1.5 |
| VP | 1.2 | 4.0 |
| Yi | 2.8 | 5.5 |
| Pi | 6.0 | 2.5 |
| YP | 2.5 | 3.8 |
| PY | 3.0 | 2.2 |
Table 2: Illustrative Electronic Properties of Common Point Defects in YP
| Defect | Defect Level in Band Gap | Type |
| VY | Ev + 0.3 eV | Acceptor |
| VP | Ec - 0.2 eV | Donor |
| OP | Ec - 0.5 eV | Deep Donor |
| SiY | Ec - 0.1 eV | Shallow Donor |
Experimental Protocols
Protocol 1: Deep-Level Transient Spectroscopy (DLTS) for Trap Identification
Objective: To identify the energy levels and concentrations of electrically active defects in YP crystals.
Methodology:
-
Device Fabrication: Fabricate a Schottky diode or a p-n junction on the YP crystal. This typically involves depositing a metal contact (e.g., Au, Pt) to form a Schottky barrier or using epitaxial growth to create a p-n junction.
-
Measurement Setup: Place the device in a cryostat with controlled temperature ramping capabilities. Connect the device to a DLTS system, which includes a capacitance meter, a pulse generator, and a signal correlator.
-
Measurement Procedure:
-
Apply a reverse bias to the diode to create a depletion region.
-
Apply a filling pulse (reducing the reverse bias) to introduce free carriers into the depletion region, which are then trapped by defects.
-
Return to the initial reverse bias and record the capacitance transient as the trapped carriers are thermally emitted.
-
Repeat this process while sweeping the temperature.
-
-
Data Analysis: A peak in the DLTS spectrum corresponds to a specific defect level. The temperature of the peak is related to the defect's emission rate. By measuring the peak position at different rate windows, an Arrhenius plot can be constructed to determine the defect's activation energy (energy level) and capture cross-section. The height of the peak is proportional to the defect concentration.[2][3]
Protocol 2: Photoluminescence (PL) Spectroscopy for Optical Defect Characterization
Objective: To identify radiative defect-related transitions in YP crystals.
Methodology:
-
Sample Preparation: Mount the YP crystal in a cryostat for temperature-dependent measurements.
-
Excitation: Use a laser with a photon energy greater than the band gap of YP to excite electron-hole pairs.
-
Signal Collection: Collect the emitted light and focus it into a spectrometer.
-
Detection: Use a suitable detector (e.g., a photomultiplier tube or a CCD camera) to record the PL spectrum.
-
Data Analysis:
-
The peak at the highest energy typically corresponds to the near-band-edge emission.
-
Peaks at lower energies are often associated with transitions involving defect levels within the band gap.
-
By analyzing the dependence of the PL intensity and peak position on temperature and excitation power, information about the nature of the defects (e.g., donor-acceptor pair recombination, free-to-bound transitions) can be obtained.
-
Visualizations
Caption: Experimental workflow for identifying and mitigating point defects in YP crystals.
Caption: Troubleshooting logic for addressing property deviations in YP crystals.
References
analysis of dislocations and crystal defects in Yttrium phosphide
Technical Support Center: Yttrium Phosphide (B1233454) (YP) Defect Analysis
This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals working on the analysis of dislocations and crystal defects in Yttrium Phosphide (YP).
Frequently Asked Questions (FAQs)
Q1: What are the common types of crystal defects expected in this compound (YP)?
A1: Like other III-V semiconductors, this compound is susceptible to a range of crystal defects that can influence its electronic and optical properties. These are broadly classified as:
-
Point Defects (0D): These are zero-dimensional defects and include vacancies (a missing Y or P atom), interstitial atoms (an extra atom in a non-lattice site), and anti-site defects (a Y atom on a P site or vice-versa). Schottky defects (a pair of cation and anion vacancies) and Frenkel defects (an ion displaced to an interstitial site) are also possible.[1][2][3]
-
Line Defects (1D): The most common line defects are dislocations, which are disruptions in the regular atomic arrangement along a line.[4] These include edge dislocations (an extra half-plane of atoms) and screw dislocations (a helical path of atoms).[1]
-
Planar Defects (2D): These are two-dimensional imperfections such as grain boundaries (the interface between two different crystal orientations) and stacking faults.
-
Bulk Defects (3D): These can include precipitates of a second phase or voids within the crystal.
Q2: How do crystal growth conditions influence defect formation in YP?
A2: Crystal growth parameters are critical in determining the structural quality of YP. Key factors include:
-
Temperature Gradients: Large thermal stresses during cooling can generate a high density of dislocations.[5]
-
Stoichiometry: Deviation from a perfect 1:1 ratio of Yttrium to Phosphorus in the melt or vapor can lead to an increase in point defects like vacancies and anti-sites.
-
Growth Rate: A very high pull rate in methods like Czochralski can lead to the incorporation of defects as atoms do not have sufficient time to settle into their lowest energy lattice sites.[5]
-
Substrate Mismatch: In epitaxial growth, a lattice mismatch between the YP film and the substrate is a primary source of threading dislocations.
Q3: Which experimental techniques are most suitable for characterizing defects in YP?
A3: A multi-technique approach is often necessary for a comprehensive analysis of defects in YP. The most common methods include:
-
Selective Chemical Etching & Optical Microscopy: This is a widely used and straightforward method to estimate the average dislocation density by counting etch pits.[6][7][8]
-
X-ray Diffraction (XRD): High-resolution XRD rocking curves can provide information about the overall crystalline quality. Broadening of the diffraction peaks can be related to the presence of dislocations and strain.[6][7][9]
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of individual dislocations and other defects like stacking faults, providing detailed information about their type, density, and interactions.[6][7] However, it requires extensive sample preparation.
-
Scanning Electron Microscopy (SEM): Techniques like Electron Beam Induced Current (EBIC) and Cathodoluminescence (CL) available in an SEM can be used to study the electrical and optical activity of defects.[10][11]
-
Atomic Force Microscopy (AFM): AFM is effective for high-resolution imaging and characterization of surface defects and etch pits.[12][13]
Troubleshooting Guides
Issue 1: High Dislocation Density Observed in Grown YP Crystal
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Thermal Stress | Review the cooling profile after crystal growth. | Decrease the cooling rate to minimize thermal gradients and associated stress. |
| Lattice Mismatch (Epitaxy) | Verify the lattice constant of the substrate material. | Use a substrate with a closer lattice match to YP (a = 0.5661 nm) or grow a graded buffer layer to accommodate the strain.[14][15] |
| Constitutional Supercooling | Analyze the temperature stability at the solid-liquid interface during melt growth. | Optimize the thermal geometry of the furnace and reduce the pull rate to ensure a stable, planar growth front. |
| Seed Crystal Quality | Inspect the seed crystal used for boule growth for defects. | Use a high-quality, low-dislocation density seed crystal. |
Issue 2: Unidentified Peaks or Peak Broadening in XRD Analysis
| Potential Cause | Troubleshooting Step | Recommended Action |
| Polycrystallinity | Observe the XRD pattern for multiple peaks where a single peak is expected. | Optimize growth parameters (e.g., temperature, pressure) to promote single-crystal nucleation and growth. Ensure the seed crystal is properly oriented. |
| Secondary Phases / Impurities | Perform elemental analysis (e.g., EDX, XPS) on the sample. | Ensure high purity of source materials (Yttrium and Phosphorus). Check for potential contamination from the crucible or growth environment. |
| High Dislocation Density | Correlate the peak broadening (FWHM) with other characterization methods like etch pit density. | If dislocation density is high, refer to the troubleshooting guide for "High Dislocation Density". |
| Microstrain | Analyze the peak shape using Williamson-Hall plots or similar methods. | Annealing the crystal after growth can help relieve internal strain and reduce peak broadening. |
Data Presentation
Table 1: Comparison of Common Defect Characterization Techniques
| Technique | Information Obtained | Resolution | Sample Preparation | Advantages | Disadvantages |
| Selective Etching / Optical Microscopy | Dislocation density (Etch Pit Density) | ~1 µm | Simple polishing and etching | Fast, large area analysis, cost-effective.[6][7] | Indirect method, etchant calibration needed, may not reveal all dislocations. |
| X-ray Diffraction (XRD) | Crystalline quality, lattice strain, dislocation density estimate | Averages over millimeters | Minimal (flat surface) | Non-destructive, provides statistical data.[6][7] | Indirect method for defects, low spatial resolution. |
| Transmission Electron Microscopy (TEM) | Direct imaging of defects, Burgers vector analysis, defect interactions | Atomic scale | Difficult and destructive (thin foils) | Direct visualization, high resolution.[6][7] | Very localized area, complex sample prep, expensive. |
| Atomic Force Microscopy (AFM) | Surface topography, etch pit morphology, threading dislocations | Nanometer scale | Minimal (clean surface) | High resolution 3D imaging, non-destructive.[13] | Surface-sensitive only, slow for large areas. |
| Cathodoluminescence (CL) / EBIC | Maps of optically/electrically active defects, recombination behavior | ~100 nm | Minimal | Spatially resolved functional properties of defects.[10] | Requires specific SEM setup, interpretation can be complex. |
Experimental Protocols
Protocol 1: Dislocation Density Estimation by Chemical Etching
-
Sample Preparation:
-
Cut a wafer of the YP crystal using a diamond saw.
-
Mechanically polish the surface using progressively finer alumina (B75360) or diamond pastes (e.g., 5 µm, 1 µm, 0.25 µm) to achieve a mirror-like finish.
-
Thoroughly clean the sample in ultrasonic baths of acetone, then isopropanol, and finally deionized water. Dry with nitrogen gas.
-
-
Etching:
-
Disclaimer: A specific, universally accepted etchant for YP is not well-documented. Researchers often adapt etchants from similar III-V compounds like InP or GaP. A common approach involves an oxidizing agent and a complexing acid.
-
Prepare a fresh etching solution. An example starting point could be a mixture of HBr and H₃PO₄ or a solution containing CrO₃.
-
Immerse the polished YP sample in the etchant for a controlled time (e.g., 30-120 seconds) at a specific temperature (e.g., 60 °C). The exact time and temperature must be optimized experimentally.
-
Stop the etching process by quenching the sample in deionized water.
-
Rinse thoroughly and dry with nitrogen.
-
-
Imaging and Analysis:
-
Observe the etched surface using a Nomarski (Differential Interference Contrast) optical microscope.
-
Capture images at multiple, randomly selected areas of the wafer.
-
Count the number of etch pits in each image. The Etch Pit Density (EPD) is calculated by dividing the average number of pits by the area of the microscope's field of view.
-
Visualizations
Caption: Workflow for comprehensive defect characterization in YP crystals.
Caption: Cause-and-effect relationship between growth parameters and defects.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. is.muni.cz [is.muni.cz]
- 4. pubs.aip.org [pubs.aip.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Methods of dislocation structure characterization in AIIIBV semiconductor single crystals [moem.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive Characterization of Extended Defects in Semiconductor Materials by a Scanning Electron Microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Detecting and Classifying Defects in Semiconductor Manufacturing via Atomic Force Microscopy [semiconductor-today.com]
- 14. webqc.org [webqc.org]
- 15. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Controlling Stoichiometry in Yttrium Phosphide (YP) Synthesis
Welcome to the technical support center for the synthesis of Yttrium Phosphide (B1233454) (YP). This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of controlling stoichiometry during YP synthesis. Achieving the precise 1:1 atomic ratio of yttrium to phosphorus is critical for obtaining the desired semiconductor properties of YP for applications in laser diodes and high-power electronics.[1] This guide provides detailed troubleshooting advice, answers to frequently asked questions, and standardized experimental protocols.
Troubleshooting Guide: Stoichiometric Deviations in YP Synthesis
Deviations from the ideal 1:1 stoichiometry in Yttrium Phosphide (YP) can significantly alter its electronic and optical properties. This guide addresses common issues encountered during synthesis that can lead to off-stoichiometry.
| Problem | Potential Cause(s) | Recommended Solutions | Analytical Verification |
| Yttrium-rich final product (Y:P > 1) | Incomplete reaction of yttrium: The reaction temperature may be too low or the reaction time too short for the complete conversion of the yttrium precursor. | Optimize reaction parameters: Increase the reaction temperature within the recommended range (e.g., 500-1000 °C for direct synthesis) and/or extend the reaction duration to ensure the reaction goes to completion.[1] | X-ray Diffraction (XRD): Look for peaks corresponding to unreacted yttrium metal in the final product. Energy-Dispersive X-ray Spectroscopy (EDX): Perform elemental mapping to identify areas of yttrium enrichment. |
| Loss of phosphorus precursor: Phosphorus is volatile and can be lost from the reaction zone, especially at higher temperatures, leading to an excess of yttrium in the final product. | Control phosphorus vapor pressure: In a two-zone furnace setup, maintain the phosphorus precursor at a lower temperature to control its sublimation rate. Ensure the reaction vessel is properly sealed to prevent the escape of phosphorus vapor. | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Quantitative analysis of the Y:P ratio will confirm a yttrium excess. | |
| Phosphorus-rich final product (Y:P < 1) | Excess phosphorus precursor: The initial stoichiometric ratio of phosphorus to yttrium may be too high. | Adjust precursor ratio: Carefully weigh the yttrium and phosphorus precursors to achieve a 1:1 molar ratio. It is sometimes beneficial to use a slight excess of the more volatile component (phosphorus) to compensate for potential losses, but this should be carefully optimized. | XRD: May reveal the presence of phosphorus-rich phases or elemental phosphorus. EDX: Will show a higher atomic percentage of phosphorus compared to yttrium. |
| Formation of yttrium polyphosphides: Under certain conditions, thermodynamically stable yttrium polyphosphides may form. | Modify temperature profile: A slow and controlled heating and cooling ramp can favor the formation of the desired YP phase over polyphosphides. | XRD: Can identify the characteristic diffraction patterns of known yttrium polyphosphide phases. | |
| Presence of Yttrium Oxide (Y₂O₃) impurity | Oxygen contamination: The reaction environment may not be sufficiently inert, leading to the oxidation of the yttrium precursor or the final YP product. Yttrium has a high affinity for oxygen.[2] | Ensure inert atmosphere: Conduct the synthesis in a high-purity inert gas (e.g., argon) or under high vacuum. Use a glovebox for handling air-sensitive precursors. Pre-reaction purification: Ensure the yttrium precursor is free from any oxide layer before the reaction. | XRD: Will show characteristic peaks of Y₂O₃. Fourier-Transform Infrared Spectroscopy (FTIR): Can detect Y-O vibrational modes. |
| Inhomogeneous product with varying stoichiometry | Poor mixing of precursors: In solid-state reactions, inadequate mixing of the solid precursors can lead to localized regions of non-stoichiometry. | Improve precursor homogenization: Thoroughly grind the yttrium and phosphorus powders together in an inert atmosphere before heating. For solution-based methods, ensure complete dissolution and mixing of precursors. | SEM with EDX mapping: Can reveal the spatial distribution of yttrium and phosphorus, highlighting any inhomogeneities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing stoichiometric this compound?
A1: The most common methods include:
-
Direct Reaction of Elements: This involves heating elemental yttrium and phosphorus in a sealed, evacuated ampoule or a tube furnace under an inert atmosphere at temperatures ranging from 500 to 1000 °C.[1]
-
Metathesis Reactions: These reactions involve the exchange of ions between an yttrium halide (e.g., YCl₃) and an alkali metal phosphide (e.g., Na₃P) at lower temperatures (400-600 °C). However, removal of the salt byproduct is a critical purification step.
-
Chemical Vapor Deposition (CVD): This technique is used for thin film deposition and involves the reaction of volatile yttrium and phosphorus precursors on a heated substrate.
-
Solvothermal Synthesis: This method uses a solvent at elevated temperature and pressure to facilitate the reaction between yttrium and phosphorus precursors, often leading to nanocrystalline YP.
Q2: How critical is the purity of the starting materials for achieving stoichiometric YP?
A2: The purity of the yttrium and phosphorus precursors is paramount. Impurities, especially oxides on the surface of the yttrium metal, can lead to the formation of stable yttrium oxide (Y₂O₃) as a byproduct, which will affect the overall stoichiometry and the electronic properties of the final material. It is recommended to use high-purity (≥99.9%) precursors.
Q3: What is the role of the heating and cooling rate in controlling stoichiometry?
A3: The rates of heating and cooling can influence the reaction kinetics and phase formation. A slow heating rate allows for a more controlled reaction between yttrium and phosphorus, preventing the rapid sublimation of phosphorus. A slow cooling rate can promote the crystallization of the desired YP phase and minimize the formation of metastable, non-stoichiometric phases.
Q4: Can I use yttrium oxide as a precursor for YP synthesis?
A4: While direct synthesis from elements is more common, it is possible to synthesize YP from yttrium oxide (Y₂O₃) through a phosphidation reaction. This typically involves heating Y₂O₃ in a stream of phosphine (B1218219) (PH₃) gas or with a solid phosphorus source at high temperatures. However, achieving complete conversion and controlling stoichiometry can be challenging due to the high stability of Y₂O₃.
Q5: What are the best analytical techniques to confirm the stoichiometry of my YP sample?
A5: A combination of techniques is recommended for a thorough analysis:
-
X-ray Diffraction (XRD): To identify the crystal structure and detect the presence of any secondary phases (e.g., unreacted precursors, oxides, or other this compound phases).
-
Energy-Dispersive X-ray Spectroscopy (EDX) or Wavelength-Dispersive X-ray Spectroscopy (WDS): To determine the elemental composition and the Y:P atomic ratio.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For a highly accurate and quantitative determination of the elemental composition.
Experimental Protocols
Protocol 1: Direct Synthesis of Stoichiometric YP via Solid-State Reaction
This protocol describes the synthesis of polycrystalline this compound by the direct reaction of the elements in a sealed quartz ampoule.
Materials:
-
Yttrium powder (99.9% purity)
-
Red phosphorus (99.99% purity)
-
Quartz ampoule
-
Tube furnace with temperature control
Procedure:
-
In an inert atmosphere glovebox, weigh equimolar amounts of yttrium powder and red phosphorus. A slight excess of phosphorus (e.g., 1-2 mol%) can be used to compensate for vapor loss.
-
Thoroughly mix the powders using an agate mortar and pestle.
-
Transfer the mixture into a clean quartz ampoule.
-
Evacuate the ampoule to a high vacuum (<10⁻⁵ Torr) and seal it using a hydrogen-oxygen torch.
-
Place the sealed ampoule in a tube furnace.
-
Slowly ramp the temperature to 400 °C over 4 hours and hold for 2 hours to allow for the initial reaction of phosphorus.
-
Increase the temperature to 800 °C over 6 hours and hold for 24-48 hours.
-
Slowly cool the furnace to room temperature over 12 hours.
-
Carefully open the ampoule in an inert atmosphere to recover the YP product.
Protocol 2: Solvothermal Synthesis of YP Nanocrystals
This protocol outlines a method for synthesizing YP nanocrystals using a solvothermal approach.
Materials:
-
Yttrium chloride (YCl₃, anhydrous, 99.9%)
-
Tris(trimethylsilyl)phosphine ((TMS)₃P)
-
Anhydrous oleylamine (B85491) (OLA)
-
Anhydrous toluene (B28343)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glovebox, dissolve YCl₃ in a mixture of oleylamine and toluene in a three-neck flask.
-
Slowly inject (TMS)₃P into the yttrium precursor solution at room temperature with vigorous stirring.
-
After stirring for 30 minutes, transfer the reaction mixture to a Teflon-lined autoclave.
-
Seal the autoclave and heat it to 300-350 °C for 12-24 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
The resulting nanocrystals can be isolated by centrifugation, washed with an anhydrous non-polar solvent (e.g., hexane), and dried under vacuum.
Data Presentation
The following tables summarize key parameters and their expected impact on stoichiometry for different synthesis methods.
Table 1: Direct Solid-State Reaction Parameters and Their Influence on YP Stoichiometry
| Parameter | Value Range | Effect on Stoichiometry |
| Y:P Molar Ratio | 1:1 to 1:1.05 | A slight excess of P can compensate for sublimation losses, but a large excess can lead to P-rich phases. |
| Reaction Temperature | 500 - 1000 °C | Higher temperatures increase reaction rates but also increase P vapor pressure, risking P loss. |
| Reaction Time | 24 - 72 hours | Longer reaction times promote complete conversion of precursors. |
| Heating/Cooling Rate | 1-5 °C/min | Slow rates allow for controlled reaction and crystallization, favoring the formation of the desired stoichiometric phase. |
Table 2: Solvothermal Synthesis Parameters and Their Influence on YP Stoichiometry
| Parameter | Value Range | Effect on Stoichiometry |
| Y:P Precursor Ratio | 1:1 to 1:1.2 | The optimal ratio depends on the reactivity of the precursors and should be determined empirically. |
| Reaction Temperature | 250 - 400 °C | Affects precursor decomposition rates and crystal growth kinetics. |
| Reaction Time | 12 - 48 hours | Influences the degree of crystallization and can affect the final stoichiometry. |
| Solvent/Capping Agent | Oleylamine, Toluene, etc. | Can influence precursor reactivity and the stability of the resulting nanocrystals. |
Visualizations
Caption: Experimental workflow for the direct solid-state synthesis of this compound.
Caption: Troubleshooting logic for identifying the cause of non-stoichiometry in YP synthesis.
References
Yttrium Phosphide Purification Technical Support Center
Welcome to the Technical Support Center for the purification of high-purity Yttrium Phosphide (B1233454) (YP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity YP.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available yttrium phosphide?
A1: The primary impurities found in industrially produced this compound are typically oxygen and carbon.[1] Other potential impurities can include unreacted yttrium, other rare-earth metals, and various metallic impurities depending on the purity of the starting materials.
Q2: Why is it crucial to handle this compound in an inert atmosphere?
A2: this compound is sensitive to air and moisture.[2] It is important to store and handle YP in an inert atmosphere, such as in a glove box, to prevent degradation and maintain its purity.[2]
Q3: What are the primary methods for purifying this compound?
A3: The main techniques for purifying this compound to high-purity levels are vacuum sublimation, zone refining, and chemical vapor transport. Vacuum sublimation is effective for removing volatile impurities, while zone refining is excellent for segregating impurities based on their solubility in the molten material.[3] Chemical vapor transport is used for growing high-quality single crystals of high purity.[4]
Q4: What safety precautions should be taken when working with this compound and its purification processes?
A4: this compound is an irritant.[5] When handling YP, especially in powdered form, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. All handling of air-sensitive materials should be performed in an inert atmosphere, such as a glovebox, to prevent reactions with air and moisture.[2][6] The high temperatures involved in sublimation and zone refining require appropriate shielding and careful handling to prevent burns.
Q5: How can I characterize the purity of my this compound sample?
A5: The purity of this compound can be assessed using various analytical techniques. Glow discharge mass spectrometry (GDMS) and interstitial gas analysis (IGA) can be used to analyze for a wide range of metallic and gaseous impurities.[7] X-ray diffraction (XRD) can be used to confirm the crystal structure and phase purity.
Troubleshooting Guides
Vacuum Sublimation
Q: My this compound is not subliming even at high temperatures. What could be the issue?
A: Several factors could be at play:
-
Insufficient Vacuum: Ensure your vacuum system is reaching the required low pressure. A poor vacuum will necessitate higher temperatures for sublimation.
-
Temperature Measurement Error: Verify the accuracy of your thermocouple. Inaccurate temperature readings can lead to insufficient heating.
-
Non-Volatile Impurities: A high concentration of non-volatile impurities can form a crust on the surface of the YP powder, hindering sublimation. Consider a pre-purification step to remove these if possible.
-
Incorrect Heating Method: Gently heating the entire system is recommended to observe the first signs of sublimation on the cooling finger.[8]
Q: The yield of sublimed this compound is very low. What can I do?
A: Low yield can be caused by:
-
Sub-optimal Temperature and Pressure: The sublimation rate is highly dependent on both temperature and pressure. You may need to empirically optimize these parameters for your specific setup.
-
Short Sublimation Time: The sublimation process may require a longer duration to transport a significant amount of material.
-
Inefficient Condensation: Ensure your cold finger is at a sufficiently low temperature to efficiently condense the YP vapor.
-
Material Loss: Check for any leaks in your system where the sublimed material might be escaping.
Q: The sublimed this compound appears discolored. What does this indicate?
A: Discoloration can suggest the presence of impurities that have co-sublimed with the YP.[8]
-
Similar Vapor Pressures: Some impurities may have vapor pressures similar to YP at the operating temperature, leading to their transport to the cold finger. A fractional sublimation approach, with careful temperature control, might be necessary to separate these.
-
Reaction with Residual Gases: If the vacuum is not clean, residual gases can react with the YP at high temperatures, causing discoloration. Ensure a high-quality vacuum.
Zone Refining
Q: I am observing polycrystalline growth instead of a single crystal during zone refining. How can I fix this?
A: Polycrystalline growth is a common issue and can be addressed by:
-
Optimizing the Travel Rate: A very high travel rate of the molten zone can lead to spontaneous nucleation ahead of the solidification front.[9] Reducing the travel speed can promote the growth of a single crystal.
-
Adjusting the Temperature Gradient: A steep temperature gradient at the solid-liquid interface is crucial for stable growth. Adjust your heater configuration to achieve this.
-
Seed Crystal Quality: If using a seed crystal, ensure it is of high quality and properly oriented.
-
Vibrations: Mechanical vibrations can disturb the growth interface and induce the formation of new grains. Isolate your setup from sources of vibration.
Q: The impurity segregation is not as effective as expected. How can I improve it?
A: Inefficient impurity segregation can be due to:
-
Incorrect Travel Rate: The segregation efficiency is highly dependent on the travel rate of the molten zone. A rate that is too fast will trap impurities in the solidifying material.[9]
-
Shallow Molten Zone: A longer molten zone can hold more impurities, leading to better segregation, especially in the initial passes.[10]
-
Insufficient Number of Passes: Achieving high purity often requires multiple passes of the molten zone to move the impurities to one end of the ingot.[11]
-
Distribution Coefficient Near Unity: If the distribution coefficient of a particular impurity is close to 1, zone refining will be less effective for its removal.
Chemical Vapor Transport (CVT)
Q: No crystal growth is observed in the cooler zone. What is the problem?
A: The absence of crystal growth in a CVT experiment can be due to several factors:
-
Incorrect Temperature Gradient: The direction of transport depends on the thermodynamics of the reaction. For an endothermic reaction, transport occurs from the hot to the cold zone, and for an exothermic reaction, it's the reverse.[12] Ensure you have the correct temperature gradient for your transport reaction.
-
Ineffective Transport Agent: The chosen transport agent may not be reacting with the this compound to form a volatile species under the experimental conditions. Iodine is a common transport agent for such systems.[13]
-
Leak in the Ampoule: A leak in the sealed ampoule will prevent the buildup of the necessary partial pressure of the gaseous transport species.
-
Reaction Equilibrium: If the reaction equilibrium is too far to one side (highly exothermic or endothermic), transport will not occur.[14]
Q: The grown crystals are small and of poor quality. How can I improve them?
A: To improve crystal size and quality:
-
Optimize the Transport Rate: A slower transport rate generally leads to the growth of larger, higher-quality crystals. This can be achieved by reducing the temperature gradient or the amount of transport agent.[13]
-
Control Nucleation: A high density of nucleation sites will result in many small crystals. A slower cooling rate in the growth zone can help to reduce the number of nuclei.
-
Purity of Starting Materials: Impurities in the starting YP can inhibit crystal growth and introduce defects. Ensure the starting material is of the highest possible purity.
Experimental Protocols
Protocol 1: Vacuum Sublimation of this compound
This protocol describes a general procedure for the purification of this compound powder by vacuum sublimation.
Equipment:
-
High-vacuum sublimation apparatus with a water-cooled cold finger
-
Schlenk line or glovebox for inert atmosphere handling
-
High-temperature furnace or heating mantle
-
Thermocouple and temperature controller
-
High-vacuum pump (e.g., turbomolecular or diffusion pump)
Procedure:
-
Preparation: Thoroughly clean and dry all glassware. Oven-dry the sublimation apparatus and cool under an inert atmosphere.[15]
-
Loading: In a glovebox or under a flow of inert gas, load the impure this compound powder into the bottom of the sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed with high-vacuum grease.
-
Evacuation: Connect the apparatus to the high-vacuum pump and slowly evacuate the system to a pressure of 10⁻⁵ Torr or lower.
-
Cooling: Start the flow of cooling water through the cold finger.
-
Heating: Gradually heat the bottom of the apparatus using a furnace or heating mantle. The temperature required will depend on the vacuum level but is typically in the range of 1600-1800 °C.[7]
-
Sublimation: Monitor the cold finger for the deposition of crystalline this compound. Adjust the temperature to maintain a steady rate of sublimation.
-
Completion and Cooling: Once a sufficient amount of material has been collected, turn off the heater and allow the apparatus to cool to room temperature under vacuum.
-
Venting and Collection: Slowly vent the system with an inert gas. In an inert atmosphere, carefully disassemble the apparatus and scrape the purified this compound from the cold finger.
-
Storage: Store the high-purity this compound in a sealed container under an inert atmosphere.[2]
Protocol 2: Zone Refining of this compound
This protocol outlines a general procedure for the purification of a this compound ingot using the zone refining technique.
Equipment:
-
Zone refining apparatus with a movable heater (e.g., induction or resistance heater)
-
Quartz or other inert material boat/ampoule
-
Inert atmosphere chamber or vacuum system
-
Control system for heater power and travel speed
Procedure:
-
Ingot Preparation: Prepare a polycrystalline ingot of this compound, for example, by cold pressing YP powder and sintering.
-
Loading: Place the YP ingot into a quartz boat or seal it in a quartz ampoule under vacuum or an inert atmosphere.
-
Positioning: Position the boat/ampoule within the zone refining apparatus.
-
Melting the First Zone: Position the heater at one end of the ingot and apply power to create a small molten zone.
-
Zone Travel: Slowly move the heater along the length of the ingot at a controlled rate (e.g., a few mm/hour).[9] Impurities will segregate into the molten zone and be transported with it.
-
Solidification: As the heater moves, the molten material behind it will solidify, leaving a purer section of the ingot.
-
Multiple Passes: Repeat the process for multiple passes to achieve the desired level of purity. The impurities will become concentrated at the end of the ingot.[11]
-
Cooling and Removal: After the final pass, turn off the heater and allow the ingot to cool completely. Remove the purified ingot from the apparatus.
-
Separation: Cut off and discard the impurity-rich end of the ingot. The remaining portion is the high-purity this compound.
Protocol 3: Chemical Vapor Transport of this compound
This protocol provides a general method for growing high-purity single crystals of this compound via chemical vapor transport using iodine as the transport agent.
Equipment:
-
Two-zone tube furnace with programmable temperature controllers
-
Sealed quartz ampoule
-
Schlenk line or glovebox
-
Vacuum pump
Procedure:
-
Ampoule Preparation: Thoroughly clean and dry a quartz ampoule.
-
Loading: In an inert atmosphere, place the impure this compound powder at one end of the ampoule (the source zone). Add a small amount of iodine as the transport agent.
-
Sealing: Evacuate the ampoule to a high vacuum and seal it using a torch.
-
Positioning in Furnace: Place the sealed ampoule in the two-zone tube furnace, with the source material in the hotter zone (T₂) and the empty end in the cooler zone (T₁).
-
Heating Profile: Program the furnace to establish a temperature gradient. For an endothermic transport reaction, T₂ will be higher than T₁. A typical temperature gradient might be T₂ = 1000 °C and T₁ = 900 °C. The optimal temperatures need to be determined experimentally.[13]
-
Transport: At high temperature, the iodine reacts with YP to form a volatile yttrium-iodide-phosphide species. This gas diffuses to the cooler end of the ampoule.
-
Deposition: In the cooler zone, the reverse reaction occurs, depositing high-purity this compound crystals and releasing the iodine gas, which then diffuses back to the source zone.
-
Growth: Allow the process to run for a sufficient amount of time (days to weeks) to grow crystals of the desired size.
-
Cooling and Collection: Slowly cool the furnace to room temperature. Carefully remove the ampoule and, in an inert atmosphere, open it to collect the purified YP crystals.
Quantitative Data
Table 1: Typical Impurity Concentrations in this compound Before and After Purification (Hypothetical Data)
| Impurity | Concentration in Starting Material (ppmw) | Concentration after Vacuum Sublimation (ppmw) | Concentration after Zone Refining (10 passes) (ppmw) |
| Oxygen | 500 | 100 | 50 |
| Carbon | 200 | 50 | 20 |
| Iron | 50 | 10 | <1 |
| Silicon | 30 | 15 | <2 |
| Calcium | 20 | <5 | <1 |
| Purity | ~99.9% | ~99.98% | >99.99% |
Table 2: Typical Operating Parameters for this compound Purification Methods
| Parameter | Vacuum Sublimation | Zone Refining | Chemical Vapor Transport |
| Temperature | 1600 - 1800 °C | Slightly above the melting point of YP | Source Zone (T₂): 900 - 1100 °CGrowth Zone (T₁): 800 - 1000 °C |
| Pressure | < 10⁻⁵ Torr | Inert atmosphere or vacuum | Sealed ampoule |
| Duration | Hours to days | Days | Days to weeks |
| Typical Purity Achieved | 99.98% | >99.99% | High crystalline perfection |
Visualizations
References
- 1. What is the cleaning process of semiconductors? - MSR-FSR – Providing Innovative Technical Solutions since 2004 [msr-fsr.com]
- 2. ossila.com [ossila.com]
- 3. Zone Refining | Research Starters | EBSCO Research [ebsco.com]
- 4. cpfs.mpg.de [cpfs.mpg.de]
- 5. This compound (YP) | PY | CID 83012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Safely handling air-sensitive products [cleanroomtechnology.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]
- 13. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 14. reddit.com [reddit.com]
- 15. ehs.umich.edu [ehs.umich.edu]
substrate selection and preparation for Yttrium phosphide epitaxy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Yttrium Phosphide (YP) epitaxy.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a substrate for this compound (YP) epitaxy?
A1: The selection of an appropriate substrate is paramount for achieving high-quality epitaxial YP films. The two most critical parameters are:
-
Lattice Mismatch: A small lattice mismatch between the substrate and the YP film is essential to minimize strain and reduce the formation of crystalline defects such as dislocations. YP crystallizes in the rock salt structure with a lattice constant of approximately 0.5661 nm.
-
Thermal Expansion Coefficient (TEC) Mismatch: A close match in TEC between the substrate and YP is crucial to prevent cracking or delamination of the film during the cooling phase after growth. The TEC of YP is approximately 8.7 x 10⁻⁶ K⁻¹.
Q2: Which substrates are commonly used for YP epitaxy and what are their properties?
A2: While the ideal substrate for YP is one that is perfectly lattice- and TEC-matched, in practice, a compromise is often necessary. Based on these parameters, several substrates can be considered. The choice will depend on the specific experimental goals and available resources.
| Substrate Material | Crystal Structure | Lattice Constant (nm) | Lattice Mismatch with YP (%) | Thermal Expansion Coefficient (x 10⁻⁶ K⁻¹) | TEC Mismatch with YP (%) |
| This compound (YP) | Rock Salt | 0.5661 | 0 | 8.7 | 0 |
| Silicon (Si) | Diamond Cubic | 0.5431 | -4.06 | 2.6 | -70.1 |
| Gallium Arsenide (GaAs) | Zincblende | 0.5653 | -0.14 | 5.73 | -34.1 |
| Indium Phosphide (InP) | Zincblende | 0.5869 | +3.67 | 4.6 | -47.1 |
Note: The lattice mismatch is calculated as ((a_substrate - a_film) / a_film) * 100. The TEC mismatch is calculated as ((TEC_substrate - TEC_film) / TEC_film) * 100.
Q3: What are the primary epitaxial growth techniques for this compound?
A3: The two primary techniques for the epitaxial growth of YP thin films are Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD).
-
Molecular Beam Epitaxy (MBE): This is a physical vapor deposition technique that occurs in an ultra-high vacuum environment.[1] Elemental yttrium and phosphorus are evaporated from effusion cells, and the resulting molecular beams impinge on a heated substrate, forming a crystalline film.[2][3] MBE offers precise control over film thickness and composition at the atomic level.[4]
-
Metal-Organic Chemical Vapor Deposition (MOCVD): This is a chemical vapor deposition technique where volatile organometallic precursors containing yttrium and a phosphorus source (like phosphine, PH₃) are transported by a carrier gas into a reaction chamber.[5][6] The precursors decompose on the heated substrate surface to form the YP film.[7]
Troubleshooting Guides
This section addresses common issues encountered during YP epitaxy.
Issue 1: High Defect Density in the Epitaxial Film
Symptoms:
-
Streaky or spotty Reflection High-Energy Electron Diffraction (RHEED) patterns during growth, indicating rough or 3D island growth.[8]
-
High density of pits, dislocations, or other crystalline defects observed in Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) images.[9]
Possible Causes and Solutions:
| Cause | Solution |
| Poor Substrate Surface Preparation: Residual contaminants (organics, oxides) on the substrate surface can act as nucleation sites for defects. | Implement a rigorous multi-step chemical cleaning process followed by in-situ thermal desorption in the growth chamber to achieve an atomically clean and smooth surface.[10][11] |
| Lattice Mismatch: Significant lattice mismatch between the substrate and YP introduces strain, which is relieved through the formation of misfit dislocations.[12] | Select a substrate with a closer lattice match to YP. Alternatively, grow a buffer layer to gradually transition the lattice constant from the substrate to that of YP. |
| Non-optimal Growth Temperature: Temperatures that are too low can limit adatom mobility, leading to amorphous or polycrystalline growth. Temperatures that are too high can cause islanding or decomposition. | Optimize the substrate temperature. Use in-situ monitoring techniques like RHEED to observe surface reconstruction and growth mode in real-time.[13] |
| Incorrect Flux Ratios (MBE) or Precursor Flow Rates (MOCVD): An improper ratio of yttrium to phosphorus can lead to the formation of secondary phases or point defects. | Calibrate and precisely control the flux of yttrium and phosphorus sources. The optimal ratio will depend on the specific growth conditions. |
Issue 2: Poor Film Adhesion or Delamination
Symptoms:
-
The YP film peels or flakes off the substrate, either during or after growth.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Substrate Cleaning: A contaminated surface can lead to weak bonding between the film and the substrate. | Ensure the substrate cleaning procedure is thorough and effective in removing all surface contaminants.[10] |
| Large Thermal Expansion Mismatch: Significant differences in TEC can induce large thermal stresses during cooling, causing the film to crack or delaminate. | Choose a substrate with a closer TEC to YP. If a large mismatch is unavoidable, consider slower cooling rates after growth to minimize thermal shock. |
| High Interfacial Stress: This can be a result of both lattice and thermal mismatch. | Employ a buffer layer to mitigate stress. Post-growth annealing may also help to relieve stress in some cases. |
Issue 3: Rough Surface Morphology
Symptoms:
-
High root-mean-square (RMS) roughness measured by AFM.[14][15]
-
A spotty or 3D transmission-like RHEED pattern.[8]
Possible Causes and Solutions:
| Cause | Solution |
| Three-Dimensional (Island) Growth Mode: This can be caused by a high lattice mismatch, improper substrate temperature, or incorrect flux ratios. | Optimize growth parameters to promote a two-dimensional (layer-by-layer) growth mode. This typically involves adjusting the substrate temperature and the Y:P flux/flow ratio. |
| Surface Contamination: Particulates on the substrate can lead to the formation of hillocks or other surface irregularities. | Ensure a clean growth environment and meticulously prepared substrates.[10] |
| Excessively High Growth Rate: A high deposition rate may not allow sufficient time for adatoms to diffuse to their ideal lattice sites, resulting in a rougher surface. | Reduce the growth rate to allow for better surface ordering. |
Experimental Protocols
Generic Substrate Chemical Cleaning Protocol
This is a general protocol that should be adapted based on the specific substrate material and available equipment.
-
Degreasing: Ultrasonically clean the substrate in sequential baths of trichloroethylene, acetone, and methanol (B129727) for 5-10 minutes each.[10]
-
DI Water Rinse: Thoroughly rinse the substrate with deionized (DI) water.
-
Acidic/Oxidizing Clean: Immerse the substrate in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide, typically 3:1 ratio) or an SC-2 solution (HCl:H₂O₂:H₂O) to remove organic and metallic contaminants. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. [10]
-
DI Water Rinse: Rinse extensively with DI water.
-
Oxide Removal (if necessary): For substrates with a native oxide (e.g., Si), dip in a dilute hydrofluoric acid (HF) solution to remove the oxide layer.
-
Final DI Water Rinse: Perform a final rinse with high-purity DI water.
-
Drying: Dry the substrate using a stream of dry, high-purity nitrogen gas.
In-Situ Substrate Preparation and YP Growth by MBE
-
Loading: Mount the chemically cleaned substrate onto a sample holder and load it into the MBE system's load-lock chamber.
-
Outgassing: Transfer the substrate to the preparation chamber and heat it to a temperature sufficient to desorb water vapor and other volatile contaminants.
-
Thermal Desorption: Transfer the substrate to the growth chamber and heat it to a higher temperature under ultra-high vacuum to desorb the native oxide and achieve a clean, reconstructed surface. Monitor the surface with RHEED until a sharp, streaky pattern is observed.[2]
-
Growth Initiation: Set the substrate to the desired growth temperature. Open the shutters for the yttrium and phosphorus effusion cells to begin deposition.
-
In-Situ Monitoring: Continuously monitor the growth process using RHEED. Oscillations in the intensity of the specular RHEED spot can be used to determine the growth rate.[5]
-
Growth Termination: Close the source shutters to stop the growth.
-
Cooling: Cool the sample down in a controlled manner.
Visualizations
References
- 1. lab.semi.ac.cn [lab.semi.ac.cn]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. Field-enhanced chemical vapor deposition: new perspectives for thin film growth - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. deptec.com [deptec.com]
- 7. CVD | Group Devi – Inorganic Materials Chemistry [imc.ruhr-uni-bochum.de]
- 8. Machine-learning-enabled on-the-fly analysis of RHEED patterns during thin film deposition by molecular beam epitaxy | Journal Article | PNNL [pnnl.gov]
- 9. spectraresearch.com [spectraresearch.com]
- 10. Substrate Cleaning [utep.edu]
- 11. Wafer Pre-Clean Before Epitaxy: Avoiding Silicon Surface Defects [eureka.patsnap.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. chalcogen.ro [chalcogen.ro]
- 15. surfacesciencewestern.com [surfacesciencewestern.com]
managing phosphorus pressure in Yttrium phosphide synthesis
Welcome to the Technical Support Center for Yttrium Phosphide (B1233454) (YP) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of yttrium phosphide, with a particular focus on managing the challenges associated with high phosphorus vapor pressure.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound (YP)?
The synthesis of this compound, a III-V semiconductor, presents several challenges, primarily stemming from the high vapor pressure of phosphorus at the required reaction temperatures.[1] Key difficulties include:
-
Maintaining Stoichiometry: The high volatility of phosphorus can lead to a phosphorus-deficient product, resulting in off-stoichiometric crystals with poor electronic and optical properties.[2]
-
Controlling Crystal Growth: Precise control of the phosphorus vapor pressure is essential for growing high-quality, single-crystal YP.[2] Fluctuations in pressure can introduce defects and dislocations.
-
Safety: Phosphorus is a highly reactive and toxic element, requiring careful handling and specialized equipment.[3]
Q2: What are the common methods for synthesizing YP?
The most common method for synthesizing bulk YP is through the direct reaction of yttrium metal and red phosphorus in a sealed, evacuated ampoule at elevated temperatures, typically between 500°C and 1000°C.[4][5] Other methods include:
-
High-Pressure Synthesis: This technique is effective for solid-state reactions involving elements with high vapor pressures, as it forces the atoms into close proximity and prevents the loss of volatile components.[6]
-
Metal-Organic Chemical Vapor Deposition (MOCVD): This method is used for growing thin films of YP and involves the decomposition of volatile organometallic precursors of yttrium and phosphorus on a heated substrate.[5]
Q3: Why is red phosphorus typically used as a precursor?
Red phosphorus is a more stable allotrope of phosphorus compared to white phosphorus.[7] It is less reactive and has a lower vapor pressure, making it safer and easier to handle.[7] Upon heating in a sealed environment, red phosphorus sublimes to form phosphorus vapor, which then reacts with the yttrium.[8]
Q4: How can I control the phosphorus pressure during synthesis?
Controlling the phosphorus pressure is critical for successful YP synthesis. The most common method is the two-zone furnace technique. In this setup, the yttrium is placed at the hot end of a sealed ampoule, and a source of red phosphorus is placed at the cooler end. The temperature of the cooler zone dictates the vapor pressure of phosphorus within the ampoule, which in turn controls the stoichiometry of the growing YP crystal at the hot zone.
Troubleshooting Guides
Issue 1: The resulting YP powder is gray or black instead of the expected color.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Increase Reaction Time: Ensure the reaction is held at the target temperature for a sufficient duration to allow for complete reaction of the precursors. 2. Increase Reaction Temperature: Gradually increase the reaction temperature within the recommended range (500-1000°C) to enhance reaction kinetics.[4] |
| Carbon Contamination | 1. Use High-Purity Precursors: Ensure the yttrium and red phosphorus precursors are of high purity. 2. Clean Reaction Ampoule Thoroughly: Any residual organic contaminants on the quartz ampoule can lead to carbon incorporation. |
| Off-Stoichiometry (Yttrium-rich) | 1. Increase Phosphorus Pressure: Increase the temperature of the cold zone to generate a higher phosphorus vapor pressure. 2. Ensure Sufficient Phosphorus: Verify that an adequate amount of red phosphorus was added to the ampoule to compensate for the vapor phase. |
Issue 2: The synthesized YP crystal is polycrystalline or has a high density of defects.
| Possible Cause | Troubleshooting Steps |
| Uncontrolled Nucleation | 1. Slow Cooling Rate: Employ a very slow cooling rate after the reaction is complete to promote the growth of larger, higher-quality crystals. 2. Use a Seed Crystal: If possible, introduce a small seed crystal of YP to provide a template for oriented growth. |
| Phosphorus Pressure Fluctuations | 1. Stable Temperature Control: Ensure the two-zone furnace has excellent temperature stability in both the hot and cold zones. Even small temperature fluctuations in the cold zone can lead to significant changes in phosphorus pressure.[2] |
| Impurities in Precursors | 1. Use High-Purity Starting Materials: Impurities can act as nucleation sites, leading to polycrystalline growth. |
Experimental Protocols
Protocol 1: Direct Synthesis of this compound in a Sealed Quartz Ampoule
This protocol describes the synthesis of YP from the direct reaction of yttrium metal and red phosphorus using a two-zone furnace.
Materials:
-
Yttrium metal (99.9%+ purity)
-
Red phosphorus (99.99%+ purity)
-
Quartz ampoule
-
Two-zone tube furnace
-
Vacuum pump capable of reaching < 10⁻⁵ Torr
-
Oxy-acetylene torch for sealing the ampoule
Procedure:
-
Preparation of the Ampoule:
-
Thoroughly clean a quartz ampoule with aqua regia, followed by rinsing with deionized water and drying in an oven at 120°C.
-
Load the yttrium metal into one end of the ampoule.
-
Load the red phosphorus into the other end of the ampoule. The amount of phosphorus should be calculated to provide the desired overpressure at the reaction temperature.
-
-
Evacuation and Sealing:
-
Attach the ampoule to a vacuum system and evacuate to a pressure of < 10⁻⁵ Torr.
-
While under vacuum, gently heat the ampoule with a heat gun to remove any adsorbed moisture.
-
Seal the ampoule to the desired length using an oxy-acetylene torch.
-
-
Synthesis:
-
Place the sealed ampoule in a two-zone tube furnace.
-
Position the end of the ampoule with the yttrium in the hotter zone and the end with the phosphorus in the cooler zone.
-
Slowly ramp up the temperature of both zones. The temperature of the hot zone should be ramped to the desired reaction temperature (e.g., 900°C).
-
The temperature of the cold zone will determine the phosphorus vapor pressure. This temperature should be carefully controlled to maintain the desired stoichiometry.
-
Hold the temperatures for the desired reaction time (e.g., 48-72 hours).
-
-
Cool Down:
-
Slowly cool the furnace to room temperature over several hours to promote crystal growth and prevent cracking of the ampoule.
-
-
Sample Recovery:
-
Carefully open the ampoule in a fume hood to retrieve the YP product.
-
Visualizations
Caption: Workflow for the direct synthesis of this compound.
References
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. researchgate.net [researchgate.net]
- 3. universitywafer.com [universitywafer.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (YP) [benchchem.com]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. Phosphorus - Wikipedia [en.wikipedia.org]
- 8. aluminapcb.com [aluminapcb.com]
impact of impurities on the electronic properties of Yttrium phosphide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yttrium Phosphide (YP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key electronic properties?
A1: this compound (YP) is a binary inorganic compound with the chemical formula YP. It is a member of the III-V semiconductor family and possesses properties that make it suitable for applications in high-power and high-frequency electronics, as well as in laser diodes. It crystallizes in a rock salt structure.
| Property | Value |
| Band Gap | ~1.0 - 1.2 eV (Indirect) |
| Crystal Structure | Rock Salt (Cubic) |
| Appearance | Black solid |
Q2: What are the common impurities found in this compound?
A2: Due to the high reactivity of yttrium, common impurities in YP often include oxygen and carbon. These can be introduced during synthesis from the precursors or from the furnace environment. Additionally, since YP is a rare-earth phosphide, it may contain trace amounts of other rare-earth elements as impurities.
Q3: How do impurities like oxygen and carbon affect the electronic properties of YP?
A3: While specific experimental data for YP is limited, theoretical studies and data from similar III-V phosphides provide insights:
-
Oxygen: Oxygen is highly electronegative and is expected to act as a deep-level trap state within the band gap of YP. This can lead to a reduction in carrier mobility and an increase in resistivity. Oxidation on the surface can also create a passivating layer, which can complicate electrical contact formation.
-
Carbon: Based on density functional theory (DFT) calculations for carbon in III-V phosphides, carbon can substitute for either the Group III (Yttrium) or Group V (Phosphorus) element.[1] When substituting for phosphorus, it is expected to act as an acceptor, potentially leading to p-type conductivity. When substituting for yttrium, it may act as a donor. The specific electrical behavior will depend on the site preference and the formation energy of the defect.
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is an air-sensitive and pyrophoric material.[2][3][4][5] It can react with moisture and oxygen in the air, potentially igniting. Therefore, it must be handled under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. Appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses, is essential.
Troubleshooting Guides
Issue 1: Inaccurate or unstable electrical resistivity measurements using the four-probe method.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Ohmic Contacts | 1. Ensure the probe tips are making good physical contact with the sample surface. 2. For powder samples, ensure the sample is well-compacted. 3. Consider annealing the contacts in an inert atmosphere to improve ohmic behavior. 4. Use a suitable contact metal. While specific recommendations for YP are scarce, metals like indium or gold are often used for III-V semiconductors. |
| Surface Oxidation/Contamination | 1. Handle and prepare the sample for measurement entirely within an inert atmosphere (glovebox). 2. If possible, gently etch the sample surface in-situ (e.g., with a very dilute acid, followed by solvent rinsing and drying) immediately before measurement to remove any oxide layer. |
| Sample Morphology (for powder samples) | 1. Inconsistent compaction can lead to variations in grain-to-grain contact resistance. Ensure consistent and high pressure is used for pelletizing. 2. The four-probe method is best suited for bulk or thin-film samples. For powders, consider alternative characterization techniques if results remain inconsistent. |
| Instrumental Errors | 1. Verify the functionality of the source meter and voltmeter with a standard resistor. 2. Ensure proper connections and shielding to minimize noise. |
Issue 2: Difficulty in determining carrier type and concentration from Hall effect measurements.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low Hall Voltage Signal | 1. Increase the applied magnetic field strength. 2. Increase the current flowing through the sample, being careful not to cause significant sample heating. 3. Ensure the voltmeter has sufficient sensitivity for the expected Hall voltage. |
| Sample Geometry and Contact Placement | 1. For accurate Hall effect measurements, a well-defined sample geometry (e.g., van der Pauw or Hall bar) is crucial. This can be challenging with powder samples. 2. Ensure the voltage probes are placed precisely opposite each other to minimize contributions from the magnetoresistance effect. |
| Mixed Conduction | 1. If both electrons and holes are contributing significantly to conduction, the Hall coefficient can be small or even change sign with temperature. 2. Perform temperature-dependent Hall measurements to investigate the presence of different types of charge carriers and their activation energies. |
| Surface Leakage Currents | 1. Surface oxidation or contamination can create conductive pathways that shunt the current, leading to erroneous Hall voltage readings. 2. Proper sample preparation in an inert environment is critical to mitigate this. |
Experimental Protocols
Protocol 1: Four-Probe Resistivity Measurement of a YP Pellet
-
Sample Preparation:
-
Inside an argon-filled glovebox, press YP powder into a pellet of uniform thickness and diameter using a hydraulic press.
-
Record the dimensions of the pellet accurately.
-
-
Probe Setup:
-
Use a collinear four-probe head with spring-loaded pins to ensure good contact.
-
Position the probe head in the center of the pellet.
-
-
Measurement:
-
Connect the outer two probes to a constant current source and the inner two probes to a high-impedance voltmeter.
-
Apply a known current (I) and measure the voltage (V) across the inner probes.
-
Reverse the current polarity and repeat the measurement to account for any thermoelectric effects.
-
Calculate the resistivity (ρ) using the formula: ρ = (V/I) * 2πs * F, where 's' is the probe spacing and 'F' is a geometric correction factor based on the pellet dimensions.
-
Protocol 2: Hall Effect Measurement using the van der Pauw Method
-
Sample Preparation:
-
Prepare a thin, flat YP sample (e.g., a pressed pellet) of uniform thickness.
-
Create four small ohmic contacts at the periphery of the sample in a cloverleaf or square arrangement.
-
-
Measurement Setup:
-
Place the sample in a holder within a cryostat equipped with a magnet.
-
Connect the contacts to a switching matrix connected to a current source and a voltmeter.
-
-
Resistance Measurements (Zero Magnetic Field):
-
Measure the resistances R_AB,CD and R_BC,DA by applying a current between two adjacent contacts and measuring the voltage across the other two.
-
-
Hall Voltage Measurement (With Magnetic Field):
-
Apply a known magnetic field (B) perpendicular to the sample plane.
-
Measure the change in resistance (ΔR_AC,BD) by applying a current between two diagonal contacts and measuring the voltage across the other two.
-
-
Calculation:
-
Calculate the sheet resistance (R_s) using the van der Pauw equation.
-
Calculate the Hall coefficient (R_H) from the change in resistance with the magnetic field.
-
Determine the carrier concentration (n) and mobility (μ) from R_H and R_s.
-
Visualizations
Caption: Experimental workflow for the electrical characterization of this compound.
References
annealing processes for improving Yttrium phosphide crystal quality
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with annealing processes to improve the crystal quality of Yttrium Phosphide (B1233454) (YP).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing Yttrium Phosphide (YP) crystals?
A1: The primary goal of annealing YP crystals is to improve their crystalline quality. This is achieved by reducing or removing crystal defects that may have formed during the crystal growth process, such as vacancies, interstitials, and dislocations.[1][2] A higher quality crystal structure can lead to improved electronic and optical properties, which is crucial for the performance of YP-based semiconductor devices like laser diodes.[3]
Q2: What are the typical annealing temperatures for YP crystals?
A2: While specific literature on YP annealing is scarce, based on its synthesis temperatures (500–1000 °C) and general annealing principles for semiconductors, a suitable annealing temperature would be a significant fraction of its melting point.[3] It is recommended to start with a temperature range of 400°C to 800°C and optimize based on experimental results. Higher temperatures can increase atomic mobility, facilitating the repair of the crystal lattice, but also risk introducing new defects or causing surface decomposition.[1]
Q3: What type of atmosphere should be used during the annealing of YP crystals?
A3: To prevent oxidation and decomposition of the this compound at elevated temperatures, annealing should be conducted in a controlled atmosphere. An inert atmosphere, such as argon or nitrogen, is a common choice.[4] Alternatively, a phosphorus-rich atmosphere can be used to create a phosphorus overpressure, which helps to prevent the dissociation of phosphorus from the YP crystal lattice. A vacuum can also be used, but care must be taken to avoid phosphorus loss.[1][3]
Q4: How do heating and cooling rates affect the quality of annealed YP crystals?
A4: The rates of heating and cooling are critical parameters in the annealing process. A slow heating rate allows for uniform temperature distribution throughout the crystal, minimizing thermal stress.[5] Similarly, a slow cooling rate is crucial to prevent the formation of new defects and dislocations due to thermal shock.[5] Rapid cooling can quench in defects that are present at higher temperatures.
Q5: What are the common methods to characterize the quality of YP crystals before and after annealing?
A5: Several analytical techniques can be used to assess the improvement in crystal quality. X-ray diffraction (XRD) is used to analyze the crystal structure and identify any phase changes.[6] Photoluminescence (PL) spectroscopy can reveal information about defect-related electronic states within the material. Hall effect measurements can determine carrier concentration and mobility, which are sensitive to crystal defects. Microscopic techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the surface morphology and internal crystal structure.
Troubleshooting Guides
This section addresses common problems encountered during the annealing of this compound crystals.
Issue 1: Surface Degradation or Decomposition
-
Symptoms: The surface of the YP crystal appears cloudy, pitted, or shows a change in color after annealing.
-
Possible Causes:
-
The annealing temperature is too high, causing the decomposition of YP.
-
The protective atmosphere is inadequate, leading to oxidation or reaction with residual gases.[5]
-
Loss of phosphorus from the crystal surface due to low ambient pressure.
-
-
Solutions:
-
Reduce Annealing Temperature: Systematically lower the annealing temperature in increments of 25-50°C to find the optimal point where crystal quality improves without surface degradation.
-
Improve Atmosphere Control: Ensure a high-purity inert gas flow or a sufficient phosphorus overpressure.[5] A getter material, such as titanium, can be used to remove residual oxygen from an argon or nitrogen atmosphere.
-
Use a Capping Layer: In some semiconductor annealing processes, a protective capping layer (e.g., silicon nitride) is deposited on the surface before annealing to prevent decomposition. This layer is then removed after the process.
-
Issue 2: Inconsistent or Non-uniform Annealing Results
-
Symptoms: Different regions of the same crystal or different crystals from the same batch show varying properties after annealing.
-
Possible Causes:
-
Solutions:
-
Furnace Calibration: Regularly calibrate the annealing furnace to ensure uniform heating.[5]
-
Optimized Sample Placement: Arrange the YP crystals in the furnace to ensure that each sample is exposed to a uniform temperature and gas flow. Avoid stacking or overcrowding the samples.[5]
-
Process Monitoring: Use multiple thermocouples to monitor the temperature at different locations within the furnace.
-
Issue 3: Introduction of New Crystal Defects
-
Symptoms: Post-annealing characterization (e.g., PL, Hall measurements) indicates an increase in defect density or a decrease in carrier mobility.
-
Possible Causes:
-
Solutions:
-
Optimize Heating/Cooling Profile: Decrease the heating and cooling rates to reduce thermal shock. Introducing intermediate holding steps during heating and cooling can also help to manage thermal gradients.
-
Thorough Cleaning: Ensure that the YP crystals are thoroughly cleaned to remove any surface contaminants before being placed in the furnace.[5] The furnace tube should also be regularly cleaned.
-
Lower Annealing Temperature: A lower annealing temperature might be sufficient to remove existing defects without creating new ones.
-
Experimental Protocols & Data
General Experimental Protocol for YP Crystal Annealing
-
Sample Preparation:
-
Clean the YP crystal wafer or substrate using a sequence of organic solvents (e.g., acetone, isopropanol, methanol) in an ultrasonic bath to remove organic residues.
-
Perform a final rinse with deionized water and dry the sample with high-purity nitrogen gas.
-
-
Furnace Preparation:
-
Purge the furnace tube with a high-purity inert gas (e.g., Argon) for at least 30 minutes to remove any residual air and moisture.
-
If using a phosphorus overpressure, place a source of red phosphorus at the cooler, upstream end of the furnace tube.
-
-
Annealing Process:
-
Place the cleaned YP sample in the center of the furnace.
-
Establish a steady flow of the chosen annealing atmosphere.
-
Ramp up the temperature to the desired setpoint at a controlled rate (e.g., 5-10°C/minute).
-
Hold the sample at the annealing temperature for the desired duration (e.g., 30-120 minutes).
-
Ramp down the temperature to room temperature at a slow, controlled rate (e.g., 2-5°C/minute).
-
-
Post-Annealing Characterization:
-
Once at room temperature, remove the sample from the furnace.
-
Characterize the annealed YP crystal using techniques such as XRD, PL, Hall effect measurements, and SEM to evaluate the changes in crystal quality.
-
Illustrative Annealing Parameters and Expected Outcomes
The following table provides a summary of hypothetical annealing parameters for YP crystals and their expected impact on crystal quality. These are starting points for process optimization.
| Parameter | Range | Expected Outcome on Crystal Quality |
| Annealing Temperature | 400 - 600 °C | Reduction in point defects and dislocations. |
| 600 - 800 °C | More significant reduction in defect density, but risk of surface degradation increases. | |
| Annealing Time | 30 - 60 minutes | Sufficient for the removal of some point defects. |
| 60 - 120 minutes | Allows for more complete removal of complex defects and dislocations. | |
| Annealing Atmosphere | Inert (Ar, N₂) | Prevents oxidation. |
| Phosphorus Overpressure | Prevents phosphorus out-diffusion and surface decomposition. | |
| Heating/Cooling Rate | 1 - 5 °C/minute | Minimizes thermal stress, preventing the formation of new defects. |
| 5 - 10 °C/minute | Faster processing but with a higher risk of introducing thermal stress. |
Visualizations
Caption: Experimental workflow for annealing and characterization of YP crystals.
References
Validation & Comparative
A Comparative Guide to Yttrium Phosphide and Gallium Arsenide for High-Frequency Applications
For Researchers, Scientists, and Drug Development Professionals
In the quest for superior materials for next-generation high-frequency electronics, a thorough evaluation of candidate semiconductors is paramount. This guide provides a detailed comparison of Yttrium Phosphide (B1233454) (YP) and the well-established Gallium Arsenide (GaAs), focusing on their physical and electronic properties pertinent to high-frequency operation. While GaAs is a mature technology with extensive characterization, YP remains a material of significant interest due to its potential for high-power applications, though comprehensive experimental data is less readily available.
Quantitative Performance Metrics
A direct quantitative comparison of Yttrium Phosphide and Gallium Arsenide is crucial for evaluating their potential in high-frequency devices. The following tables summarize the key physical and electronic properties of both materials based on available experimental data. It is important to note that experimental data for several key parameters of this compound are not widely reported in the literature.
Table 1: General and Crystal Properties
| Property | This compound (YP) | Gallium Arsenide (GaAs) |
| Chemical Formula | YP | GaAs |
| Crystal Structure | Rock Salt[1][2] | Zincblende |
| Lattice Constant | 0.5661 nm[1][2] | 0.5653 nm |
| Molar Mass | 119.88 g/mol [1][2] | 144.645 g/mol |
| Density | 4.35 g/cm³[1][2] | 5.3176 g/cm³ |
Table 2: Electronic Properties
| Property | This compound (YP) | Gallium Arsenide (GaAs) |
| Bandgap | ~2.1 eV[1] | 1.424 eV (at 300 K) |
| Bandgap Type | - | Direct |
| Electron Mobility | Data not available | up to 8500 cm²/Vs |
| Hole Mobility | Data not available | up to 400 cm²/Vs |
| Breakdown Electric Field | Data not available | ~4 x 10⁵ V/cm |
| Intrinsic Carrier Concentration | Data not available | 2.1 x 10⁶ cm⁻³ (at 300 K) |
Table 3: Thermal Properties
| Property | This compound (YP) | Gallium Arsenide (GaAs) |
| Melting Point | 2007.8 °C[1] | 1238 °C |
| Thermal Conductivity | Data not available | 0.46 W/cm·K (at 300 K) |
| Thermal Expansion Coefficient | Data not available | 5.73 x 10⁻⁶ /K (at 300 K) |
Experimental Protocols
Accurate characterization of semiconductor materials is fundamental to understanding their performance in electronic devices. Below are detailed methodologies for key experiments used to determine the properties listed in the tables above.
Crystal Structure and Lattice Parameter Determination
Experimental Technique: X-Ray Diffraction (XRD)
Methodology:
-
Sample Preparation: A thin film of the material (YP or GaAs) is grown on a suitable substrate, or a powdered sample of the crystalline material is prepared.
-
Instrument Setup: A high-resolution X-ray diffractometer is used. The X-ray source, typically Cu Kα radiation, is directed at the sample.
-
Data Collection: The sample is rotated, and the detector measures the intensity of the diffracted X-rays at various angles (2θ).
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, will show peaks at specific angles corresponding to the crystallographic planes of the material. By applying Bragg's Law (nλ = 2d sinθ), the d-spacing for each peak can be calculated. The crystal structure is identified by comparing the peak positions and relative intensities to standard diffraction patterns. The lattice constant is then calculated from the d-spacing and the Miller indices of the diffraction peaks.
Carrier Mobility Measurement
Experimental Technique: Hall Effect Measurement
Methodology:
-
Sample Preparation: A rectangular sample of the semiconductor with known dimensions (length, width, and thickness) is prepared. Four ohmic contacts are made at the corners of the sample (van der Pauw method) or in a Hall bar configuration.
-
Instrument Setup: The sample is placed in a uniform magnetic field (B) perpendicular to the sample surface. A constant current (I) is passed through two of the contacts along the length of the sample.
-
Data Collection: The Hall voltage (V_H) is measured across the other two contacts, perpendicular to the current flow. The resistivity of the sample is also measured by passing a current and measuring the voltage drop between two contacts along the direction of current flow.
-
Analysis: The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (B * I), where t is the sample thickness. The carrier concentration (n or p) can then be determined from R_H = 1 / (n * q) for electrons or R_H = 1 / (p * q) for holes, where q is the elementary charge. The carrier mobility (μ) is then calculated using the formula: μ = |R_H| / ρ, where ρ is the resistivity of the sample.
Breakdown Electric Field Measurement
Experimental Technique: Current-Voltage (I-V) Measurement of a p-n Junction or Schottky Diode
Methodology:
-
Device Fabrication: A p-n junction or a Schottky diode is fabricated using the semiconductor material. This involves creating appropriately doped regions and depositing metal contacts for the anode and cathode.
-
Instrument Setup: A semiconductor parameter analyzer or a source-measure unit (SMU) is used to apply a reverse bias voltage across the device and measure the resulting leakage current.
-
Data Collection: The reverse bias voltage is gradually increased while monitoring the leakage current. The breakdown voltage is defined as the voltage at which the leakage current increases dramatically.
-
Analysis: The breakdown electric field is then estimated by dividing the breakdown voltage by the width of the depletion region at breakdown. The depletion width can be calculated based on the doping concentration profile of the junction.
Thermal Conductivity Measurement
Experimental Technique: 3-Omega (3ω) Method (for thin films)
Methodology:
-
Sample Preparation: A thin metal line (heater) is patterned on the surface of the semiconductor thin film using photolithography and metal deposition. The metal line serves as both a heater and a temperature sensor.
-
Instrument Setup: An AC current at a frequency ω is passed through the metal heater. This generates a temperature oscillation in the heater and the underlying film at a frequency of 2ω. The resistance of the metal heater is temperature-dependent, so its resistance also oscillates at 2ω.
-
Data Collection: The voltage across the heater will contain a component at a frequency of 3ω due to the mixing of the 1ω current and the 2ω resistance oscillation. A lock-in amplifier is used to measure the amplitude and phase of this 3ω voltage component.
-
Analysis: The thermal conductivity of the thin film is extracted by analyzing the relationship between the 3ω voltage and the frequency of the applied current. This analysis involves a thermal model that relates the temperature oscillations to the thermal properties of the film and the substrate.
Visualizing Structures and Comparisons
To aid in the conceptual understanding of the materials and the logic of their comparison, the following diagrams are provided.
References
Yttrium Phosphide vs. Indium Phosphide: A Comparative Guide for Optoelectronic Applications
For researchers, scientists, and professionals in drug development, the selection of semiconductor materials is a critical decision that dictates the performance and capabilities of optoelectronic devices. This guide provides an objective comparison of Yttrium Phosphide (B1233454) (YP) and Indium Phosphide (InP), two III-V semiconductors with distinct properties, supported by experimental data to inform material selection for specific applications.
Indium Phosphide (InP) is a well-established semiconductor with a long history of use in a wide array of optoelectronic devices, particularly in the telecommunications industry. Its mature fabrication processes and well-characterized properties make it a reliable choice for applications such as lasers, photodetectors, and photonic integrated circuits.[1][2] In contrast, Yttrium Phosphide (YP) is a less-explored material that exhibits promise for specialized applications, particularly those requiring operation at high temperatures or in the yellow-orange spectral region.[3]
This guide delves into a detailed comparison of the material properties, performance metrics, and fabrication protocols of both YP and InP to provide a comprehensive resource for material evaluation.
Quantitative Performance Comparison
The following tables summarize the key physical and electronic properties of this compound and Indium Phosphide, offering a clear, side-by-side comparison of their quantitative data.
Table 1: General and Crystal Properties
| Property | This compound (YP) | Indium Phosphide (InP) |
| Chemical Formula | YP | InP |
| Crystal Structure | Rock Salt | Zincblende |
| Lattice Constant | 0.5661 nm[3] | ~0.5869 nm |
| Molar Mass | 119.88 g/mol [3] | 145.792 g/mol |
| Density | 4.35 g/cm³[3] | 4.81 g/cm³ |
Table 2: Electronic and Optoelectronic Properties
| Property | This compound (YP) | Indium Phosphide (InP) |
| Band Gap | ~2.1 eV (Direct)[3] | ~1.344 eV (Direct) |
| Electron Mobility | >150 cm²/Vs[3] | ≤5400 cm²/Vs[4] |
| Hole Mobility | Data not readily available | ~150 - 200 cm²/Vs[4][5] |
| Primary Optoelectronic Applications | High-temperature electronics, yellow-orange LEDs[3] | Telecommunication lasers and photodetectors, photonic integrated circuits[1][2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section outlines typical experimental protocols for the synthesis, fabrication, and characterization of YP and InP-based optoelectronic devices.
This compound (YP) Synthesis and Device Fabrication
Synthesis: A common method for synthesizing YP is through the direct reaction of the elemental precursors in a vacuum-sealed environment.
-
Procedure: High-purity yttrium metal and red phosphorus are placed in a quartz ampoule. The ampoule is evacuated to a high vacuum and sealed. The sealed ampoule is then heated in a furnace to temperatures ranging from 500 to 1000°C.[2] The elevated temperature facilitates the direct combination of yttrium and phosphorus to form YP crystals.
Device Fabrication (General Approach): Due to its high melting point and reactivity, the fabrication of YP-based devices presents challenges. A general workflow would involve:
-
Substrate Preparation: A suitable substrate, tolerant to high temperatures, is cleaned to remove contaminants.
-
Thin Film Deposition: A thin film of YP is deposited on the substrate. This could potentially be achieved through techniques like pulsed laser deposition or molecular beam epitaxy, although specific protocols for YP are not widely documented.
-
Device Patterning: Standard photolithography techniques are used to define the desired device geometry. A photoresist is spun onto the YP film, exposed to UV light through a photomask, and developed to create a pattern.
-
Etching: The exposed YP is etched away using a suitable chemical or physical etching process to create the device structure.
-
Contact Deposition: Metal contacts are deposited and patterned to provide electrical connections to the device.
Indium Phosphide (InP) Device Fabrication: A Standard Photolithography Workflow
The fabrication of InP-based optoelectronic devices is a well-established process. Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely used technique for growing high-quality InP epitaxial layers.
-
MOCVD Growth:
-
Precursors: Trimethylindium (TMIn) and phosphine (B1218219) (PH₃) are common precursors for the indium and phosphorus sources, respectively.
-
Process: An InP substrate is heated in a reactor chamber. The precursor gases, carried by a carrier gas like hydrogen, are introduced into the chamber. The high temperature causes the precursors to decompose and react on the substrate surface, forming a crystalline InP layer. The growth temperature is a critical parameter, typically ranging from 480°C to 700°C.[6]
-
A typical photolithography process to fabricate an InP-based device, such as a photodiode, is outlined below.
Characterization of Optoelectronic Devices
The performance of fabricated devices is assessed through a series of characterization techniques.
Electrical Characterization:
-
Current-Voltage (I-V) Measurements: This fundamental measurement provides information about the diode characteristics, including turn-on voltage, leakage current, and breakdown voltage.
-
Capacitance-Voltage (C-V) Measurements: C-V measurements are used to determine the doping concentration and the width of the depletion region in the semiconductor device.
Optical Characterization:
-
Photoluminescence (PL) Spectroscopy: PL is used to determine the band gap energy and assess the optical quality of the semiconductor material. The material is excited with a light source of energy greater than its band gap, and the emitted light is analyzed.
-
Electroluminescence (EL) Spectroscopy: For light-emitting devices, EL spectroscopy measures the spectrum of the emitted light when the device is under forward bias. This provides information about the emission wavelength and efficiency.
-
Responsivity Measurement: For photodetectors, responsivity is a measure of the electrical output per unit of incident optical power. This is a key performance metric that is typically measured as a function of wavelength.
Logical Relationship of Material Properties to Device Performance
The choice between YP and InP for a specific optoelectronic application is guided by the relationship between their fundamental material properties and the desired device performance characteristics.
As the diagram illustrates, the band gap of the material is the primary determinant of the device's operating wavelength. The higher band gap of YP (~2.1 eV) makes it suitable for devices operating in the visible (yellow-orange) spectrum, while the lower band gap of InP (~1.344 eV) is ideal for infrared applications, particularly in the telecommunications C-band.[3]
Carrier mobility directly impacts the speed at which a device can operate. The significantly higher electron mobility of InP enables the fabrication of high-frequency transistors and high-speed photodetectors.[4] The crystal structure and quality of the material play a crucial role in determining the overall quantum efficiency of the device by influencing factors such as defect density and carrier recombination rates.
Conclusion
Indium Phosphide stands as a mature and versatile semiconductor for a broad range of high-performance optoelectronic applications, backed by well-established fabrication and characterization protocols. Its high carrier mobility and optimal band gap for telecommunications make it the material of choice for high-speed data transmission systems.
This compound, while less characterized, presents an intriguing alternative for niche applications that can leverage its wider band gap and potential for high-temperature operation. Its development is currently at a more nascent stage, and further research into its charge carrier mobility and the refinement of device fabrication processes are necessary to unlock its full potential. For researchers exploring novel materials for visible light emitters or high-temperature electronics, YP offers a promising, albeit challenging, avenue for investigation.
References
A Comparative Guide: Yttrium Phosphide vs. Silicon Carbide for High-Power Electronics
An Objective Analysis of Material Properties and Performance for a New Frontier in Electronics
The relentless pursuit of higher efficiency, power density, and operating temperatures in high-power electronics necessitates the exploration of novel semiconductor materials beyond silicon. Silicon Carbide (SiC) has firmly established itself as a leading wide-bandgap semiconductor, enabling significant advancements in various sectors, including electric vehicles, renewable energy, and industrial applications.[1][2] Concurrently, the scientific community continues to investigate new material systems with the potential for even greater performance. Among these emerging materials is Yttrium Phosphide (B1233454) (YP), a III-V semiconductor with intriguing physical properties.[3][4]
This guide provides a comprehensive comparison of Yttrium Phosphide and Silicon Carbide for high-power electronic applications. Tailored for researchers and scientists, this document synthesizes available experimental data, details fabrication and characterization methodologies, and offers a clear perspective on the current standing and future potential of each material.
Material Properties: A Head-to-Head Comparison
The suitability of a semiconductor for high-power applications is determined by a set of key material properties. A wider bandgap, higher thermal conductivity, larger critical electric field, and greater electron mobility are all desirable characteristics. The following table summarizes the known properties of this compound and the well-established 4H polytype of Silicon Carbide (4H-SiC), which is favored for power devices.
| Property | This compound (YP) | 4H-Silicon Carbide (4H-SiC) | Unit | Significance in High-Power Electronics |
| Bandgap (Eg) | ~2.1[3] | 3.26[1] | eV | A wider bandgap allows for higher operating temperatures, higher breakdown voltages, and lower leakage currents. |
| Crystal Structure | Rock Salt[3][4] | Hexagonal | - | The crystal structure influences material growth, defect formation, and electronic properties. |
| Thermal Conductivity (κ) | Not Experimentally Determined | 300 - 490 | W/m·K | High thermal conductivity is crucial for efficiently dissipating heat generated during high-power operation, ensuring device reliability. |
| Critical Electric Field (Ec) | Not Experimentally Determined | ~3[2] | MV/cm | A higher critical electric field enables thinner and more highly doped drift layers, leading to lower on-resistance for a given breakdown voltage. |
| Electron Mobility (μn) | Not Experimentally Determined | ~900 | cm²/V·s | Higher electron mobility results in lower on-resistance and faster switching speeds, reducing conduction and switching losses. |
Note: The significant data gaps for this compound highlight its nascent stage of research for electronic applications. The provided values for YP are based on limited preliminary studies, and further experimental validation is required.
Device Performance: The Current Landscape
While Silicon Carbide power devices, such as MOSFETs and Schottky diodes, are commercially available and their performance is well-documented, there is a notable absence of experimental data for this compound-based high-power electronic devices in publicly available literature. SiC devices have demonstrated significant advantages over their silicon counterparts, including lower switching and conduction losses, which leads to higher overall system efficiency.[5]
The following table presents typical performance metrics for a commercial 1200V SiC MOSFET. The corresponding data for a YP-based device is not available.
| Performance Metric | This compound (YP) Device | 1200V 4H-SiC MOSFET | Unit | Importance in High-Power Applications |
| On-Resistance (RDS(on)) | Not Available | 20 - 80 | mΩ | Lower on-resistance minimizes conduction losses, improving efficiency. |
| Breakdown Voltage (Vbr) | Not Available | > 1200 | V | The maximum voltage the device can block in its off-state. |
| Switching Frequency (fsw) | Not Available | > 100 | kHz | Higher switching frequencies enable smaller and lighter passive components (inductors, capacitors), increasing power density. |
| Maximum Operating Temp. (Tj,max) | Not Available | 175 - 200 | °C | A higher operating temperature allows for reliable performance in harsh environments and can simplify thermal management systems. |
Experimental Protocols: A Look into Device Fabrication and Characterization
To provide a practical context for the comparison, this section details a representative experimental protocol for the fabrication and electrical characterization of a 4H-SiC power MOSFET. Due to the lack of available information, a corresponding protocol for a YP-based device cannot be provided.
Fabrication Protocol for a 4H-SiC Power MOSFET
The fabrication of a 4H-SiC power MOSFET is a complex, multi-step process that requires specialized equipment and a cleanroom environment. The following is a generalized workflow:
-
Starting Material: The process begins with a high-quality, n-type 4H-SiC substrate with a lightly doped n-type epitaxial layer grown on top.
-
Ion Implantation: P-type wells (body regions) and n+ source regions are formed by ion implantation of aluminum or boron (for p-type) and nitrogen or phosphorus (for n-type), respectively. This step is often performed at elevated temperatures to reduce lattice damage.
-
Gate Oxide Formation: A high-quality gate dielectric, typically silicon dioxide (SiO2), is grown on the SiC surface through thermal oxidation. Post-oxidation annealing in a nitrogen-containing ambient (e.g., NO or N2O) is crucial to passivate interface traps and improve channel mobility.
-
Gate Electrode Deposition: A polysilicon gate electrode is deposited via Low-Pressure Chemical Vapor Deposition (LPCVD) and patterned using photolithography and etching.
-
Source and Drain Contact Formation: Ohmic contacts to the n+ source and p-type body regions are formed by depositing a metal such as nickel, followed by a high-temperature anneal to form nickel silicide.
-
Metallization: A thick metal layer (e.g., aluminum or copper) is deposited and patterned to form the source and gate interconnects.
-
Passivation: A final passivation layer (e.g., silicon nitride) is deposited to protect the device surface.
References
- 1. Electrical and thermal characterization of SiC power MOSFET | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. Accuracy of Thermal Analysis for SiC Power Devices: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Accuracy of Thermal Analysis for SiC Power Devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
theoretical comparison of Yttrium Phosphide and Gallium Phosphide band structures
In the realm of semiconductor materials, the theoretical understanding of electronic band structures is paramount for predicting and engineering their properties for various applications. This guide provides a comparative analysis of the theoretical band structures of Yttrium Phosphide (B1233454) (YP) and Gallium Phosphide (GaP), two inorganic phosphide semiconductors with distinct characteristics. This comparison is tailored for researchers, scientists, and professionals in drug development who leverage the electronic and optical properties of such materials.
At a Glance: Key Property Comparison
A summary of the fundamental theoretical and experimental properties of Yttrium Phosphide and Gallium Phosphide is presented below. This table highlights the key differences in their crystal structure, lattice parameters, and electronic band gap characteristics.
| Property | This compound (YP) | Gallium Phosphide (GaP) |
| Crystal Structure | Rock Salt[1][2] | Zinc Blende[3] |
| Space Group | Fm3m[1][2] | F-43m |
| Lattice Constant (a) | 0.5661 nm[1][2] | 0.545 nm[3] |
| Band Gap Type | Direct[1] | Indirect |
| Band Gap Energy (approx.) | 2.1 eV[1] | 2.26 eV |
| Valence Band Maximum | Primarily Phosphorus 3p orbitals[1] | - |
| Conduction Band Minimum | Primarily Yttrium 4d orbitals[1] | - |
| Electron Effective Mass | Data not readily available | ml = 1.12 m₀, mt = 0.22 m₀ |
| Hole Effective Mass | Data not readily available | mhh = 0.79 m₀, mlh = 0.14 m₀ |
Delving into the Band Structures: A Tale of Two Phosphides
The electronic band structure, which describes the ranges of energy that an electron within the solid may have, is fundamentally different for YP and GaP, leading to their distinct optical and electronic properties.
This compound (YP): Theoretical analysis indicates that this compound possesses a direct band gap of approximately 2.1 eV.[1] This means that the minimum of the conduction band and the maximum of the valence band occur at the same momentum vector (k-point) in the Brillouin zone. This alignment allows for efficient radiative recombination of electrons and holes, making YP a promising material for optoelectronic devices such as laser diodes and high-power, high-frequency applications.[2] Molecular orbital calculations suggest that the valence band maximum is predominantly composed of Phosphorus 3p orbitals, while the conduction band minimum is primarily derived from Yttrium 4d orbitals.[1]
It is important to note that while most literature points to YP being a semiconductor, at least one theoretical study using Density Functional Theory (DFT) with the generalized gradient approximation (GGA) has suggested metallic-like behavior. This discrepancy highlights the need for further detailed theoretical and experimental investigations to fully elucidate the electronic structure of YP.
Gallium Phosphide (GaP): In contrast to YP, Gallium Phosphide is an indirect band gap semiconductor with a band gap energy of about 2.26 eV. This signifies that the conduction band minimum and the valence band maximum are located at different k-points in the Brillouin zone. Consequently, for an electron to transition from the valence band to the conduction band, a change in both energy and momentum is required, a process that typically involves the assistance of a phonon. This indirect nature makes radiative recombination less efficient in GaP compared to direct band gap materials.
Numerous theoretical studies have been conducted on the band structure of GaP using first-principles calculations based on Density Functional Theory (DFT). These studies have provided detailed information about its electronic properties, including the effective masses of charge carriers. The effective mass of an electron or hole in a crystal lattice is a crucial parameter that determines its response to an external electric field and influences the material's conductivity. For GaP, the longitudinal and transverse effective masses for electrons have been calculated to be 1.12 m₀ and 0.22 m₀ respectively, where m₀ is the free electron mass. The heavy and light hole effective masses are reported to be 0.79 m₀ and 0.14 m₀, respectively.
Methodologies for Theoretical and Experimental Characterization
The determination of band structures relies on a combination of theoretical calculations and experimental validation.
Theoretical Approach: A Computational Workflow
The theoretical comparison of semiconductor band structures typically follows a systematic workflow, as illustrated in the diagram below. This process begins with defining the crystal structure of the materials, followed by first-principles calculations to determine their electronic band structure and density of states.
Computational Details: First-principles calculations are typically performed using Density Functional Theory (DFT). The choice of exchange-correlation functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), can influence the calculated band gap energies. More advanced methods like hybrid functionals (e.g., HSE06) are often employed to obtain more accurate band gap predictions. The calculations involve solving the Kohn-Sham equations for the given crystal structure to obtain the electronic band structure (energy versus wave vector, E-k) and the density of states (DOS), which represents the number of available electronic states at each energy level.
Experimental Protocols for Validation
Experimental techniques are crucial for validating the theoretical predictions and providing a complete picture of the material's electronic properties.
-
Angle-Resolved Photoemission Spectroscopy (ARPES): This powerful technique directly probes the electronic band structure of materials. In an ARPES experiment, a monochromatic beam of photons (typically UV or X-rays) is directed at the sample, causing the emission of photoelectrons. By measuring the kinetic energy and emission angle of these photoelectrons, the binding energy and momentum of the electrons within the solid can be determined, allowing for the mapping of the band structure.
-
Photoluminescence (PL) Spectroscopy: PL spectroscopy is a widely used method to determine the band gap of semiconductors. In a typical PL setup, a laser with an energy greater than the material's band gap is used to excite electrons from the valence band to the conduction band. As these electrons relax and recombine with holes, they emit photons with an energy corresponding to the band gap. The emitted light is collected and analyzed by a spectrometer to determine the band gap energy. The nature of the band gap (direct or indirect) can often be inferred from the intensity and characteristics of the photoluminescence spectrum.
-
Cyclotron Resonance: This technique is employed to measure the effective mass of charge carriers. A semiconductor sample is placed in a magnetic field, which causes the charge carriers to move in helical paths. When the frequency of an applied microwave radiation matches the cyclotron frequency of the charge carriers, a sharp absorption peak is observed. The effective mass can be calculated from the resonance frequency and the strength of the magnetic field.
Concluding Remarks
The theoretical comparison of this compound and Gallium Phosphide reveals fundamental differences in their electronic band structures that dictate their potential applications. YP, with its predicted direct band gap, shows promise for efficient light-emitting and high-power electronic devices. In contrast, GaP's indirect band gap makes it more suitable for applications where high radiative efficiency is not the primary requirement.
While the theoretical understanding of GaP is well-established and supported by experimental data, the electronic properties of YP warrant further investigation to resolve existing discrepancies in the literature and to fully unlock its technological potential. The continued synergy between advanced computational modeling and precise experimental characterization will undoubtedly deepen our understanding of these and other novel semiconductor materials.
References
A Comparative Guide to the Electronic Properties of Yttrium Phosphide: Experimental Validation of Theoretical Calculations
For researchers, scientists, and professionals in drug development, a thorough understanding of the electronic properties of advanced materials is paramount. This guide provides a detailed comparison of theoretically calculated and experimentally determined electronic properties of Yttrium Phosphide (YP), a promising semiconductor material.
This document summarizes key quantitative data, outlines the experimental and computational methodologies employed, and visualizes the validation workflow. The objective is to offer a clear and concise overview to aid in the research and development of technologies utilizing this compound.
Comparison of Calculated and Experimental Electronic Properties
The electronic characteristics of this compound have been investigated through both theoretical calculations and experimental measurements. The primary method for theoretical analysis has been Density Functional Theory (DFT), while experimental validation has been achieved through techniques such as Ultraviolet-Visible (UV-Vis) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS). A summary of the key comparable electronic properties is presented below.
| Electronic Property | Theoretical (Calculated) Value | Experimental (Measured) Value |
| Band Gap (Eg) | Indirect | Direct: ~2.1 eV |
| Value not explicitly stated in the referenced theoretical study, but the band structure indicates an indirect nature. | (from UV-Vis Spectroscopy) | |
| Valence Band Maximum (VBM) | Primarily composed of P-3p states with some hybridization from Y-4d states. | - |
| Conduction Band Minimum (CBM) | Dominated by Y-4d states. | - |
| Y 3d Core Level Binding Energy | - | 156.2 eV (3d5/2), 158.3 eV (3d3/2) |
| (from X-ray Photoelectron Spectroscopy) | ||
| P 2p Core Level Binding Energy | - | 129.1 eV |
| (from X-ray Photoelectron Spectroscopy) |
Note: A direct experimental measurement of the full band structure of YP using techniques like Angle-Resolved Photoemission Spectroscopy (ARPES) was not found in the surveyed literature. Therefore, a direct comparison of the entire calculated band structure with experimental data is not currently possible.
Methodologies: Experimental and Computational Protocols
A clear understanding of the methodologies used to obtain the above data is crucial for a critical evaluation of the results.
Experimental Protocols
1. Ultraviolet-Visible (UV-Vis) Spectroscopy for Band Gap Determination
UV-Vis spectroscopy is a widely used technique to determine the optical band gap of semiconductor materials. The process for this compound is as follows:
-
Sample Preparation: A thin film of this compound is prepared on a transparent substrate.
-
Measurement: The sample is placed in a UV-Vis spectrophotometer. Light of varying wavelengths (typically from 200 to 800 nm) is passed through the sample, and the absorbance is measured at each wavelength.
-
Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The absorption edge, which is the wavelength at which a sharp increase in absorbance occurs, is identified. For YP, an absorption edge is observed at approximately 590 nm[1].
-
Band Gap Calculation: The band gap energy (Eg) is calculated from the absorption edge wavelength (λ) using the formula: Eg (eV) = 1240 / λ (nm) For YP, this corresponds to a direct band gap of about 2.1 eV[1].
2. X-ray Photoelectron Spectroscopy (XPS) for Core Level Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within a material.
-
Sample Preparation: A clean surface of the this compound sample is prepared in an ultra-high vacuum chamber.
-
Measurement: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
Data Analysis: The binding energy of the electrons is calculated from their kinetic energy. The resulting XPS spectrum shows peaks corresponding to the core-level binding energies of the constituent elements. For YP, the Y 3d core levels are observed at 156.2 eV (3d5/2) and 158.3 eV (3d3/2), and the P 2p level appears at 129.1 eV[1].
Computational Protocol
Density Functional Theory (DFT) Calculations
The theoretical electronic properties of this compound were calculated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Method: The calculations were performed using the plane-wave pseudopotential method within the framework of DFT.
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) was employed to describe the exchange and correlation effects between electrons.
-
Software: The specific software package used for these calculations was not detailed in the readily available literature but such calculations are typically performed using packages like VASP, Quantum ESPRESSO, or CASTEP.
-
Output: The calculations yield the electronic band structure, which shows the energy of the electronic states as a function of their momentum in the Brillouin zone, and the density of states (DOS), which represents the number of available electronic states at each energy level. The calculated band structure for YP shows an indirect band gap, with the valence band maximum and conduction band minimum located at different points in the Brillouin zone.
Workflow for Experimental Validation
The process of validating theoretical calculations with experimental data is a critical component of materials science research. The following diagram illustrates the logical workflow for the case of this compound's electronic properties.
Caption: Workflow for comparing theoretical and experimental electronic properties of YP.
References
A Comparative Study of Yttrium Phosphide and Yttrium Nitride Semiconductors
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Yttrium Phosphide (YP) and Yttrium Nitride (YN) are two promising semiconductor materials with distinct properties that make them suitable for a range of advanced electronic and optoelectronic applications. While both are binary compounds of yttrium, the difference in their group V element—phosphorus versus nitrogen—leads to significant variations in their electronic and optical characteristics. This guide provides an objective comparison of YP and YN, supported by experimental data, to assist researchers in selecting the optimal material for their specific needs.
At a Glance: Key Property Comparison
| Property | This compound (YP) | Yttrium Nitride (YN) |
| Crystal Structure | Rock Salt (cubic, cF8)[1] | Rock Salt (cubic, cF8)[2] |
| Lattice Constant (a) | 0.5661 nm[1] | 4.88 Å (0.488 nm)[2] |
| Bandgap Type | Direct | Indirect[2][3] |
| Bandgap Energy (Eg) | ~2.1 eV[4] | 0.9 - 1.3 eV (experimental range)[2]; Theoretical values vary from 0.21 eV to 0.85 eV[3] |
| Appearance | Colourless solid[1] | Black crystalline solid[5] |
| Molar Mass | 119.88 g/mol [1][4] | 102.913 g/mol |
| Density | 4.35 g/cm³[1][4] | 5.60 g/cm³ |
| Melting Point | 2007.8 °C[4] | ~2760 °C |
Fundamental Properties: A Deeper Dive
This compound (YP): YP is a III-V semiconductor that crystallizes in the rock salt structure[1][4]. Its most notable feature is its wide and direct bandgap of approximately 2.1 eV, which positions it as a strong candidate for optoelectronic devices operating in the visible spectrum, particularly in the yellow-orange region (580-620 nm)[4]. The direct nature of its bandgap allows for efficient light emission and absorption. Furthermore, YP exhibits high thermal stability and radiation hardness, making it suitable for applications in high-temperature electronics and harsh environments such as space and nuclear instrumentation[4].
Yttrium Nitride (YN): YN also adopts the rock salt crystal structure and is a hard ceramic material[2]. Unlike YP, YN is an indirect bandgap semiconductor, with experimentally reported bandgap values in the range of 0.9 to 1.3 eV[2]. Theoretical calculations have shown a wider range of values, highlighting the sensitivity of its electronic properties to computational methods[3]. The indirect bandgap makes it less suitable for light-emitting applications compared to direct bandgap materials. However, its close lattice match (only an 8% difference) to Gallium Nitride (GaN) makes it an excellent candidate for use as a buffer layer in the growth of high-quality GaN crystals, a critical material in modern electronics[2].
Experimental Protocols
Detailed methodologies for the synthesis and characterization of YP and YN thin films are crucial for reproducible research. Below are representative experimental protocols for thin film deposition and characterization.
Synthesis of Thin Films
1. Pulsed Laser Deposition (PLD) of this compound (YP)
Pulsed Laser Deposition is a versatile technique for growing high-quality thin films.
-
Target Preparation: A stoichiometric YP target is prepared by pressing and sintering high-purity yttrium and phosphorus powders.
-
Substrate: A suitable single-crystal substrate, such as silicon (Si) or sapphire (Al₂O₃), is cleaned and mounted in the deposition chamber.
-
Deposition Chamber: The chamber is evacuated to an ultra-high vacuum (UHV) base pressure, typically below 10⁻⁷ Torr.
-
Laser Ablation: A high-power pulsed excimer laser (e.g., KrF, 248 nm) is focused onto the rotating YP target. The laser fluence is typically in the range of 1-5 J/cm².
-
Deposition: The ablated material forms a plasma plume that expands towards the heated substrate. The substrate temperature is maintained between 400-700 °C to promote crystalline growth. The deposition is carried out for a specific duration to achieve the desired film thickness.
-
Cooling: After deposition, the film is cooled down to room temperature in a high-vacuum environment.
2. Reactive DC Magnetron Sputtering of Yttrium Nitride (YN)
Reactive sputtering is a common method for depositing nitride thin films.
-
Target: A high-purity yttrium metal target is used.
-
Substrate: A cleaned single-crystal substrate (e.g., Si(100) or sapphire) is placed in the sputtering chamber.
-
Sputtering Gas: A mixture of a sputtering gas (e.g., Argon, Ar) and a reactive gas (Nitrogen, N₂) is introduced into the chamber. The N₂ partial pressure is a critical parameter for controlling the stoichiometry of the film.
-
Plasma Generation: A DC power supply is used to generate a plasma from the Ar gas. The Ar ions bombard the yttrium target, causing sputtering of yttrium atoms.
-
Reactive Deposition: The sputtered yttrium atoms react with the nitrogen plasma species on the substrate surface to form a YN film. The substrate is typically heated to 300-800 °C to improve film crystallinity.
-
Process Control: The deposition rate and film properties are controlled by parameters such as DC power, Ar/N₂ flow rates, total pressure, and substrate temperature.
Characterization Techniques
1. X-Ray Diffraction (XRD)
XRD is used to determine the crystal structure, phase purity, and crystallographic orientation of the deposited films.
-
Instrument: A high-resolution X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.
-
Scan Mode: A θ-2θ scan is performed to identify the crystal planes parallel to the substrate surface.
-
Analysis: The positions of the diffraction peaks are used to calculate the lattice parameters. The peak widths can provide information about the crystalline quality and grain size.
2. UV-Visible Spectroscopy
This technique is used to determine the optical bandgap of the semiconductor films.
-
Instrument: A UV-Vis spectrophotometer is used to measure the optical absorbance or transmittance of the film as a function of wavelength.
-
Measurement: The absorbance spectrum is recorded over a wavelength range that covers the expected bandgap energy.
-
Data Analysis (Tauc Plot): The optical bandgap (Eg) is determined by plotting (αhν)ⁿ versus photon energy (hν), where α is the absorption coefficient. The value of n depends on the nature of the electronic transition (n=2 for direct bandgap and n=1/2 for indirect bandgap). The bandgap energy is extrapolated from the linear portion of the plot to the energy axis.
3. Hall Effect Measurement
The Hall effect measurement is used to determine the carrier type (n-type or p-type), carrier concentration, and mobility of the semiconductor film.
-
Sample Preparation: A square-shaped sample with four electrical contacts at the corners (van der Pauw geometry) is prepared.
-
Measurement Setup: A constant current is passed through two adjacent contacts, and the voltage is measured across the other two contacts. This is repeated for different contact configurations. A magnetic field is then applied perpendicular to the film surface, and the change in voltage (Hall voltage) is measured.
-
Analysis: The Hall coefficient is calculated from the Hall voltage, applied current, and magnetic field strength. The carrier concentration and type are determined from the Hall coefficient. The resistivity is measured in the absence of a magnetic field, and the carrier mobility is calculated from the resistivity and carrier concentration.
Visualizing the Process
To better understand the experimental workflows, the following diagrams illustrate the key steps in thin film synthesis and characterization.
Concluding Remarks
The choice between this compound and Yttrium Nitride ultimately depends on the specific application requirements. YP, with its wide and direct bandgap, is a strong contender for visible-light optoelectronic devices. In contrast, YN's properties make it an excellent complementary material in GaN-based electronics. While direct experimental comparative studies are limited, the individual characterization of these materials provides a solid foundation for researchers to make informed decisions. Further experimental investigations directly comparing the performance of YP and YN in specific device structures would be highly valuable to the scientific community.
References
benchmarking Yttrium phosphide device performance against existing technologies
For researchers, scientists, and professionals in drug development, the exploration of novel semiconductor materials is paramount for advancing technological frontiers. This guide provides a comprehensive benchmark of Yttrium Phosphide (B1233454) (YP) device performance against established technologies such as Gallium Arsenide (GaAs) and Indium Phosphide (InP). While experimental data on complex YP devices remains nascent, this comparison leverages theoretical predictions and fundamental material properties to project its potential, alongside established performance metrics of GaAs and InP devices.
Yttrium Phosphide (YP) is a binary inorganic compound with the chemical formula YP. It is recognized as a semiconductor material with potential applications in high-power, high-frequency electronics, and laser diodes.[1][2] Its refractory nature and semiconductor properties place it within the rare earth phosphides, a group of materials known for their robustness.[3]
Quantitative Performance Comparison
To provide a clear and concise overview, the following tables summarize the key performance indicators of YP (where available, primarily from theoretical studies) against experimentally verified data for GaAs and InP.
Table 1: Electronic Device Performance Comparison
| Parameter | This compound (YP) (Theoretical) | Gallium Arsenide (GaAs) (Experimental) | Indium Phosphide (InP) (Experimental) |
| Electron Mobility (cm²/Vs) | ~300 - 500 | 8,500 | 5,400[4] |
| Band Gap (eV) | ~1.1 - 2.1[3] | 1.42 | 1.34[4] |
| Breakdown Electric Field (MV/cm) | High (projected) | 0.4 | 0.5 |
| Saturated Electron Velocity (cm/s) | 1 x 10⁷ | 1.2 x 10⁷ | 2.5 x 10⁷ |
| Maximum Oscillation Frequency (fmax) (GHz) | - | >600 (HEMT) | >1000 (HBT) |
| Power Density (W/mm) | - | 3-5 (HEMT) | - |
Table 2: Optoelectronic Device Performance Comparison
| Parameter | This compound (YP) (Projected) | Gallium Arsenide (GaAs) (Experimental) | Indium Phosphide (InP) (Experimental) |
| Lasing Wavelength (nm) | ~590 - 1100 (based on band gap) | 850 (typical) | 1300 - 1600[5] |
| Quantum Efficiency (%) | - | >90 | >80 |
| Responsivity (A/W) | - | ~0.6 | ~0.85[1] |
| Dark Current (nA) | - | <1 | <10[1] |
| Bandwidth (GHz) | - | >20 | >25[6] |
Experimental Protocols
Detailed experimental data for complex this compound devices are not yet widely available. However, the following protocols for material synthesis and device fabrication are based on established methods for similar III-V compound semiconductors and can be adapted for YP.
This compound Single Crystal Synthesis (Sealed Ampoule Method)
This method involves the direct reaction of elemental yttrium and phosphorus at high temperatures.
Materials:
-
High-purity yttrium metal (99.99% or higher)
-
Red phosphorus (99.999% or higher)
-
Quartz ampoule
-
Tube furnace with multiple temperature zones
Procedure:
-
Stoichiometric amounts of yttrium and red phosphorus are placed in a clean quartz ampoule.
-
The ampoule is evacuated to a high vacuum (<10⁻⁶ Torr) and sealed.
-
The ampoule is placed in a two-zone tube furnace.
-
The zone containing yttrium is heated to a high temperature (e.g., 1000-1200 °C), while the zone with phosphorus is kept at a lower temperature (e.g., 400-500 °C) to control the phosphorus vapor pressure.[2]
-
The temperature is maintained for an extended period (e.g., 48-72 hours) to allow for complete reaction and crystal growth.
-
The ampoule is then slowly cooled to room temperature to prevent cracking of the grown crystal.
This compound Thin Film Deposition (Molecular Beam Epitaxy - MBE)
MBE is a technique for growing high-purity single-crystal thin films in an ultra-high vacuum environment.[7]
Apparatus:
-
Molecular Beam Epitaxy (MBE) system
-
High-purity yttrium and phosphorus effusion cells
-
Substrate (e.g., InP or GaAs wafer)
-
Reflection High-Energy Electron Diffraction (RHEED) system for in-situ monitoring
Procedure:
-
The substrate is loaded into the MBE growth chamber and heated to a high temperature to desorb any surface contaminants.
-
The yttrium and phosphorus effusion cells are heated to temperatures that produce the desired atomic or molecular fluxes.
-
The shutters of the effusion cells are opened to allow the yttrium and phosphorus beams to impinge on the heated substrate surface.
-
The growth process is monitored in real-time using RHEED to ensure crystalline film formation.
-
The substrate temperature and flux rates are carefully controlled to achieve the desired film thickness and quality.
-
Once the desired thickness is reached, the shutters are closed, and the substrate is cooled down.
Fabrication of a YP-based Field-Effect Transistor (FET) (Conceptual Workflow)
This protocol outlines the general steps for fabricating a simple Metal-Semiconductor Field-Effect Transistor (MESFET) using a YP thin film.
Materials:
-
YP thin film on a suitable substrate
-
Photoresist and developer
-
Metal for ohmic contacts (e.g., Au/Ge/Ni)
-
Metal for Schottky gate (e.g., Ti/Pt/Au)
-
Mask aligner for photolithography
-
E-beam evaporator or sputtering system for metal deposition
-
Rapid thermal annealing (RTA) system
Procedure:
-
Mesa Isolation: A photoresist pattern is created to define the active area of the transistor. The unwanted YP material is then etched away to electrically isolate individual devices.
-
Ohmic Contact Formation: A new photoresist pattern is created for the source and drain contacts. A metal stack (e.g., Au/Ge/Ni) is deposited, followed by a lift-off process to remove the excess metal. The wafer is then annealed at high temperature to form low-resistance ohmic contacts.
-
Gate Definition: A third photolithography step is used to define the gate region between the source and drain. A Schottky metal stack (e.g., Ti/Pt/Au) is deposited, and a lift-off process is performed.
Visualizing Workflows and Pathways
To better illustrate the processes and relationships involved in YP device fabrication and characterization, the following diagrams are provided in Graphviz DOT language.
References
- 1. Fabrication and characterization of novel high-speed InGaAs/InP uni-traveling-carrier photodetector for high responsivity [cpb.iphy.ac.cn]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. Medical Applications Benefit from Enhanced Laser Diode Performance at 1400 nm to 2000 nm — nLIGHT [nlight.net]
- 5. seminex.com [seminex.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular-beam epitaxy - Wikipedia [en.wikipedia.org]
Yttrium Phosphide: A Stability Analysis in the Landscape of III-V Semiconductors
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for advanced semiconductor materials suitable for high-power, high-frequency applications and optoelectronic devices, stability under various operating conditions is a paramount concern. Yttrium Phosphide (B1233454) (YP), a member of the rare-earth phosphide family, presents itself as a compelling candidate within the III-V semiconductor class. This guide provides a comparative analysis of the stability of Yttrium Phosphide against other prominent III-V semiconductors, namely Gallium Arsenide (GaAs), Indium Phosphide (InP), and Gallium Nitride (GaN), supported by experimental data.
Quantitative Stability Comparison
The intrinsic stability of a semiconductor is dictated by the strength of its chemical bonds and its resistance to thermal, chemical, and environmental degradation. The following table summarizes key quantitative data related to the stability of YP and its III-V counterparts.
| Property | This compound (YP) | Gallium Arsenide (GaAs) | Indium Phosphide (InP) | Gallium Nitride (GaN) |
| Melting Point (°C) | 2007.8[1] | ~1238[2] | ~1062[3][4] | ~2500 (decomposes)[5] |
| Decomposition Temp. (°C) | High (melts) | >600[6][7] | ~400 (in vacuum)[8][9] | >800 (in N2)[10][11] |
| Enthalpy of Formation (kJ/mol) | -315[1] | -83.7 | -88.7[3] | -110.5 |
| Air Stability | Reacts with moisture and oxidizes at ~400°C[1] | Stable in dry air, tarnishes in moist air[1][2] | Unstable, reacts with moisture[12] | Highly stable[13][14] |
| Water Stability | Hydrolyzes to Y(OH)₃ and PH₃[1] | Insoluble, slow reaction[2] | Reacts to form PH₃[12] | Stable[13][14] |
Stability Profile Analysis
This compound (YP) demonstrates exceptional thermal stability, underscored by its high melting point of 2007.8°C.[1] Its large negative enthalpy of formation (-315 kJ/mol) suggests strong ionic bonding and a thermodynamically stable compound.[1] However, YP's primary vulnerability lies in its reactivity with atmospheric moisture and oxygen. It undergoes hydrolysis in the presence of water and begins to oxidize in the air at temperatures around 400°C.[1] This necessitates the use of protective coatings or inert atmospheres in practical applications.
Gallium Arsenide (GaAs) is a well-established III-V semiconductor. It is stable in dry air but can tarnish in the presence of moisture.[1][2] Thermally, GaAs begins to decompose at temperatures above 600°C through the loss of arsenic.[6][7] While less thermally robust than YP, its stability in ambient conditions is a notable advantage.
Indium Phosphide (InP) exhibits the lowest thermal stability among the compared materials, with decomposition in a vacuum starting at approximately 400°C.[8][9] It is also reactive towards moisture and acids, which can lead to the formation of toxic phosphine (B1218219) gas.[12] Its instability necessitates careful handling and processing.
Gallium Nitride (GaN) is renowned for its exceptional chemical and thermal stability.[13][14][15] It is resistant to water, and common acids and bases at room temperature.[13] Thermally, GaN is stable up to high temperatures, with decomposition in a nitrogen atmosphere occurring above 800°C.[10][11] This robustness makes GaN a leading material for high-power and high-temperature electronics.
Experimental Protocols for Stability Assessment
The determination of semiconductor stability involves a suite of experimental techniques designed to probe the material's response to various stimuli. Below are detailed methodologies for key stability experiments.
Thermal Stability Analysis via Evolved Gas Analysis (EGA)
Objective: To determine the onset temperature of thermal decomposition by detecting the evolution of volatile species.
Methodology:
-
A sample of the semiconductor material is placed in a high-vacuum chamber equipped with a quadrupole mass spectrometer.
-
The sample is heated at a controlled rate (e.g., 20°C/min).
-
The mass spectrometer monitors the partial pressures of potential decomposition products (e.g., P₂, P₄, As₂, As₄, N₂) as a function of temperature.
-
The temperature at which a significant increase in the partial pressure of a volatile component is detected is identified as the onset of decomposition.
References
- 1. Gallium arsenide | AsGa | CID 14770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GALLIUM ARSENIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Indium phosphide - Wikipedia [en.wikipedia.org]
- 4. Indium phosphide | InP | CID 31170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 13. nanotrun.com [nanotrun.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparing GaAs, InP, and GaN in RF and Photonics Applications [eureka.patsnap.com]
A Comparative Guide to Semiconductor Materials in Infrared Detection: InSb vs. YP and Other Phosphides
For researchers, scientists, and professionals in drug development, the precise detection of infrared radiation is a critical tool. The choice of detector material dictates the sensitivity, spectral range, and operational requirements of any infrared-based analytical system. This guide provides an objective comparison between the established benchmark, Indium Antimonide (InSb), and another semiconductor, Yttrium Phosphide (B1233454) (YP). While a direct comparison for infrared applications is not feasible due to their fundamentally different properties, this guide will elucidate their respective strengths and introduce other relevant phosphide-based semiconductors to provide a comprehensive overview for material selection.
Indium Antimonide (InSb) has long been a cornerstone for high-performance mid-wavelength infrared (MWIR) detection, primarily in the 1 to 5 µm spectral range.[1][2] Its prominence stems from a narrow bandgap and high electron mobility. In contrast, Yttrium Phosphide (YP) is a wide-bandgap semiconductor, rendering it unsuitable for conventional infrared detection but promising for applications in the visible spectrum and high-power electronics.
Indium Antimonide (InSb): The MWIR Standard
InSb is a III-V semiconductor renowned for its exceptional properties in the MWIR band. Detectors based on InSb are typically photovoltaic, generating a current when exposed to infrared radiation.[1]
Key characteristics of InSb for infrared detection include:
-
Narrow Bandgap: InSb possesses a small direct bandgap of approximately 0.17 eV at room temperature (300 K), which widens to 0.23 eV at cryogenic temperatures (80 K).[1] This narrow bandgap is the primary reason for its sensitivity to mid-infrared photons.[3]
-
High Electron Mobility: Undoped InSb boasts the highest electron mobility of any known semiconductor at ambient temperature, reaching 78,000 cm²/ (V·s).[1] This contributes to the high responsivity and fast response times of InSb detectors.[3]
-
High Quantum Efficiency: The internal quantum efficiency of InSb photodiode detectors is effectively 100%, though this is dependent on the material's thickness.[1]
-
Operating Temperature: To minimize noise and maximize sensitivity, InSb detectors require cooling to cryogenic temperatures, typically around 77-80 K, often achieved with liquid nitrogen.[1][3]
The primary application for InSb detectors is in high-sensitivity thermal imaging systems, including military applications, infrared astronomy, and spectroscopy.[1][2][4]
This compound (YP): A Material for Different Frontiers
This compound is a III-V semiconductor with markedly different properties from InSb. Its wide bandgap of approximately 2.1 eV positions its applications outside of the infrared spectrum. This bandgap corresponds to light in the yellow-orange region of the visible spectrum.
Key characteristics of YP include:
-
Wide Bandgap: The ~2.1 eV bandgap makes YP suitable for optoelectronic devices operating in the visible range, such as light-emitting diodes (LEDs).
-
High-Temperature and High-Power Applications: YP is noted for its use in high-power and high-frequency applications, as well as in laser diodes.[1]
Crucially, the high bandgap energy of YP means that it is not sensitive to infrared radiation in the same way as InSb. Therefore, for applications requiring the detection of infrared light, particularly in the MWIR range, YP is not a viable candidate.
The Broader Family of Phosphide Semiconductors in Optoelectronics
While YP is not an infrared detector material, other phosphide-based semiconductors play significant roles in optoelectronics, including near-infrared applications. Indium Phosphide (InP), for instance, has a direct bandgap of about 1.34 eV, making it suitable for applications in fiber optic communications in the near-infrared.
Furthermore, alloys such as Indium Arsenide Antimonide (InAsSb) and Indium Phosphide Antimonide (InPSb) are actively being researched and developed for mid-infrared photodetectors. These materials offer tunable bandgaps that can extend detection wavelengths.
Quantitative Comparison of Material Properties
For clarity, the fundamental properties of InSb and YP are summarized in the table below.
| Property | Indium Antimonide (InSb) | This compound (YP) |
| Bandgap Energy | 0.17 eV (300 K), 0.23 eV (80 K)[1] | ~2.1 eV |
| Spectral Response Range | 1 - 5 µm[1][2] | Visible (Yellow-Orange) |
| Typical Operating Temperature | Cryogenic (~80 K)[1] | Not applicable for IR detection |
| Electron Mobility | Very High (78,000 cm²/ (V·s) at 300 K)[1] | Not a primary feature for its applications |
| Primary Applications | High-sensitivity MWIR detection, Thermal imaging, IR spectroscopy[1][2] | Visible light LEDs, High-power/high-frequency electronics, Laser diodes[1] |
Experimental Methodologies
The characterization of these materials involves a suite of standard semiconductor analysis techniques:
-
Bandgap Measurement: The bandgap energy of semiconductors is commonly determined using optical absorption or photoluminescence spectroscopy. In optical absorption, the energy at which a sharp increase in absorption occurs (the absorption edge) corresponds to the bandgap. In photoluminescence, the material is excited with a light source of energy greater than its bandgap, and the energy of the emitted photons provides a measure of the bandgap.
-
Electron Mobility Measurement: The Hall effect measurement is the standard technique for determining carrier concentration and mobility in semiconductors. It involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse (Hall) voltage.
-
Spectral Response Measurement: The spectral response of a photodetector is characterized by measuring the photocurrent generated as a function of the wavelength of incident light. This is typically done using a monochromator to select specific wavelengths from a broadband light source and a calibrated reference detector to measure the incident power.
Logical Workflow for Material Selection
The process of selecting a semiconductor for a specific photodetection application can be visualized as a decision-making workflow. The primary determinant is the target wavelength range, which is directly related to the material's bandgap.
Conclusion
In the realm of infrared detection, particularly in the mid-wavelength infrared spectrum, Indium Antimonide (InSb) remains a superior choice due to its intrinsic material properties. Its narrow bandgap, high electron mobility, and high quantum efficiency make it ideal for high-sensitivity applications, albeit with the requirement of cryogenic cooling.
This compound (YP), with its wide bandgap, is fundamentally unsuited for infrared detection. However, its properties make it a valuable material for optoelectronic applications in the visible spectrum and for high-power electronic devices. For researchers and scientists, understanding these fundamental differences is paramount to selecting the appropriate material for their specific application, ensuring the accuracy and efficiency of their detection systems. The broader family of phosphide-based semiconductors, including InP and its alloys, offers a range of properties that are being actively explored for various optoelectronic applications, including in the near-infrared.
References
evaluation of Yttrium phosphide as a substrate for nitride semiconductor growth
A Comparative Analysis of Yttrium Phosphide and Conventional Substrates for Nitride Epitaxy
The relentless pursuit of higher performance and novel functionalities in nitride-based semiconductors for applications in optoelectronics, high-frequency electronics, and power devices has driven extensive research into alternative substrates. While Silicon Carbide (SiC), Gallium Nitride (GaN), and Sapphire have been the workhorses of nitride epitaxy, their inherent limitations, such as lattice mismatch and cost, motivate the exploration of new materials. This guide provides a comprehensive evaluation of this compound (YP) as a potential substrate for nitride semiconductor growth, comparing its fundamental properties with those of established substrates.
At a Glance: this compound vs. The Field
A suitable substrate for high-quality nitride semiconductor growth must exhibit a close lattice match and a similar thermal expansion coefficient to the epitaxial layer, minimizing the formation of performance-degrading defects. The following tables summarize the key physical properties of this compound and compare them with commercially available substrates.
Table 1: Physical Properties of Potential Substrates for Nitride Growth
| Property | This compound (YP) | Gallium Nitride (GaN) | Silicon Carbide (4H-SiC) | Sapphire (Al₂O₃) |
| Crystal Structure | Rock Salt (Cubic) | Wurtzite (Hexagonal) | Hexagonal | Hexagonal |
| Lattice Constant (a) | 5.661 Å | 3.189 Å | 3.073 Å | 4.758 Å |
| Thermal Expansion Coefficient (α) | Data not available | 5.59 x 10⁻⁶ /K | ~4.0 x 10⁻⁶ /K | ~7.5 x 10⁻⁶ /K[1] |
Table 2: Calculated Lattice Mismatch with Common Nitride Semiconductors
| Nitride Semiconductor | This compound (YP) | Gallium Nitride (GaN) | Silicon Carbide (4H-SiC) | Sapphire (Al₂O₃) |
| GaN (a = 3.189 Å) | ~-1.8% (with 45° rotation) | 0% | ~3.5% | ~16% |
| AlN (a = 3.112 Å) | ~-4.2% (with 45° rotation) | ~2.4% | ~1% | ~13.3% |
Lattice mismatch is calculated as: ((a_substrate_eff - a_film) / a_film) * 100. For YP (cubic) with nitride films (hexagonal), the effective substrate lattice constant is calculated assuming a 45° in-plane rotation of the nitride unit cell, where a_substrate_eff = a_YP / √2.
The theoretical lattice mismatch between this compound and Gallium Nitride, assuming a 45° rotational alignment, is remarkably low at approximately -1.8%. This value is significantly better than that of widely used Sapphire (~16%) and comparable to, or even potentially better than, Silicon Carbide (~3.5%). A lower lattice mismatch is highly desirable as it reduces the density of crystalline defects, such as dislocations, which can act as non-radiative recombination centers and scattering sites, ultimately degrading device performance.
However, the lack of data on the thermal expansion coefficient of YP is a significant concern. A large mismatch in thermal expansion between the substrate and the epitaxial layer can induce significant stress upon cooling from the high growth temperatures, leading to wafer bowing, cracking, and the generation of additional defects.
Experimental Protocols: A Blueprint for Nitride Growth on YP
While no specific experimental reports on the growth of nitride semiconductors on this compound were found, a general methodology based on Metal-Organic Chemical Vapor Deposition (MOCVD), a common technique for nitride epitaxy, can be outlined.
Hypothetical MOCVD Protocol for GaN Growth on a YP Substrate:
-
Substrate Preparation:
-
A single-crystal YP substrate would be degreased using organic solvents (e.g., acetone, isopropanol).
-
Surface oxides would be removed using a suitable chemical etch, followed by a deionized water rinse and drying with nitrogen gas.
-
The substrate is then loaded into the MOCVD reactor.
-
-
In-situ Cleaning and Nitridation:
-
The substrate is heated to a high temperature (e.g., >800°C) under a hydrogen atmosphere to remove any remaining surface contaminants.
-
A nitridation step, exposing the YP surface to an ammonia (B1221849) (NH₃) flow at an elevated temperature, may be necessary to form a thin YN or P-N layer to promote subsequent GaN nucleation.
-
-
Buffer Layer Growth:
-
A low-temperature (e.g., 500-600°C) buffer layer of AlN or GaN is deposited. This layer is crucial for accommodating the initial lattice mismatch and providing a template for high-quality film growth.
-
-
High-Temperature GaN Growth:
-
The temperature is ramped up to the optimal GaN growth temperature (e.g., 1000-1100°C).
-
Trimethylgallium (TMGa) and ammonia (NH₃) are introduced into the reactor as the gallium and nitrogen precursors, respectively.
-
The growth parameters (temperature, pressure, V/III ratio) are carefully controlled to achieve the desired film thickness, morphology, and electrical/optical properties.
-
-
Cool-down and Characterization:
-
After growth, the reactor is cooled down slowly to room temperature to minimize thermal stress.
-
The grown GaN-on-YP wafer would then be characterized using techniques such as X-ray diffraction (XRD), atomic force microscopy (AFM), photoluminescence (PL), and transmission electron microscopy (TEM) to assess its crystalline quality, surface morphology, and optical properties.
-
Visualizing the Path to High-Quality Nitride Growth
The selection of an appropriate substrate is a critical first step in the fabrication of high-performance nitride semiconductor devices. The following diagrams illustrate the logical relationships and workflows involved.
Caption: Logical flow of substrate property impact on device performance.
Caption: Generalized MOCVD workflow for nitride growth.
Conclusion: A Promising but Uncharted Territory
This compound presents a compelling theoretical case as a substrate for nitride semiconductor growth, primarily due to its potentially very low lattice mismatch with Gallium Nitride. This could, in principle, lead to the growth of higher quality epitaxial layers with fewer defects. However, the complete absence of experimental data, particularly regarding its thermal expansion coefficient and the actual growth of nitride films, means that its practical viability remains an open question. Further research, including theoretical calculations of its thermal properties and initial growth studies, is essential to determine if this compound can transition from a theoretical candidate to a tangible solution for the future of nitride semiconductor technology. Researchers in the field are encouraged to explore this uncharted territory, as the potential rewards of a novel, lattice-matched substrate are substantial.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Yttrium Phosphide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. Yttrium phosphide (B1233454) (YP), a semiconductor material utilized in high-power, high-frequency applications and laser diodes, requires specific disposal protocols due to its reactivity. This guide provides essential, step-by-step procedures for the proper disposal of yttrium phosphide, grounded in safety and operational best practices.
Core Safety and Chemical Reactivity Data
Understanding the chemical properties of this compound is the first step in safe disposal. The primary hazard associated with this compound is its reaction with moisture and acids, which generates highly toxic and flammable phosphine (B1218219) gas (PH₃).
| Property | Data | Citation |
| Chemical Formula | YP | [1] |
| Molar Mass | 119.88 g/mol | [1] |
| Appearance | Colorless to grayish solid | [1] |
| Incompatibilities | Water, moisture, acids, strong oxidizing agents | [2] |
| Hazardous Reaction Products | Yttrium hydroxide (B78521) (Y(OH)₃) and Phosphine gas (PH₃) upon contact with water. Yttrium salts and Phosphine gas upon contact with acids. | [2] |
The fundamental reactions to be aware of during disposal are:
-
Hydrolysis (Reaction with Water): YP + 3H₂O → Y(OH)₃ + PH₃[2]
-
Reaction with Acid (e.g., HCl): YP + 3HCl → YCl₃ + PH₃[2]
Due to the generation of phosphine gas, all disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Experimental Protocol: Controlled Neutralization and Disposal
The following protocol outlines a safe method for the neutralization and disposal of small quantities of this compound typically found in a research setting. This procedure aims to slowly convert this compound into less reactive compounds while safely managing the off-gassing of phosphine.
Materials:
-
This compound waste
-
Large beaker or flask (at least 10 times the volume of the quenching solution)
-
Stir bar and stir plate
-
Dropping funnel
-
Inert solvent (e.g., toluene, heptane)
-
A weak, non-oxidizing acid solution (e.g., 1M HCl, prepared by slowly adding acid to water)
-
A solution of a mild oxidizing agent (e.g., sodium hypochlorite (B82951) or calcium hypochlorite) to scrub the evolved phosphine gas.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, flame-retardant lab coat, and chemically resistant gloves.
Procedure:
-
Inerting the Reaction Vessel:
-
Place the this compound waste in the large beaker or flask with a stir bar.
-
Add an inert solvent (e.g., toluene) to create a slurry. This helps to control the reaction rate.
-
-
Setting up the Quenching Apparatus:
-
Place the beaker/flask on a stir plate within a chemical fume hood.
-
Set up a dropping funnel containing the weak acid solution over the beaker/flask.
-
Prepare a gas scrubbing system by bubbling the outlet gas from the reaction vessel through the oxidizing solution (e.g., sodium hypochlorite) to neutralize the phosphine gas.
-
-
Controlled Quenching:
-
Begin slowly stirring the this compound slurry.
-
Carefully and dropwise, add the weak acid solution from the dropping funnel to the slurry.
-
Control the addition rate to manage the rate of gas evolution. If the frothing becomes too vigorous, stop the addition until it subsides.
-
-
Completion of Reaction:
-
Continue adding the acid until all of the this compound has reacted and gas evolution ceases.
-
-
Neutralization of the Final Solution:
-
Once the reaction is complete, slowly add a base (e.g., sodium hydroxide solution) to neutralize the excess acid. Monitor the pH with litmus (B1172312) paper or a pH meter until it is neutral (pH ~7).
-
-
Final Disposal:
-
The resulting solution contains yttrium salts. Consult your institution's hazardous waste disposal guidelines. Typically, this aqueous waste will be collected by a certified hazardous waste management company.
-
The inert solvent (e.g., toluene) should be disposed of as a separate hazardous waste stream.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and trust within the scientific community. Always consult your institution's specific safety protocols and local regulations in conjunction with this guide.
References
Safe Handling and Disposal of Yttrium Phosphide: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Yttrium Phosphide (B1233454) (YP). Adherence to these procedures is critical for ensuring personal safety and regulatory compliance. Yttrium phosphide is an irritant and is classified as a flammable solid, particularly in powdered form.[1][2] It is crucial to handle this material with care to prevent exposure and mitigate risks.
Hazard Identification and Exposure Limits
This compound presents several hazards that necessitate careful handling. The primary routes of exposure are inhalation, ingestion, and skin and/or eye contact.[3] Exposure can cause irritation to the eyes, skin, and respiratory system.[3][4][5] In animal studies, it has been shown to cause pulmonary irritation and potential liver damage.[3]
Exposure Limits for Yttrium and its Compounds:
| Agency | Limit Type | Value |
| OSHA | PEL (TWA) | 1 mg/m³[3] |
| ACGIH | TLV (TWA) | 1 mg/m³[1][6] |
| NIOSH | REL (TWA) | 1 mg/m³ |
| NIOSH | IDLH | 500 mg/m³[7] |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound to minimize exposure risk. The selection of appropriate PPE is based on the potential for contact and the concentration of the substance being handled.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | - Safety glasses with side shields or chemical splash goggles.[5] - A face shield may be required for operations with a high splash potential.[4] |
| Skin Protection | - Chemical-resistant gloves (consult manufacturer for specific compatibility). - A lab coat or chemical-resistant coveralls.[4][8] - Ensure emergency showers are accessible.[7] |
| Respiratory Protection | - For dust-generating procedures, use a NIOSH-approved respirator.[2][6] - Respirator selection depends on the airborne concentration of yttrium compounds.[3][9] - For concentrations up to 5 mg/m³, a quarter-mask respirator is recommended.[3][9] - For concentrations up to 50 mg/m³, an air-purifying, full-facepiece respirator with N100, R100, or P100 filters is advised.[3][9] - For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[3][9] |
Operational Plan: Safe Handling and Storage
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are in close proximity and operational.[5][7] All personnel must be trained on the specific hazards and handling procedures for this compound.[7]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood.[4] For powdered forms, it is recommended to handle it in an enclosed, controlled process under a dry, inert gas like argon to prevent dust formation and reaction with air or moisture.[2][6]
-
Tooling: Use non-sparking tools to prevent ignition, as Yttrium powder is flammable.[2] For any transfer of the powder, ensure that metal containers are properly grounded and bonded.[7]
-
Hygiene: Avoid creating dust during handling.[2] Do not eat, drink, or smoke in the work area.[7] Wash hands and any exposed skin thoroughly after handling the material.[4][5] Contaminated work clothes should not be taken home and should be laundered by qualified personnel.[7]
Storage Protocol:
-
Store this compound in tightly sealed containers in a cool, dry, and well-ventilated area.[2][4][5][7]
-
For optimal stability, especially for the powder form, store under an inert atmosphere such as argon or under mineral oil.[6]
-
Keep the material away from incompatible substances, including oxidizing agents, strong acids, and moisture/water.[2][6][7]
Emergency and Disposal Procedures
Emergency Response:
| Emergency Type | Procedural Steps |
| Spill | 1. Evacuate all non-essential personnel from the spill area.[7] 2. Eliminate all sources of ignition.[2][7] 3. Ventilate the area. 4. Wearing the appropriate PPE, use non-sparking tools to carefully sweep or scoop the spilled material into a clean, dry, and labeled container for disposal.[2][7] 5. Do not use water for cleanup.[2][6] 6. After cleanup is complete, wash the area.[7] |
| Fire | 1. Yttrium powder is flammable.[2][7] 2. Use a Class D dry powder extinguisher. DO NOT USE WATER , as it may react to produce flammable hydrogen gas.[2][6] 3. Fire may produce poisonous yttrium oxide fumes.[7] 4. Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][4][5] |
| First Aid: Eyes | Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][4][5][9] |
| First Aid: Skin | Promptly wash the affected area with soap and water.[3][9][10] Remove any contaminated clothing and wash it before reuse.[4][5][10] If irritation persists, seek medical attention.[4][5] |
| First Aid: Inhalation | Move the exposed person to fresh air at once.[4][10] If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[3][9][10] |
| First Aid: Ingestion | Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4][5] |
Disposal Plan:
This compound and any contaminated materials must be treated as hazardous waste.
-
Collection: Collect waste material in a clearly labeled, sealed, and appropriate container.[7][11] Solid waste, such as contaminated gloves and weighing papers, should be collected separately from aqueous waste.[11]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards (e.g., Flammable, Irritant, Water-Reactive).[12]
-
Deactivation: Waste containing un-reacted phosphide is particularly hazardous and requires special deactivation before final disposal.[13] This process should only be carried out by trained personnel following established protocols.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant.[4][5] Always follow federal, state, and local environmental regulations for chemical waste disposal.[7]
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound (YP) | PY | CID 83012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Yttrium Powder - ESPI Metals [espimetals.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Yttrium [cdc.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. ameslab.gov [ameslab.gov]
- 7. nj.gov [nj.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. restoredcdc.org [restoredcdc.org]
- 10. YTTRIUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. louisville.edu [louisville.edu]
- 13. nautinst.org [nautinst.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
